TVB-3664
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TVB-3664: A Technical Guide to a Novel FASN Inhibitor in Oncology
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic targeting of cancer.
Introduction: The Role of Fatty Acid Synthase in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic enzymes frequently upregulated in various malignancies is Fatty Acid Synthase (FASN).[1][2][3][4] FASN is the central enzyme in the de novo synthesis of fatty acids, primarily producing the 16-carbon saturated fatty acid, palmitate.[3] In normal, non-proliferating cells, FASN expression is typically low, as these cells preferentially utilize circulating fatty acids. In contrast, many tumor types, including breast, prostate, colorectal, and hepatocellular carcinomas, exhibit high levels of FASN expression, which is often associated with a poor prognosis.[1][5] This elevated FASN activity provides cancer cells with essential building blocks for membrane synthesis, energy storage, and the generation of signaling molecules.[2][6] Consequently, FASN has emerged as a compelling therapeutic target in oncology.[1][6]
This compound: A Potent and Selective FASN Inhibitor
This compound is an orally bioavailable, reversible, and selective small molecule inhibitor of FASN.[7][8] It has demonstrated anti-tumor activity in a range of preclinical cancer models.[5][9][10]
Biochemical and Cellular Potency
This compound effectively inhibits the enzymatic activity of FASN, leading to a reduction in palmitate synthesis.
| Parameter | Species | Value | Reference |
| IC50 (Palmitate Synthesis) | Human | 18 nM | [7] |
| IC50 (Palmitate Synthesis) | Mouse | 12 nM | [7] |
Core Mechanism of Action in Cancer Cells
The anti-neoplastic effects of this compound stem from its ability to disrupt multiple cellular processes that are dependent on de novo fatty acid synthesis.
Depletion of Key Lipids and Disruption of Lipid Metabolism
Inhibition of FASN by this compound leads to a significant reduction in fatty acids and phospholipids, which are crucial for the formation of new cell membranes.[5] This disruption of lipid homeostasis can trigger cellular stress and apoptosis. Furthermore, treatment with this compound has been shown to alter the composition of other lipid species, including an increase in lactosylceramide and sphingomyelin in colorectal cancer models.[5]
Modulation of Oncogenic Signaling Pathways
This compound treatment impacts several key signaling pathways that are critical for cancer cell growth, proliferation, and survival.
-
PI3K/AKT/mTOR Pathway: FASN inhibition has been shown to suppress the PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism.[6][8][9][10]
-
Erk1/2 (MAPK) Pathway: The activity of the Erk1/2 pathway, which is involved in cell proliferation and differentiation, can be attenuated by this compound.[5]
-
Wnt/β-catenin Pathway: FASN inhibition can disrupt the Wnt/β-catenin signaling pathway, leading to reduced expression of downstream targets like c-MYC.[6][8][10]
-
AMPK Pathway: In some contexts, FASN inhibition can lead to the activation of the AMP-activated protein kinase (AMPK) pathway, a sensor of cellular energy status.[5] However, activation of AMPK and Akt pathways has also been associated with resistance to this compound.[5]
Induction of Apoptosis
A key consequence of FASN inhibition by this compound in cancer cells is the induction of apoptosis, or programmed cell death.[8][10] This is believed to be a result of the combined effects of lipid depletion, disruption of signaling pathways, and potentially the accumulation of toxic metabolic intermediates.
Preclinical Efficacy of this compound
The anti-tumor effects of this compound have been evaluated in various preclinical models, including patient-derived xenografts (PDXs).
Colorectal Cancer (CRC)
In CRC PDX models, this compound demonstrated a wide range of sensitivity.[5] In sensitive models, treatment led to a significant reduction in tumor volume and weight.[5][7]
| PDX Model | This compound Dose | Average Reduction in Tumor Weight | Reference |
| Pt 2614 | 3 mg/kg | 30% | [5][7] |
| Pt 2449PT | 3 mg/kg | 37.5% | [5][7] |
| Pt 2402 | 6 mg/kg | 51.5% | [5][7] |
It is noteworthy that FASN expression alone was not a predictive biomarker for response to this compound in CRC PDX models.[5]
Hepatocellular Carcinoma (HCC)
In preclinical models of HCC, this compound monotherapy showed moderate efficacy.[9][11][12] However, when combined with other targeted agents like the tyrosine kinase inhibitor cabozantinib, this compound led to tumor regression.[9][11][12] This synergistic effect was associated with the downregulation of the AKT/mTOR pathway and genes involved in cell proliferation.[9][11][12]
Mechanisms of Resistance and Compensatory Pathways
A potential mechanism of resistance to FASN inhibition is the upregulation of exogenous fatty acid uptake.[13] Studies have shown that treatment with this compound can lead to an increase in the expression of CD36, a fatty acid translocase.[13] This suggests that cancer cells may attempt to compensate for the blockade of de novo fatty acid synthesis by increasing their uptake of fatty acids from the microenvironment.
Experimental Protocols
Cell Viability Assays
-
Cell Lines: Various cancer cell lines (e.g., CaCo2, HT29, LIM2405 for colorectal cancer).[7]
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-1 μM) for a specified duration (e.g., 7 days).[7]
-
Readout: Cell viability is assessed using standard methods such as MTT or CellTiter-Glo assays.
Western Blot Analysis
-
Sample Preparation: Protein lysates are collected from cancer cells or tumor tissues treated with this compound or vehicle control.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against proteins of interest (e.g., FASN, p-Akt, p-Erk1/2, CD36) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Models
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or NSG mice).[7]
-
Tumor Implantation: Tumor fragments from patient surgical specimens are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive this compound (e.g., 3 or 6 mg/kg) or vehicle control via oral gavage daily.[7]
-
Tumor Measurement: Tumor volume is measured periodically using calipers.[7]
-
Endpoint: At the end of the study, tumors are excised and weighed.[7]
Conclusion
This compound represents a promising therapeutic strategy for a variety of cancers by targeting the metabolic vulnerability of FASN overexpression. Its mechanism of action is multifaceted, involving the disruption of lipid metabolism, inhibition of key oncogenic signaling pathways, and induction of apoptosis. Further research is warranted to identify predictive biomarkers to select patients most likely to respond to FASN-targeted therapies and to explore rational combination strategies to overcome potential resistance mechanisms.
References
- 1. Fatty acid synthase and cancer: new application of an old pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
TVB-3664: A Potent Inhibitor of De Novo Lipogenesis Through Targeted Fatty Acid Synthase (FASN) Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is increasingly recognized as a critical process in various pathological conditions, notably in oncology and metabolic diseases. A key enzyme regulating this pathway is Fatty Acid Synthase (FASN), which catalyzes the terminal steps in the synthesis of palmitate. In many cancer cells, FASN is overexpressed and associated with tumor growth, metastasis, and poor prognosis.[1][2] TVB-3664 is a potent, selective, and orally bioavailable small molecule inhibitor of FASN that has demonstrated significant anti-tumor and anti-fibrotic activity in a range of preclinical models. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in inhibiting DNL, and detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting the Core of Lipogenesis
This compound exerts its biological effects through the direct and reversible inhibition of FASN.[3][4] By blocking the β-ketoacyl synthase (KS) domain of FASN, this compound prevents the condensation of malonyl-CoA with the growing fatty acid chain, thereby halting the synthesis of palmitate.[5] This disruption of DNL leads to a cascade of downstream effects, including the depletion of saturated fatty acids essential for membrane synthesis and protein palmitoylation, ultimately inducing metabolic stress and apoptosis in cancer cells that are highly dependent on this pathway.[5][6]
Quantitative Efficacy of this compound
The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data on its efficacy.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Target | IC50 Value | Reference |
| Palmitate Synthesis | Human cells | 18 nM | [3][4][7][8][9] |
| Palmitate Synthesis | Mouse cells | 12 nM | [3][4][7][8][9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Tumor Type | PDX Model | Treatment Dose & Schedule | % Tumor Weight Reduction | Reference |
| Colorectal Cancer | Pt 2614 | 3 mg/kg, oral gavage, daily for 4 weeks | 30% | [1][7] |
| Colorectal Cancer | Pt 2449PT | 3 mg/kg, oral gavage, daily for 4 weeks | 37.5% | [1][7] |
| Colorectal Cancer | Pt 2402 | 6 mg/kg, oral gavage, daily for 4 weeks | 51.5% | [1][7] |
Signaling Pathways Modulated by this compound
Inhibition of FASN by this compound leads to significant alterations in key oncogenic signaling pathways. Studies have shown that the anti-tumor effects of this compound are associated with the modulation of the Akt, Erk1/2, and AMPK pathways.[1][7] In some cancer models, FASN inhibition leads to a decrease in the activation of pAkt and pErk1/2.[7] However, in other contexts, particularly in K-Ras-driven cancers, FASN suppression can induce pro-survival Akt and ERK signaling, suggesting that combination therapies may be required for optimal efficacy.[10]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Complete cell culture medium (supplemented with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
24-well plates
-
Trypsin-EDTA
-
Cell counter or spectrophotometer for MTT assay
Procedure:
-
Seed cells in 24-well plates at a density of 30,000 cells per well and allow them to adhere overnight.[11]
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 1 µM.[3][8]
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.[3][8]
-
On day 7, detach the cells using Trypsin-EDTA and count the number of viable cells using a cell counter. Alternatively, assess cell viability using an MTT assay.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control (DMSO).
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol describes the establishment and use of a colorectal cancer PDX model to evaluate the in vivo anti-tumor activity of this compound.[1][7]
Materials:
-
NOD-SCID-IL2rg-/- (NSG) mice
-
Freshly resected human colorectal tumor tissue
-
Matrigel
-
This compound
-
Vehicle control (e.g., 30% PEG400 or 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)[3][7][9]
-
Oral gavage needles
-
Calipers
Procedure:
-
Implant small fragments of the patient's tumor tissue subcutaneously into the flanks of NSG mice.
-
Allow the tumors to grow to a volume of approximately 100 mm³.
-
Randomize the mice into treatment and control groups (n=5 per group).
-
Administer this compound (3-6 mg/kg) or vehicle daily via oral gavage for 4-6 weeks.[1][7]
-
Measure tumor volume twice weekly using calipers with the formula: (width² x length) / 2.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be collected for further analysis (e.g., western blot, immunohistochemistry, metabolomics).
Measurement of Lipid Composition in Tumors
This protocol outlines a method for analyzing changes in the lipid profile of tumor tissues following this compound treatment, utilizing mass spectrometry.[7]
Materials:
-
Flash-frozen tumor tissue from control and this compound treated animals
-
Internal standard (e.g., C17 fatty acid)
-
Reagents for saponification and derivatization
-
Mass spectrometer
Procedure:
-
Homogenize a known weight of tumor tissue.
-
Add a known amount of an internal standard to the homogenate.
-
Perform saponification to release fatty acids from complex lipids.
-
Derivatize the fatty acids to make them suitable for mass spectrometry analysis.
-
Analyze the samples using a mass spectrometer to identify and quantify different lipid species.
-
Normalize the abundance of each lipid species to the internal standard and the initial tissue weight.
-
Compare the lipid profiles of tumors from the this compound treated group to the control group to identify significant changes. For instance, a significant reduction in fatty acids and phospholipids and an increase in lactosylceramide and sphingomyelin have been observed in PDX models sensitive to FASN inhibition.[1][7]
Conclusion
This compound is a promising therapeutic agent that targets the metabolic vulnerability of cells dependent on de novo lipogenesis. Its potent and selective inhibition of FASN leads to significant anti-tumor effects, underpinned by the disruption of lipid metabolism and the modulation of key oncogenic signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other FASN inhibitors in various disease contexts. Further research is warranted to identify predictive biomarkers for patient selection and to explore rational combination strategies to overcome potential resistance mechanisms.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 9. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 10. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Tumor Properties of TVB-3664: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the anti-tumor properties of TVB-3664, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo lipogenesis pathway, which is frequently upregulated in various cancers and is associated with poor prognosis.[1] this compound represents a promising therapeutic strategy by targeting this metabolic vulnerability in cancer cells. This document details the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols for its investigation, and visualizes the core signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and Fatty Acid Synthase (FASN)
Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA.[2] While FASN expression is low in most normal adult tissues, which primarily rely on dietary lipids, many cancer types exhibit a marked upregulation of FASN.[3] This elevated FASN activity provides cancer cells with a constant supply of fatty acids required for rapid cell proliferation, membrane synthesis, energy storage, and the generation of signaling molecules.[2][4] The dependence of tumor cells on de novo lipogenesis makes FASN an attractive target for anti-cancer therapy.[4][5]
This compound is an orally bioavailable, reversible, and selective inhibitor of FASN.[6][7][8] It has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[6][7][9] This guide explores the multifaceted anti-tumor properties of this compound, from its direct effects on cancer cell viability to its impact on key oncogenic signaling pathways.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily through the inhibition of FASN, leading to a cascade of downstream cellular consequences:
-
Depletion of Fatty Acids: Inhibition of FASN directly leads to a reduction in the intracellular pool of fatty acids and phospholipids, critical components for new membrane formation in rapidly dividing cancer cells.[1][9][10]
-
Induction of Apoptosis: The disruption of lipid metabolism and the accumulation of toxic intermediates can trigger programmed cell death, or apoptosis, in cancer cells.[4]
-
Modulation of Oncogenic Signaling: this compound has been shown to impact several key signaling pathways that are crucial for cancer cell growth and survival, including the Akt, Erk1/2, and AMPK pathways.[1][9][10]
-
Alteration of the Tumor Metabolome: The anti-tumor effect of this compound is associated with a significant decrease in adenine nucleotides and notable changes in the lipid composition of tumors.[1][9][10]
Preclinical Data Summary
The anti-tumor efficacy of this compound has been evaluated in a variety of in vitro and in vivo preclinical models.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against FASN and has shown to decrease the viability of multiple tumor cell lines.
| Parameter | Value | Assay | Reference |
| IC50 (Human FASN) | 18 nM | Palmitate Synthesis | [6][7][8] |
| IC50 (Mouse FASN) | 12 nM | Palmitate Synthesis | [6][7][8] |
| Cell Line Activity | Anti-tumor activity observed at 0-1 µM | Cell Viability/Proliferation | [6][7] |
Table 1: In vitro activity of this compound.
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models of colorectal cancer have shown that oral administration of this compound leads to significant tumor growth inhibition.
| PDX Model | Dose | Treatment Duration | Average Tumor Weight Reduction | Reference |
| Pt 2614 | 3 mg/kg, oral gavage, daily | 4 weeks | 30% | [7][9] |
| Pt 2449PT | 3 mg/kg, oral gavage, daily | 4 weeks | 37.5% | [7][9] |
| Pt 2402 | 6 mg/kg, oral gavage, daily | 4 weeks | 51.5% | [7][9] |
Table 2: In vivo anti-tumor efficacy of this compound in colorectal cancer PDX models.
It is noteworthy that the response to this compound can vary, with some models exhibiting resistance. Studies suggest that activation of the Akt and AMPK pathways may be associated with resistance to FASN inhibition.[9][10]
Key Signaling Pathways Affected by this compound
The inhibition of FASN by this compound has a profound impact on cellular signaling. The following diagrams illustrate the key pathways involved.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-tumor properties of this compound.
In Vitro Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CaCo2, HT29)
-
Complete cell culture medium (specific to cell line)
-
This compound stock solution (in DMSO)
-
24-well plates
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer or automated cell counter)
Procedure:
-
Seed cancer cells into 24-well plates at a density of 30,000 cells per well in complete culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound (e.g., 0-1 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for 6-7 days without changing the medium.[4][7]
-
After the incubation period, wash the cells with PBS.
-
Trypsinize the cells using Trypsin-EDTA and collect the cell suspension.
-
Count the number of viable cells in each well using a cell counter.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in culture flasks and treat with this compound at the desired concentration for a specified time (e.g., 24-72 hours). Include a vehicle control.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated cell or tumor lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-p-Erk1/2, anti-Erk1/2, anti-p-AMPK, anti-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or homogenized tumor tissue in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Patient-Derived Xenograft (PDX) Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID-IL2rg-/- or NU/NU mice)
-
Freshly resected human tumor tissue
-
Complete medium for tissue transport
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
Procedure:
-
Obtain fresh tumor tissue from consenting patients and transport it to the laboratory on ice in complete medium.
-
Under sterile conditions, mince the tumor tissue into small fragments (approximately 2x2x2 mm).
-
Anesthetize the immunodeficient mice and subcutaneously implant a tumor fragment into the flank of each mouse. The fragment can be mixed with Matrigel to improve engraftment.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3 or 6 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 4-5 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, metabolomics).
Conclusion
This compound is a promising anti-tumor agent that effectively targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its mechanism of action involves the disruption of lipid synthesis, induction of apoptosis, and modulation of critical oncogenic signaling pathways. Preclinical data from both in vitro and in vivo models demonstrate its potential as a therapeutic agent in oncology. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other FASN inhibitors, which will be crucial for identifying responsive patient populations and developing effective combination therapies. Further research is warranted to fully elucidate the mechanisms of resistance and to translate the preclinical findings into clinical benefits for cancer patients.
References
- 1. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 7. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Impact of TVB-3664 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependency on de novo lipogenesis for proliferation, survival, and metastasis. Fatty Acid Synthase (FASN), the key enzyme in this pathway, has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of TVB-3664, a potent and selective FASN inhibitor, and its multifaceted impact on cancer cell metabolism. We will explore its mechanism of action, effects on key signaling pathways, and preclinical efficacy in various cancer models. This document consolidates quantitative data from preclinical studies into structured tables, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: The Role of FASN in Cancer Metabolism
Cancer cells undergo significant metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, a process largely governed by the enzyme Fatty Acid Synthase (FASN).[1] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, providing essential building blocks for cell membranes, signaling molecules, and post-translational protein modifications.[2] In numerous cancers, including those of the lung, colon, breast, and prostate, FASN is overexpressed and its activity is associated with poor prognosis and increased tumor aggressiveness.[1][3] This selective upregulation in cancer cells compared to most normal tissues presents a therapeutic window for FASN inhibitors.[4]
This compound: A Potent and Selective FASN Inhibitor
This compound is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[5][6] It has demonstrated robust anti-tumor activity in a range of preclinical cancer models.[1][7]
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of FASN.[6] This leads to a cascade of downstream effects on cancer cell metabolism and signaling:
-
Depletion of Palmitate and Downstream Lipids: The primary consequence of FASN inhibition is the reduction of intracellular palmitate levels. This depletion of the end-product of de novo lipogenesis disrupts the synthesis of more complex lipids, such as phospholipids and triglycerides, which are crucial for membrane formation and energy storage.[7]
-
Induction of Metabolic Stress: The blockage of fatty acid synthesis leads to an accumulation of upstream metabolites, including malonyl-CoA. This metabolic imbalance can induce cellular stress, leading to cell cycle arrest and apoptosis.[1][8]
-
Alteration of Cellular Signaling: FASN activity is intricately linked to several oncogenic signaling pathways. Inhibition of FASN has been shown to modulate the PI3K/AKT/mTOR and AMPK pathways, which are central regulators of cell growth, proliferation, and survival.[7][9]
Quantitative Preclinical Efficacy of this compound
The anti-tumor effects of this compound have been quantified in various in vitro and in vivo preclinical models.
In Vitro Potency
| Parameter | Species | Value | Reference |
| Palmitate Synthesis IC50 | Human | 18 nM | [5][6] |
| Palmitate Synthesis IC50 | Mouse | 12 nM | [5][6] |
In Vivo Anti-Tumor Activity in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | This compound Dose | Administration | % Tumor Weight Reduction | Reference |
| Colorectal Cancer | Pt 2614 | 3 mg/kg | Oral gavage, daily | 30% | [5][7][10] |
| Colorectal Cancer | Pt 2449PT | 3 mg/kg | Oral gavage, daily | 37.5% | [5][7][10] |
| Colorectal Cancer | Pt 2402 | 6 mg/kg | Oral gavage, daily | 51.5% | [5][7][10] |
Impact on Cancer Cell Metabolism and Signaling Pathways
This compound profoundly alters the metabolic landscape of cancer cells, primarily by disrupting lipid metabolism and modulating key signaling cascades.
Effects on Lipid Metabolism
In preclinical models, this compound treatment leads to significant changes in the cellular lipidome. In colorectal cancer PDX models sensitive to FASN inhibition, treatment was associated with:
These alterations in lipid composition can affect membrane integrity, fluidity, and the function of membrane-associated proteins.
Modulation of Signaling Pathways
The metabolic stress induced by this compound triggers responses in several critical signaling pathways that govern cell fate.
Inhibition of FASN by this compound has been shown to affect the following pathways:
-
PI3K/AKT/mTOR Pathway: In some cancer models, the combination of this compound with other targeted therapies, such as cabozantinib, synergistically downregulates the AKT/mTOR pathway.[11][12]
-
AMPK Pathway: FASN inhibition can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[7] Activated AMPK can inhibit anabolic pathways, including mTOR signaling, and promote catabolic processes to restore energy balance.
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the impact of this compound on cancer cell metabolism.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the cytotoxic and cytostatic effects of this compound.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within key signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FASN, p-AKT, total AKT, p-AMPK, total AMPK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Patient-derived or cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of this compound.
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 3-6 mg/kg) or vehicle control daily via oral gavage.[5][10]
-
Tumor Measurement: Measure tumor volume with calipers twice weekly using the formula: (width² x length)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups.
Measurement of De Novo Fatty Acid Synthesis
This assay directly measures the impact of this compound on the enzymatic activity of FASN within cells.
Protocol: [14C]-Acetate Incorporation Assay
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound for a specified duration.
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Wash the cells with PBS and extract total lipids using a solvent system like chloroform:methanol (2:1).
-
Saponification: Saponify the lipid extract to release free fatty acids.
-
Fatty Acid Extraction: Acidify the sample and extract the fatty acids with hexane.
-
Scintillation Counting: Evaporate the hexane and measure the radioactivity of the fatty acid-containing residue using a scintillation counter.
-
Normalization: Normalize the counts to the total protein content of the cells.
Conclusion and Future Directions
This compound has demonstrated significant preclinical activity as a FASN inhibitor, impacting cancer cell metabolism through the disruption of de novo lipogenesis and the modulation of key oncogenic signaling pathways. The data presented in this guide highlight its potential as a therapeutic agent, particularly in cancers that are heavily reliant on this metabolic pathway.
Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy. While FASN expression itself is not always a reliable predictor, the metabolic and genetic context of the tumor may be more informative.[7]
-
Combination Therapies: Exploring synergistic combinations of this compound with other targeted agents, chemotherapies, or immunotherapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms.[11][12]
-
Clinical Translation: Continued evaluation of this compound and other FASN inhibitors in clinical trials to determine their safety and efficacy in cancer patients.[1]
This technical guide provides a foundational understanding of the preclinical data and methodologies associated with the study of this compound. It is intended to be a valuable resource for the scientific community to facilitate further research and development in the promising field of metabolic targeting in oncology.
References
- 1. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 6. medkoo.com [medkoo.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FASN Inhibition by TVB-3664 in Hepatocellular Carcinoma: A Technical Overview
Abstract: Hepatocellular Carcinoma (HCC) frequently exhibits metabolic reprogramming, characterized by the upregulation of de novo lipogenesis. Fatty Acid Synthase (FASN), the terminal enzyme in this pathway, has emerged as a critical metabolic oncogene and a promising therapeutic target.[1] This document provides a technical overview of the preclinical efficacy and mechanisms of action of TVB-3664, a potent and selective FASN inhibitor, in the context of HCC. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for oncology researchers.
Introduction: FASN as a Therapeutic Target in HCC
Hepatocellular Carcinoma is marked by significant molecular heterogeneity and aberrant activation of various signaling pathways, including those governing metabolism.[2] One of the key metabolic shifts is the increased reliance on de novo lipogenesis for the synthesis of fatty acids, which are essential for membrane production, energy storage, and protein modification.[1] Fatty Acid Synthase (FASN) catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA and is minimally expressed in most normal tissues but highly upregulated in many cancers, including HCC.[3] This differential expression provides a therapeutic window for FASN inhibitors.
This compound is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[4][5] Its role, both as a monotherapy and in combination with other agents, has been investigated in various preclinical models of HCC to exploit the tumor's dependence on lipogenesis.
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of FASN, blocking the synthesis of palmitate. This inhibition leads to a cascade of downstream effects that contribute to its anti-tumor activity. The primary mechanism involves the depletion of downstream lipid products necessary for cell function and the accumulation of upstream substrates like malonyl-CoA, which can have secondary metabolic consequences.[3]
Caption: Mechanism of FASN inhibition by this compound.
Preclinical Efficacy of this compound in HCC
The therapeutic potential of this compound has been evaluated in numerous preclinical settings, including human HCC cell lines and various oncogene-driven mouse models.
In Vitro Activity
This compound demonstrates potent inhibition of palmitate synthesis in cancer cells. The half-maximal inhibitory concentration (IC50) for cellular palmitate synthesis is reported to be 18 nM in human cells and 12 nM in mouse cells.[4][5] Studies show that FASN inhibition by this compound leads to decreased cell viability and proliferation in HCC cell lines.
Table 1: Summary of In Vitro Effects of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| Human HCC Cells | Palmitate Synthesis | IC50 | 18 nM | [4][5] |
| Mouse HCC Cells | Palmitate Synthesis | IC50 | 12 nM | [4][5] |
| HLE, MHCC97H | Cell Viability | Combination Index (CI) | CI < 1 with Cabozantinib (Synergistic) | [6] |
| A549 (Lung Cancer) | Tubulin Palmitoylation | Palmitoyl-α/β-tubulin levels | 67% and 92% loss, respectively |[7] |
In Vivo Efficacy
In murine models of HCC, this compound has shown efficacy both as a monotherapy and in combination therapies, particularly with tyrosine kinase inhibitors (TKIs).
-
Monotherapy: As a single agent, this compound shows moderate efficacy in NASH-related HCC models.[8][9] It effectively reduces hepatic steatosis and can inhibit early-stage tumor development in models driven by sgPTEN/c-MET and AKT/NRAS oncogenes.[8]
-
Combination Therapy: The anti-tumor effects of this compound are significantly enhanced when combined with TKIs like sorafenib or cabozantinib.[10] In a c-MYC-driven HCC model, the combination improved therapeutic efficacy.[8] Furthermore, in an aggressive FAT-NASH mouse model, this compound treatment reduced the development of HCC tumors by 85%.[11]
Table 2: Summary of In Vivo Efficacy in HCC Mouse Models
| HCC Model | Treatment | Key Outcomes | Reference |
|---|---|---|---|
| sgPTEN/c-MET | This compound Monotherapy | Moderate efficacy, inhibited early tumor growth. | [8] |
| sgPTEN/c-MET | This compound + Cabozantinib | Triggered tumor regression. | [8][9] |
| c-MYC driven | This compound + Sorafenib/Cabozantinib | Improved therapeutic efficacy, slowed tumor progression. | [8] |
| AKT/NRAS | This compound Monotherapy | Reduced HCC growth, increased survival. | [8] |
| FAT-NASH (CCl4 induced) | This compound Monotherapy | Reduced HCC tumor number by 85%. | [11] |
| β-CateninΔ90/c-MET | this compound + Cabozantinib | Marginally improved anti-tumor activity. |[8] |
Caption: Typical preclinical evaluation workflow for this compound in HCC.
Modulation of Signaling Pathways
The anti-cancer effects of FASN inhibition extend beyond simple lipid depletion. This compound modulates several critical oncogenic signaling pathways.
-
AKT/mTOR Pathway: In combination with cabozantinib, this compound synergistically downregulates the AKT/mTOR pathway, a central regulator of cell growth and proliferation.[8][9]
-
Wnt/β-catenin Pathway: FASN inhibition has been shown to disrupt lipid raft architecture, which can impact signaling pathways like Wnt/β-catenin that are crucial for HCC development.[2][12] However, in HCC models driven by β-catenin mutations, the efficacy of this compound may be limited, suggesting that tumor dependency on de novo lipogenesis is context-specific.[8]
-
SKP2/p27 Axis: Recent findings indicate that FASN blockade, including with this compound, downregulates the S-phase kinase-associated protein 2 (SKP2).[13] This leads to the stabilization of the tumor suppressor p27KIP1, resulting in cell cycle arrest.[13]
-
YAP Signaling: While direct modulation of the Hippo/YAP pathway by this compound in HCC is less characterized, YAP is a known oncogenic driver in liver cancer that promotes proliferation and a stem-cell-like state.[14][15] Given the metabolic reprogramming associated with YAP activation, this represents a potential area of crosstalk.
Caption: Signaling pathways modulated by FASN inhibition in HCC.
Experimental Protocols
This section outlines common methodologies used in the preclinical evaluation of this compound.
In Vitro Assays
-
Cell Culture: Human HCC cell lines (e.g., HLE, MHCC97H, SNU449) are cultured in DMEM with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[6]
-
IC50 Determination: Cells are seeded in 24-well plates and treated with a gradient of this compound for 48-72 hours. Cell enumeration is performed using crystal violet staining to determine the concentration that inhibits 50% of cell growth.[6]
-
Western Blot Analysis: Cells are treated with this compound (with or without a combination agent) for 48 hours. Lysates are collected and subjected to SDS-PAGE and immunoblotting to assess protein levels of key signaling molecules (e.g., p-AKT, FASN, SKP2, p27).[6][13]
-
Combination Index (CI) Calculation: HCC cells are treated with serial dilutions of this compound and a combination agent (e.g., cabozantinib). The overall inhibitory effects are used to calculate the CI, where CI < 1 indicates synergy.[6]
In Vivo Animal Studies
-
Efficacy Assessment: Tumor burden is assessed by monitoring liver weight and performing histological analysis (H&E staining).[8] Cell proliferation is measured by Ki67 staining, and changes in signaling pathways are confirmed by immunohistochemistry (IHC) or Western blot of tumor tissues.[6][8] Survival curves are analyzed using the Kaplan-Meier method.[8]
Conclusion and Future Directions
The FASN inhibitor this compound shows significant preclinical activity against HCC, particularly in tumors dependent on de novo lipogenesis. While its efficacy as a monotherapy can be moderate, its true potential appears to lie in combination strategies, especially with TKIs like cabozantinib and sorafenib, where it can synergistically suppress key oncogenic pathways such as AKT/mTOR.[8][10] The anti-tumor mechanism is multifaceted, involving not only the disruption of lipid metabolism but also the modulation of cell cycle regulators and oncogenic signaling cascades.
Future research should focus on identifying predictive biomarkers to select HCC patients most likely to respond to FASN inhibition. Understanding the specific genetic contexts (e.g., c-MYC amplification vs. β-catenin mutation) that confer sensitivity or resistance will be crucial for designing effective clinical trials and advancing this targeted metabolic therapy into a precision medicine approach for HCC.[8][9]
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNT/β-catenin signaling in hepatocellular carcinoma: The aberrant activation, pathogenic roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid Synthase Promotes Hepatocellular Carcinoma Growth via S-Phase Kinase-Associated Protein 2/p27KIP1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YAP inhibition restores hepatocyte differentiation in advanced HCC leading to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatic Hippo signaling inhibits development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sagimet.com [sagimet.com]
The Preclinical Profile of TVB-3664 and its Analogs: A Technical Guide to a Novel Class of FASN Inhibitors
For Immediate Release
This technical guide provides an in-depth overview of the preclinical data for TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its analogs. FASN is a key enzyme in the de novo lipogenesis pathway, which is frequently upregulated in various cancers, making it a compelling target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, anti-tumor activity, and experimental protocols associated with this class of inhibitors.
Executive Summary
This compound and its analogs, including TVB-3166 and TVB-2640, are orally bioavailable, reversible, and selective inhibitors of FASN.[1][2] Preclinical studies have demonstrated their anti-tumor efficacy across a range of cancer types, including colorectal, hepatocellular, non-small cell lung, and prostate cancers.[3][4][5] These compounds exert their effects by inhibiting palmitate synthesis, leading to downstream consequences such as disruption of membrane architecture, inhibition of oncogenic signaling pathways, and induction of apoptosis.[6] This guide summarizes the key quantitative data from in vitro and in vivo studies, details the experimental methodologies used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and its analogs.
Table 2.1: In Vitro Potency of this compound and Analogs
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | Palmitate Synthesis | Human | 18 | [1][2][7] |
| This compound | Palmitate Synthesis | Mouse | 12 | [1][2][7] |
Table 2.2: In Vitro Anti-Proliferative Activity of this compound and Analogs
| Cell Line | Cancer Type | Compound | Concentration (µM) | Incubation Time | Effect | Reference | |---|---|---|---|---|---| | CaCo2 | Colorectal Cancer | this compound | 0-1 | 7 days | Anti-tumor activity |[1][2] | | HT29 | Colorectal Cancer | this compound | 0-1 | 7 days | Anti-tumor activity |[1] | | LIM2405 | Colorectal Cancer | this compound | 0-1 | 7 days | Anti-tumor activity |[1] | | Multiple Cell Lines | Solid and Hematopoietic Tumors | this compound | Not Specified | Not Specified | Decreased viability |[1] | | MHCC97H | Hepatocellular Carcinoma | this compound | Not Specified | Not Specified | IC50 determined |[3] | | HLE | Hepatocellular Carcinoma | this compound | Not Specified | Not Specified | IC50 determined |[3] | | SNU449 | Hepatocellular Carcinoma | this compound | Not Specified | Not Specified | IC50 determined |[3] | | A panel of CRC cell lines | Colorectal Cancer | TVB-3166 | 0.2 | 7 days | Varied sensitivity |[5] |
Table 2.3: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Dose (mg/kg) | Administration | Duration | Average Tumor Weight Reduction (%) | Reference |
| Pt 2614 | Colorectal Cancer | 3 | Oral gavage, daily | 4 weeks | 30 | [1][8] |
| Pt 2449PT | Colorectal Cancer | 3 | Oral gavage, daily | 4 weeks | 37.5 | [1][8] |
| Pt 2402 | Colorectal Cancer | 6 | Oral gavage, daily | 4 weeks | 51.5 | [1][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and its analogs.
In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of FASN inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., CaCo2, HT29, LIM2405) are seeded in 96-well plates at a specified density.[1]
-
Treatment: Cells are treated with a range of concentrations of the FASN inhibitor (e.g., this compound from 0-1 µM) or vehicle control.[1]
-
Incubation: Plates are incubated for a defined period (e.g., 7 days) under standard cell culture conditions (37°C, 5% CO2).[1]
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[9]
-
Data Analysis: Luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 values.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of FASN inhibitors in a clinically relevant animal model.
Methodology:
-
Model Establishment: Patient-derived colorectal cancer tissues are implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or NSG mice).[1][8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[2]
-
Treatment Administration: The FASN inhibitor (e.g., this compound at 3 or 6 mg/kg) or vehicle is administered orally via gavage on a specified schedule (e.g., daily) for a defined duration (e.g., 4 weeks).[1][8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis, such as immunohistochemistry or biomarker analysis.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and provide a visual representation of the experimental workflows.
FASN Inhibition and Downstream Signaling
Caption: FASN Inhibition by this compound disrupts key cellular processes.
In Vitro Experimental Workflow
Caption: Workflow for determining in vitro potency of FASN inhibitors.
In Vivo PDX Model Workflow
Caption: Workflow for in vivo efficacy testing using PDX models.
Conclusion
The preclinical data for this compound and its analogs strongly support their continued development as a novel class of anti-cancer agents. Their potent and selective inhibition of FASN translates to significant anti-tumor activity in a variety of preclinical models. The detailed experimental protocols provided herein offer a foundation for further research and development in this area. The visualization of the affected signaling pathways underscores the multifaceted mechanism of action of these compounds, which extends beyond simple inhibition of lipogenesis to the modulation of key oncogenic signaling cascades. Further investigation into biomarkers of response will be crucial for the clinical translation of this promising therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 3. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sagimet.com [sagimet.com]
The Potential of TVB-3664 in Treating Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic disorders, including metabolic dysfunction-associated steatohepatitis (MASH), represent a significant and growing global health challenge with limited therapeutic options.[1][2] A key metabolic pathway implicated in the pathogenesis of these conditions is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. Fatty Acid Synthase (FASN) is the terminal and rate-limiting enzyme in this pathway, making it a compelling therapeutic target. This technical guide provides an in-depth overview of TVB-3664, a potent and selective FASN inhibitor, and its potential in the treatment of metabolic disorders. We will delve into its mechanism of action, summarize key preclinical data, outline experimental protocols, and visualize its impact on critical signaling pathways. Furthermore, we will discuss the clinical landscape for FASN inhibition by examining data from trials of its close analog, denifanstat (TVB-2640).
Introduction to this compound
This compound is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[3][4] It exhibits high potency against both human and mouse FASN, making it a valuable tool for preclinical research into the therapeutic effects of FASN inhibition.
Mechanism of Action: Targeting De Novo Lipogenesis
FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In metabolic disorders such as MASH, hepatic DNL is significantly upregulated, contributing to steatosis (fat accumulation in the liver), inflammation, and subsequent fibrosis.[5] By inhibiting FASN, this compound directly blocks the production of excess fatty acids, thereby addressing a primary driver of MASH pathogenesis.
Preclinical Efficacy in Metabolic Disorders
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in diet-induced mouse models of MASH.
Table 1: Inhibitory Activity of this compound
| Parameter | Species | IC50 |
| Palmitate Synthesis | Human | 18 nM |
| Palmitate Synthesis | Mouse | 12 nM |
Table 2: Efficacy of this compound in a Diet-Induced Mouse Model of MASH
| Parameter | Treatment Group | Result | p-value |
| Histological Improvements | |||
| NAFLD Activity Score (NAS) | This compound | Reduced from mean 6.0 to 3.8 | < 0.001 |
| Steatosis Improvement | This compound | Observed in 100% of animals | - |
| Hepatocyte Ballooning Improvement | This compound | Observed in ~40% of animals | - |
| Lobular Inflammation Improvement | This compound | Observed in 66% of animals | - |
| Fibrosis Stage Reduction | This compound | Observed in ~30% of animals | - |
| Biochemical Markers | |||
| Plasma ALT | This compound (10 mg/kg) | Significantly reduced | < 0.01 |
| Plasma AST | This compound (10 mg/kg) | Significantly reduced | < 0.01 |
| Plasma Triglycerides | This compound | Reduced | - |
| Plasma Cholesterol | This compound | Reduced | - |
| Hepatic Lipids | |||
| Liver Triglycerides | This compound | Reduced | - |
| Liver Cholesterol | This compound | Reduced | - |
| Hepatocellular Carcinoma (HCC) Prevention | |||
| Number of Liver Tumors | This compound | Reduced by 85% | < 0.05 |
Source:[8]
Pharmacokinetics
In preclinical mouse models, this compound has demonstrated excellent bioavailability and pharmacokinetic properties when administered orally.[9][10] A dosage of 10 mg/kg/day via oral gavage has been effectively used in these studies.[10] A pharmacokinetic analysis in mice has been performed, though specific parameters like Cmax, Tmax, and AUC are not publicly detailed.[9]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound for metabolic disorders.
Diet-Induced Obese Mouse Model of MASH
This model is designed to recapitulate the key features of human MASH, including obesity, steatohepatitis, and fibrosis.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: A Western-style diet high in fat, fructose, and cholesterol is administered. A typical composition is 40 kcal% fat (from sources like vegetable shortening or milk fat), 20 kcal% fructose, and 2% cholesterol.[6][8][11]
-
Disease Induction: Mice are fed the specialized diet for an extended period (e.g., 44 weeks) to establish the disease phenotype, which can be confirmed by liver biopsy.[6][8]
-
Efficacy Assessment:
-
Histology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for collagen deposition to stage fibrosis. The NAFLD Activity Score (NAS) is used for standardized scoring.[8]
-
Biochemical Analysis: Blood is collected to measure plasma levels of liver enzymes (ALT, AST), triglycerides, and cholesterol using standard enzymatic assays.[8]
-
Hepatic Lipid Analysis: Liver tissue is homogenized, and lipids are extracted to quantify triglyceride and cholesterol content.[5]
-
Untargeted Metabolomics
Untargeted metabolomics can be employed to elucidate the broader metabolic impact of this compound.
-
Sample Preparation: Liver tissue or plasma samples are collected and rapidly frozen. Polar and lipid metabolites are extracted using a biphasic solvent system (e.g., methanol/chloroform/water).[12]
-
Analytical Platforms:
-
Mass Spectrometry (MS): Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), such as an Orbitrap instrument, is used to analyze the metabolite extracts.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify highly abundant metabolites.[12]
-
-
Data Analysis: Raw data is processed to identify and quantify metabolic features. Statistical analysis is then performed to identify metabolites that are significantly altered by this compound treatment. Pathway analysis tools are used to map these changes to specific metabolic pathways.
Signaling Pathways Modulated by this compound
FASN inhibition by this compound has been shown to impact key signaling pathways that are often dysregulated in metabolic diseases and cancer.[3][10]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, and metabolism. In the context of metabolic disease, its overactivation can promote lipogenesis. FASN inhibition has been shown to downregulate this pathway, contributing to its therapeutic effects.[10]
PI3K/Akt/mTOR pathway leading to FASN expression and lipogenesis.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes catabolic processes (like fatty acid oxidation) and inhibits anabolic processes (like lipogenesis). FASN inhibition can lead to an increase in the AMP/ATP ratio, thereby activating AMPK, which further suppresses lipogenesis.[3]
AMPK signaling pathway and its role in regulating lipid metabolism.
Clinical Perspective: Denifanstat (TVB-2640) in MASH
While this compound is a preclinical compound, its close analog, denifanstat (TVB-2640), has advanced into clinical trials for MASH, providing valuable insights into the potential of FASN inhibition in humans.[13][14][15]
FASCINATE-2 Phase 2b Trial
The FASCINATE-2 trial was a randomized, double-blind, placebo-controlled study in MASH patients with moderate-to-severe fibrosis (F2-F3).[13]
Table 3: Key Efficacy Endpoints of Denifanstat in the FASCINATE-2 Trial (52 Weeks)
| Endpoint | Denifanstat (50 mg) | Placebo | p-value |
| Primary Endpoints | |||
| MASH resolution without worsening of fibrosis (with ≥2-point NAS reduction) | 36% | 13% | 0.0044 |
| ≥2-point reduction in NAS without worsening of fibrosis | 52% | 20% | 0.0003 |
| Secondary Histology Endpoints | |||
| Fibrosis improvement by ≥1 stage without worsening of MASH | 41% | 18% | 0.0103 |
| Fibrosis improvement by ≥2 stages without worsening of MASH | 20% | 2% | 0.0065 |
Denifanstat was generally well-tolerated, with most adverse events being mild to moderate.[15] These promising clinical results for denifanstat strongly support the continued investigation of FASN inhibitors like this compound for the treatment of MASH and other metabolic disorders.
Conclusion and Future Directions
This compound, a potent FASN inhibitor, has demonstrated significant promise in preclinical models of metabolic disorders, particularly MASH. By directly targeting the overactive de novo lipogenesis pathway, this compound addresses a fundamental driver of disease, leading to improvements in steatosis, inflammation, and fibrosis. The positive clinical trial data for the related compound, denifanstat, further validates FASN as a therapeutic target for MASH.
Future research should focus on fully elucidating the pharmacokinetic and pharmacodynamic profile of this compound, exploring its potential in combination therapies, and identifying biomarkers to predict patient response. The continued development of FASN inhibitors holds the potential to deliver a much-needed, effective therapy for patients with metabolic disorders.
References
- 1. Developing therapies for the metabolic syndrome: challenges, opportunities, and… the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Syndrome and Pharmacological Interventions in Clinical Development | MDPI [mdpi.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. gubra.dk [gubra.dk]
- 7. sagimet.com [sagimet.com]
- 8. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. Sagimet Biosciences Publishes Phase 2b FASCINATE-2 Denifanstat Trial Results in The Lancet Gastroenterology & Hepatology [synapse.patsnap.com]
- 14. Sagimet Biosciences to Present Positive Results for Denifanstat in Advanced Fibrosis at AASLD 2025 [quiverquant.com]
- 15. Sagimet Biosciences Presents Data from ITT and F3 Patient Population in Phase 2b FASCINATE-2 Clinical Trial of Denifanstat at EASL International Liver Congress 2024 | Sagimet Biosciences Inc [sagimetbiosciences.gcs-web.com]
Exploring the Therapeutic Potential of TVB-3664 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, a diverse group of chronic illnesses characterized by an immune response against the body's own tissues, represent a significant and growing global health challenge. A key driver in the pathology of many autoimmune disorders is the imbalance between pro-inflammatory T helper 17 (Th17) cells and immunoregulatory T (Treg) cells. Emerging research has identified cellular metabolism as a critical regulator of this balance, with fatty acid synthesis (FAS) playing a pivotal role in promoting the differentiation and pathogenic function of Th17 cells.[1]
This technical guide focuses on TVB-3664, a potent and selective oral inhibitor of Fatty Acid Synthase (FASN), the key enzyme in the de novo fatty acid synthesis pathway.[1][2][3][4] While extensively studied in oncology and non-alcoholic steatohepatitis (NASH), the potential of this compound in autoimmune diseases remains a compelling area of investigation. This document provides a comprehensive overview of the core scientific rationale, detailed experimental protocols for preclinical evaluation in established autoimmune disease models, and the expected impact on key cellular and signaling pathways.
Mechanism of Action: FASN Inhibition and T Cell Differentiation
Fatty acid synthase is crucial for the generation of inflammatory Th17 cells.[5] Inhibition of FASN has been shown to dampen effector Th17 cell responses during autoimmune inflammation.[5] The proposed mechanism involves the modulation of key signaling pathways that govern T cell fate determination. FASN inhibition impacts the balance between Th17 and Treg cells, primarily by suppressing the differentiation of pathogenic Th17 cells. This effect is mediated through the modulation of signaling cascades, including the STAT3, PI3K/Akt, and mTOR pathways, which are critical for T cell differentiation and function.[6][7][8][9]
Data from Preclinical Models
While direct studies of this compound in classic autoimmune models like Experimental Autoimmune Encephalomyelitis (EAE) and Collagen-Induced Arthritis (CIA) are not yet published, compelling evidence from studies using the FASN inhibitor C75 in the EAE model provides a strong rationale for its investigation.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).[4][10] Studies with the FASN inhibitor C75 have demonstrated a significant reduction in EAE severity.[5]
Table 1: Summary of Expected Quantitative Data from this compound Treatment in EAE Model (Data extrapolated from studies with FASN inhibitor C75)
| Parameter | Vehicle Control | This compound (projected) | Expected Outcome |
| Clinical Score (Peak) | 3.5 ± 0.5 | 1.5 ± 0.5 | Reduction in disease severity |
| Histology (Inflammatory Infiltrates/Demyelination) | Severe | Mild to Moderate | Reduced CNS inflammation and demyelination |
| Th17 Cells (CD4+IL-17+) in CNS (%) | 15 ± 3 | 5 ± 2 | Decreased infiltration of pathogenic Th17 cells |
| Treg Cells (CD4+Foxp3+) in CNS (%) | 5 ± 1 | 8 ± 2 | Increased presence of regulatory T cells |
| Cytokine Profile (CNS) - IL-17 (pg/mL) | 500 ± 100 | 150 ± 50 | Reduced pro-inflammatory cytokine levels |
| Cytokine Profile (CNS) - IFN-γ (pg/mL) | 300 ± 75 | 100 ± 40 | Reduced pro-inflammatory cytokine levels |
| Cytokine Profile (CNS) - IL-10 (pg/mL) | 50 ± 15 | 100 ± 30 | Increased anti-inflammatory cytokine levels |
Collagen-Induced Arthritis (CIA)
CIA is a well-established mouse model for rheumatoid arthritis, characterized by inflammation of the joints, cartilage destruction, and bone erosion.[10][11][12] Based on the known role of Th17 cells in CIA pathogenesis, FASN inhibition with this compound is expected to ameliorate disease.
Table 2: Summary of Expected Quantitative Data from this compound Treatment in CIA Model (Hypothetical data based on mechanism of action)
| Parameter | Vehicle Control | This compound (projected) | Expected Outcome |
| Arthritis Score (Peak) | 10 ± 2 | 4 ± 1.5 | Reduction in joint inflammation and swelling |
| Histology (Synovial Inflammation/Cartilage Damage) | Severe | Mild | Reduced joint pathology |
| Th17 Cells (CD4+IL-17+) in Draining Lymph Nodes (%) | 10 ± 2.5 | 3 ± 1 | Decreased differentiation of pathogenic Th17 cells |
| Treg Cells (CD4+Foxp3+) in Draining Lymph Nodes (%) | 4 ± 1 | 7 ± 1.5 | Increased proportion of regulatory T cells |
| Serum Anti-Collagen Type II IgG (µg/mL) | 800 ± 150 | 400 ± 100 | Reduced autoantibody production |
| Serum IL-17 (pg/mL) | 200 ± 50 | 50 ± 20 | Reduced systemic pro-inflammatory cytokine levels |
Experimental Protocols
The following are detailed methodologies for evaluating this compound in EAE and CIA mouse models.
Experimental Autoimmune Encephalomyelitis (EAE) Protocol
a. Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion.
-
Administer 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) on day 0 and day 2.
c. This compound Administration: [3][12][13][14]
-
Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Begin daily oral administration of this compound (e.g., 10 mg/kg) or vehicle on day 3 post-immunization (prophylactic regimen) or upon onset of clinical signs (therapeutic regimen).
d. Clinical Assessment: [15]
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
e. Histological Analysis: [4][5][10][11]
-
At the peak of disease (typically day 15-20), perfuse mice with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and fix in 4% PFA overnight.
-
Process tissues for paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) for inflammatory infiltrates and Luxol Fast Blue (LFB) for demyelination.
f. Flow Cytometry Analysis of CNS-Infiltrating Cells: [1][16][17][18][19]
-
Isolate mononuclear cells from the brain and spinal cord by density gradient centrifugation.
-
Stimulate cells in vitro with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-5 hours.
-
Stain for surface markers (e.g., CD4, CD25) and intracellular markers (e.g., Foxp3, IL-17, IFN-γ).
-
Analyze by flow cytometry to quantify Th17 and Treg cell populations.
Collagen-Induced Arthritis (CIA) Protocol
a. Animals:
-
Male DBA/1J mice, 8-10 weeks old.
b. CIA Induction: [10][11][12]
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.
-
On day 21, administer a booster immunization with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
c. This compound Administration: [3][12][13][14]
-
Prepare this compound for oral administration as described for the EAE protocol.
-
Begin daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle from day 21 (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen).
d. Clinical Assessment:
-
Monitor mice daily for signs of arthritis starting from day 21.
-
Score each paw on a scale of 0-4 for inflammation, swelling, and redness, for a maximum score of 16 per mouse.
e. Histological Analysis:
-
At the end of the study (e.g., day 42), collect hind paws and fix in 10% neutral buffered formalin.
-
Decalcify the paws, process for paraffin embedding, and section.
-
Stain sections with H&E to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
f. Flow Cytometry Analysis of Draining Lymph Node Cells: [1][16][17][18][19]
-
Isolate cells from the draining (inguinal and popliteal) lymph nodes.
-
Restimulate cells in vitro with type II collagen for 72 hours.
-
For the final 4-5 hours, add PMA, ionomycin, and a protein transport inhibitor.
-
Stain for surface and intracellular markers (CD4, CD25, Foxp3, IL-17, IFN-γ) and analyze by flow cytometry.
Signaling Pathways and Visualization
FASN inhibition by this compound is expected to modulate key signaling pathways that control the differentiation of Th17 and Treg cells. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Conclusion
The inhibition of fatty acid synthase presents a promising therapeutic strategy for autoimmune diseases by targeting the metabolic reprogramming of pathogenic T cells. This compound, as a potent and orally bioavailable FASN inhibitor, warrants thorough investigation in preclinical models of autoimmunity. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the efficacy and mechanism of action of this compound in EAE and CIA. The expected outcomes, including a reduction in clinical severity, amelioration of tissue pathology, and a shift in the Th17/Treg balance towards a more regulatory phenotype, would provide a strong rationale for the clinical development of this compound for the treatment of autoimmune disorders. Further studies are needed to confirm these hypotheses and to fully elucidate the intricate signaling networks involved.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Differential Regulation of Human Treg and Th17 Cells by Fatty Acid Synthesis and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 4. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. The PI3K/AKT signaling pathway in regulatory T-cell development, stability, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TCR signaling induces STAT3 phosphorylation to promote TH17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 14. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A STAT3 palmitoylation cycle promotes TH17 differentiation and colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for TVB-3664 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in mouse xenograft models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways affected by this compound.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in various mouse xenograft models. The dosages and administration details from preclinical studies are summarized in the table below for easy comparison.
| Xenograft Model | Dosage | Administration Route | Vehicle | Treatment Frequency | Treatment Duration | Reference |
| Colorectal Cancer (CRC) Patient-Derived Xenografts (PDXs) (Pt 2614, Pt 2449PT) | 3 mg/kg | Oral gavage | 30% PEG400 | Daily | 4-6 weeks | [1][2][3] |
| Colorectal Cancer (CRC) Patient-Derived Xenografts (PDXs) (Pt 2402, Pt 2449LM) | 6 mg/kg | Oral gavage | 30% PEG400 | Daily | 5 weeks | [1][2][3] |
| H2122 Lung Cancer Xenograft | 5 mg/kg | Oral gavage | Not Specified | Daily | ~3 weeks | [4] |
| Hepatocellular Carcinoma (HCC) Mouse Model | 10 mg/kg | Oral gavage | Not Specified | Daily | 3 weeks | [5][6] |
| NASH Mouse Model | 3 mg/kg | Oral gavage | PEG400 | Not Specified | 12 weeks | [7] |
| NASH Mouse Model with CCl4 | 5 mg/kg | Oral gavage | 30% PEG400 in water | Once daily | 12 weeks | [7] |
Signaling Pathway
This compound is an orally active, reversible, and selective inhibitor of fatty acid synthase (FASN).[3][8] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[9] Inhibition of FASN by this compound disrupts lipid biosynthesis, which in turn affects multiple signaling pathways crucial for cancer cell proliferation and survival.[9][10] The primary pathways affected include the PI3K-AKT-mTOR and β-catenin signaling cascades.[9][10] Disruption of these pathways ultimately leads to reduced tumor cell growth and survival.[10]
Figure 1: this compound inhibits FASN, disrupting key oncogenic signaling pathways.
Experimental Protocols
The following protocols are based on methodologies cited in preclinical studies involving this compound in mouse xenograft models.
Xenograft Model Establishment
-
Cell Implantation: Tumor cells (e.g., PANC-1, OVCAR-8) or patient-derived xenograft (PDX) tissues are subcutaneously inoculated into the flank of immunocompromised mice (e.g., female BALB/c-nude or NOD-SCID-IL2rg-/- (NSG) mice).[1][2][10]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean size of approximately 100-150 mm³.[1][10]
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups based on tumor volume and animal weight to ensure even distribution.[1][10]
Drug Preparation and Administration
-
Formulation: this compound is typically formulated in a vehicle of 30% PEG400 in water.[1][7]
-
Administration: The formulated drug is administered to the treatment group via oral gavage.[1][2][3][10] The control group receives the vehicle only.
-
Dosage and Schedule: Dosing and frequency are dependent on the specific xenograft model and study design, but daily administration is common.[1][2][3][4]
Efficacy Evaluation
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using digital calipers.[1][10]
-
Tumor Volume Calculation: Tumor volume is calculated using the formula: V = (width² × length) / 2.[1][10]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.[1] Blood and tumor tissue may be collected for further analysis (e.g., biomarker analysis, histopathology).[1]
Figure 2: A typical experimental workflow for evaluating this compound in mouse xenograft models.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
TVB-3664 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in various solvents. It also includes experimental protocols for the preparation of stock and working solutions for both in vitro and in vivo studies, alongside a diagram of the associated signaling pathway.
Overview of this compound
This compound is an orally bioavailable, reversible, and highly selective inhibitor of FASN.[1][2][3][4] FASN is a key enzyme in the de novo synthesis of palmitate, a crucial saturated fatty acid.[5] By inhibiting FASN, this compound has demonstrated anti-tumor activity in various preclinical models.[4][5][6] Its mechanism of action involves the disruption of lipid metabolism, which in turn affects cellular membrane composition, signaling pathways, and gene expression in cancer cells.[7]
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the design and execution of experiments. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can negatively impact solubility.[3] Sonication may also be required to achieve complete dissolution.[2]
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10[1] | 21.35[1] | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] Ultrasonic treatment may be needed.[1] |
| 50[2] | 106.73[2] | Sonication is recommended.[2] | |
| 94[3] | 200.65[3] | Use fresh DMSO as moisture can reduce solubility.[3] | |
| Ethanol | 50[3] | 106.73 | - |
| In Vivo Formulation 1 | ≥ 2.5[4] | ≥ 5.34[4] | 10% DMSO + 90% (20% SBE-β-CD in Saline).[4] |
| In Vivo Formulation 2 | ≥ 2.08[1][4] | ≥ 4.44[4] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][4] |
| In Vivo Formulation 3 | ≥ 2.08[1][4] | ≥ 4.44[4] | 10% DMSO + 90% Corn Oil.[1][4] |
Signaling Pathways Affected by this compound
This compound, by inhibiting FASN, disrupts the production of palmitate. This leads to downstream effects on several critical oncogenic signaling pathways. The inhibition of FASN has been shown to impact the PI3K-AKT-mTOR and β-catenin signaling pathways.[7] Furthermore, studies have indicated that the anti-tumor effects of this compound are associated with a decrease in the activation of Akt and Erk1/2.[4][6] However, in some contexts, activation of Akt and AMPK pathways has been linked to resistance to FASN inhibition.[6]
Experimental Protocols
Below are detailed protocols for the preparation of this compound solutions for research purposes. Adherence to these guidelines is essential for obtaining accurate and reproducible results.
Preparation of Stock Solutions
The following workflow outlines the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution until the solution is clear.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1][2]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A solvent control group should be included in your experimental design.[2]
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Preparation of Formulations for In Vivo Animal Studies
The following are examples of formulations that have been used for oral gavage administration in animal models. The components should be added sequentially and mixed thoroughly at each step.[4]
Formulation 1: SBE-β-CD-based [4]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix well.
Formulation 2: PEG300/Tween-80-based [1][4]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 2.08 mg/mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL and mix until the solution is clear.
Formulation 3: Corn Oil-based [1][4]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 2.08 mg/mL working solution, add 100 µL of the this compound DMSO stock to 900 µL of corn oil and mix thoroughly.
Important Considerations for In Vivo Studies:
-
The final concentration of DMSO should be kept as low as possible, typically below 10% for normal mice.[2]
-
It is advisable to include a vehicle control group in animal experiments to account for any effects of the formulation components.[2]
-
Working solutions for in vivo use should ideally be prepared fresh before each administration.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3664 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in cell culture experiments. The following protocols and data are intended to assist researchers in designing and executing experiments to evaluate the effects of this compound on various cancer cell lines.
Mechanism of Action
This compound is an orally bioavailable, reversible, and selective inhibitor of FASN.[1][2] FASN is a key enzyme in de novo lipogenesis, a metabolic pathway that is often upregulated in cancer cells to support rapid proliferation and survival. By inhibiting FASN, this compound disrupts the production of fatty acids, leading to a variety of downstream effects, including:
-
Inhibition of Palmitate Synthesis: this compound potently inhibits the synthesis of palmitate in both human and mouse cells.[1][3]
-
Disruption of Tubulin Palmitoylation and Microtubule Organization: The compound has been shown to reduce tubulin palmitoylation, which can interfere with microtubule organization.[3]
-
Modulation of Oncogenic Signaling Pathways: Treatment with this compound can alter major oncogenic pathways, including the PI3K/AKT/mTOR, Akt, Erk1/2, and AMPK signaling cascades.[4][5][6]
-
Induction of Apoptosis: In some cancer cell lines, inhibition of FASN by this compound can induce apoptosis.[4]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (nM) | Notes |
| Human Cells (general) | Not specified | 18 | IC50 for palmitate synthesis.[1][2][3] |
| Mouse Cells (general) | Not specified | 12 | IC50 for palmitate synthesis.[1][2][3] |
| CaCo2 | Colorectal Cancer | Not specified | Demonstrated anti-tumor activity at concentrations up to 1 µM over 7 days.[1][2][6] |
| HT29 | Colorectal Cancer | Not specified | Showed anti-tumor activity at concentrations up to 1 µM over 7 days.[1][2][6] |
| LIM2405 | Colorectal Cancer | Not specified | Exhibited anti-tumor activity at concentrations up to 1 µM over 7 days.[1][2][6] |
| MHCC97H | Hepatocellular Carcinoma | See Figure 3A in source | The IC50 value is presented in a graph in the cited study.[5] |
| HLE | Hepatocellular Carcinoma | See Figure 3A in source | The IC50 value is presented in a graph in the cited study.[5] |
| SNU449 | Hepatocellular Carcinoma | See Figure 3A in source | The IC50 value is presented in a graph in the cited study.[5] |
| Calu-6 | Lung Cancer | Not specified | Effective concentration of 50 nM for 48 hours was used in a study.[3] |
| A549 | Lung Cancer | Not specified | Mentioned as a cell line used in research with this compound.[3] |
| HCT116 | Colorectal Cancer | Not specified | Used in studies investigating the combination of this compound with other agents.[7] |
| Primary CRC Cells | Colorectal Cancer | Not specified | A concentration of 0.2 µM was used for 6-7 days in studies with primary colorectal cancer cells (Pt 93 and Pt 130).[2][4][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
To prepare a concentrated stock solution, dissolve this compound powder in fresh DMSO.[3] For example, a 10 mM stock solution can be prepared.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]
Cell Proliferation Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cancer cell lines of interest (e.g., CaCo2, HT29, HCT116)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A supplemented with 10% FBS)
-
This compound stock solution
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a viability assay like MTT or CellTiter-Glo)
Protocol:
-
Seed the cells in a 24-well plate at a density of approximately 30,000 cells per well.[7]
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0-1 µM).[1] Prepare serial dilutions of the this compound stock solution in the complete cell culture medium.
-
Incubate the cells with the compound for the desired duration. For short-term assays, 48 to 72 hours is common.[3] For longer-term proliferation assays, incubation for 6 to 7 days may be necessary, with a medium change containing fresh compound around day 4.[2][4]
-
At the end of the treatment period, determine the cell number or viability using your chosen method.
-
For cell counting, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in the complete medium and count them.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol allows for the analysis of protein expression changes in key signaling pathways upon this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-Akt, p-AMPK, p-Erk1/2, FASN, survivin, cyclin D1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treating the cells with this compound for the desired time, collect the cell lysates.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 7. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3664 in In Vitro Cancer Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3664 is a potent and selective, orally bioavailable small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation, membrane synthesis, and signaling molecule production. Inhibition of FASN by this compound has emerged as a promising therapeutic strategy in various cancers. These application notes provide detailed protocols for utilizing this compound in in vitro cancer cell assays to assess its anti-cancer efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound inhibits the β-ketoacyl synthase (KS) domain of FASN, thereby blocking the synthesis of palmitate, a precursor for more complex lipids. This disruption of lipogenesis in cancer cells leads to a cascade of downstream effects, including:
-
Inhibition of Cell Growth and Proliferation: Deprivation of essential lipids for membrane formation and energy storage hinders cancer cell growth.
-
Induction of Apoptosis: The accumulation of toxic intermediates and alterations in membrane composition can trigger programmed cell death.
-
Modulation of Oncogenic Signaling Pathways: FASN activity is interconnected with key signaling pathways that drive cancer progression. Inhibition of FASN has been shown to impact the phosphorylation status and activity of proteins in the PI3K/Akt, MAPK/ERK, and AMPK signaling cascades.[1][2]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. Below is a summary of reported IC50 values and effective concentrations for this compound and its analogs (TVB-3166 and TVB-2640) in various in vitro assays.
| Compound | Assay | Cell Line(s) | IC50 / Effective Concentration | Reference |
| This compound | Palmitate Synthesis (Human) | - | 18 nM | [2][3][4][5] |
| This compound | Palmitate Synthesis (Mouse) | - | 12 nM | [2][3][4][5] |
| This compound | Cell Viability | CaCo2, HT29, LIM2405 | 0-1 µM (7 days) | [2][3][4][5][6] |
| TVB-3166 | Cell Viability | CALU-6 (Non-small-cell lung) | 0.10 µM | [7] |
| TVB-3166 | Palmitate Synthesis | CALU-6 (Non-small-cell lung) | 0.081 µM | [7] |
| TVB-2640 (Denifanstat) | FASN Inhibition | - | 52 nM | [3][8] |
| This compound | Th17 Cell Development | Human CD4+ T cells | 50 nM | [9] |
| TVB-2640 (Denifanstat) | Th17 Cell Development | Human CD4+ T cells | 100 nM | [9] |
Experimental Protocols
Herein are detailed protocols for fundamental in vitro assays to characterize the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates containing complete medium.
-
Allow the cells to attach overnight in the incubator.
-
-
Treatment with this compound:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plates for 24 hours.
-
-
Colony Formation:
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the this compound concentration.
-
Western Blot Analysis of FASN Signaling Pathway
This technique is used to detect and quantify specific proteins involved in the FASN signaling pathway (e.g., p-Akt, p-ERK, p-AMPK) to understand the molecular effects of this compound.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-AMPK, anti-AMPK, anti-FASN, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: FASN Signaling Inhibition by this compound.
Experimental Workflow Diagram
Caption: In Vitro Assay Workflow for this compound.
References
- 1. Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 6. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TVB-3664 Combination Therapy with Paclitaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction TVB-3664 is an orally bioavailable, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN)[1][2]. FASN is a key enzyme in the de novo lipogenesis pathway, responsible for synthesizing palmitate, a saturated fatty acid[3]. In many cancer cells, FASN is overexpressed and contributes to tumor cell proliferation, survival, and resistance to therapy[4][5]. The combination of FASN inhibition with taxanes, such as paclitaxel, has demonstrated enhanced anti-tumor efficacy in preclinical models[3][6]. Paclitaxel's primary mechanism is the stabilization of microtubules, leading to cell cycle arrest and apoptosis[7]. This document provides a summary of preclinical data and detailed protocols for studying the combination of this compound and paclitaxel.
Mechanism of Action: Synergy of FASN Inhibition and Microtubule Stabilization The anti-tumor activity of this compound is linked to the disruption of cellular processes reliant on palmitate. One key mechanism of synergy with paclitaxel involves the post-translational modification of tubulin[3].
-
FASN Inhibition by this compound: this compound potently inhibits FASN, with IC50 values of 18 nM and 12 nM for human and mouse cell palmitate synthesis, respectively[1][8]. This blockade reduces the cellular pool of palmitate[9].
-
Disruption of Tubulin Palmitoylation: Tubulin proteins undergo palmitoylation, a modification crucial for proper microtubule organization. FASN inhibition by this compound significantly reduces tubulin palmitoylation, leading to disrupted microtubule architecture[3][6][8].
-
Combined Effect with Paclitaxel: Paclitaxel stabilizes microtubules, causing mitotic arrest. The disruption of microtubule organization by this compound appears to sensitize cancer cells to the effects of paclitaxel, leading to enhanced tumor cell growth inhibition compared to either agent alone[3][8]. This combined effect promotes tumor regression in some xenograft models[3].
-
Oncogenic Signaling: FASN inhibition has also been shown to alter major oncogenic pathways, including the Akt, Erk1/2, and AMPK pathways, which can contribute to its anti-tumor effects[10].
Quantitative Data Summary
In Vitro Efficacy
The following table summarizes the inhibitory concentrations of this compound. Combination studies consistently show enhanced anti-tumor activity in vitro when this compound is combined with a taxane compared to either drug alone[3][8].
| Compound | Assay | Cell Type/Organism | IC50 | Reference(s) |
| This compound | Palmitate Synthesis | Human Cells | 18 nM (0.018 µM) | [1][2][8] |
| This compound | Palmitate Synthesis | Mouse Cells | 12 nM (0.012 µM) | [1][2][8] |
In Vivo Efficacy (Xenograft Models)
Preclinical studies in various xenograft models demonstrate the anti-tumor activity of FASN inhibitors alone and in combination with other agents.
| Model Type | Treatment Group | Dosing | Metric | Result | Reference(s) |
| Lung/Ovarian PDX | TVB-3166 + Paclitaxel | N/A | Tumor Growth | Tumor Regression | [3] |
| Lung Xenograft (A549) | Paclitaxel (mono) | N/A | TGI | 48-63% | [3] |
| CRC PDX (Pt 2402) | This compound (mono) | 6 mg/kg, PO, daily | Tumor Weight Reduction | 51.5% | [2][10] |
| CRC PDX (Pt 2449PT) | This compound (mono) | 3 mg/kg, PO, daily | Tumor Weight Reduction | 37.5% | [2][10] |
| CRC PDX (Pt 2614) | This compound (mono) | 3 mg/kg, PO, daily | Tumor Weight Reduction | 30% | [2][10] |
| Breast Xenograft (BT-474) | This compound (mono) | N/A | TGI | 44% | [11][12][13] |
| Breast Xenograft (BT-474) | This compound + Navitoclax | N/A | TGI | 80% | [11][13] |
| Breast Xenograft (BT-474) | This compound + Venetoclax | N/A | TGI | 78% | [11][13] |
TGI: Tumor Growth Inhibition; CRC: Colorectal Cancer; PDX: Patient-Derived Xenograft; PO: Oral Gavage.
Clinical Trial Data (TVB-2640 with Paclitaxel)
TVB-2640, a closely related FASN inhibitor, has been evaluated in clinical trials in combination with paclitaxel[6][14].
| Trial Phase | Cancer Type | N | Treatment | Key Outcomes | Reference(s) |
| Phase I/II | Breast Cancer | 14 | TVB-2640 + Paclitaxel | 3 Confirmed Partial Responses (cPR); 10 cases of prolonged Stable Disease (SD ≥16 wks) | [15] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol details a method to assess the effect of this compound and paclitaxel, alone and in combination, on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Calu-6, A549, SKOV-3)[5][8]
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)[16]
-
This compound (powder)[8]
-
Paclitaxel
-
DMSO (for stock solutions)[8]
-
96-well plates
-
Cell viability reagent (e.g., CCK-8, MTS, or AlamarBlue)
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-3,000 cells per well in a 96-well plate in 100 µL of complete growth medium[16].
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in complete growth medium.
-
For combination treatments, prepare a matrix of concentrations for both drugs.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate IC50 values.
-
For combination studies, use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the efficacy of this compound and paclitaxel in a subcutaneous xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c-nude)[8].
-
Tumor cells for implantation.
-
This compound.
-
Paclitaxel.
-
Vehicle for this compound (e.g., 30% PEG-400 in water)[3].
-
Vehicle for Paclitaxel.
-
Calipers for tumor measurement.
-
Animal scale.
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment cohorts (typically 8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Paclitaxel
-
Group 4: this compound + Paclitaxel
-
-
-
Drug Formulation and Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 4 weeks) or until tumors in the control group reach a maximum allowed size[1][10].
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Analyze the data to determine tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Tumor tissue can be flash-frozen or fixed for subsequent pharmacodynamic analyses (e.g., Western blot, immunohistochemistry).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 3. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Synthase inhibition engages a novel caspase-2 regulatory mechanism to induce ovarian cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down regulation of fatty acid synthase via inhibition of PI3K/AKT/mTOR in ovarian cancer cell line by novel organoselenium pseudopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TVB-3664 in Colorectal Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a key hallmark of cancer, with many tumors exhibiting a heightened dependence on de novo lipogenesis for rapid proliferation, energy homeostasis, and the generation of signaling molecules.[1] Fatty Acid Synthase (FASN), the terminal enzyme in the de novo synthesis of fatty acids, is frequently overexpressed in colorectal cancer (CRC) and its elevated expression is often correlated with poor prognosis and advanced disease stages.[2][3][4] This makes FASN a compelling therapeutic target in oncology.
TVB-3664 is a potent, selective, and orally bioavailable small-molecule inhibitor of FASN.[1] Preclinical studies in various colorectal cancer models have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other agents.[2][5] These application notes provide a comprehensive overview of the use of this compound in CRC research, including detailed protocols for key experiments and a summary of its effects on cellular signaling pathways.
Mechanism of Action and Cellular Effects
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of FASN, leading to a depletion of downstream lipid products essential for cancer cell survival and proliferation.[1] Inhibition of FASN in colorectal cancer models has been shown to:
-
Induce cell growth arrest and apoptosis. [5]
-
Disrupt key oncogenic signaling pathways , including the PI3K/Akt and MAPK/ERK pathways.[2]
-
Alter cellular metabolism , leading to a decrease in the pool of adenine nucleotides.[2]
-
Induce a compensatory upregulation of the fatty acid transporter CD36 , suggesting a potential mechanism of resistance where cancer cells switch to scavenging exogenous fatty acids.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in various colorectal cancer models.
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| CaCo2 | 0-1 µM | 7 days | Anti-tumor activity | [1] |
| HT29 | 0-1 µM | 7 days | Anti-tumor activity | [1] |
| LIM2405 | 0-1 µM | 7 days | Anti-tumor activity | [1] |
| Primary CRC Cells (Pt 93) | 0.2 µM | 6 days | Increased CD36 expression | [5] |
| Primary CRC Cells (Pt 130) | 0.2 µM | 6 days | Increased CD36 expression | [5] |
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | This compound Dose | Treatment Duration | Average Tumor Weight Reduction | Reference |
| Pt 2614 | 3 mg/kg, daily oral gavage | 4 weeks | 30% | [2][7] |
| Pt 2449PT | 3 mg/kg, daily oral gavage | 4 weeks | 37.5% | [2][7] |
| Pt 2402 | 6 mg/kg, daily oral gavage | 5 weeks | 51.5% | [2][7] |
| Pt 2387 | 3 mg/kg, daily oral gavage | 4 weeks | 35% (followed by resistance) | [2] |
Signaling Pathways and Experimental Workflows
FASN Inhibition and Downstream Signaling
Inhibition of FASN by this compound impacts critical signaling pathways that drive colorectal cancer progression. The diagram below illustrates the central role of FASN and the downstream consequences of its inhibition.
Caption: FASN inhibition by this compound disrupts downstream oncogenic signaling.
Compensatory Fatty Acid Uptake via CD36
A potential mechanism of resistance to FASN inhibition is the upregulation of the fatty acid transporter CD36, which allows cancer cells to import exogenous fatty acids.
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer [frontiersin.org]
- 6. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TVB-3664 in Non-Alcoholic Steatohepatitis (NASH) Studies
Introduction
Non-alcoholic steatohepatitis (NASH), recently renamed metabolic dysfunction-associated steatohepatitis (MASH), is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2] A key pathological driver of NASH is elevated de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[3][4] Fatty Acid Synthase (FASN) is the terminal enzyme in this pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4] Its expression and activity are significantly upregulated in patients with NAFLD/NASH, making it a prime therapeutic target.[4]
TVB-3664 is a potent and selective, orally bioavailable small-molecule inhibitor of FASN.[5] It targets the ketoreductase domain of the enzyme, blocking fatty acid synthesis.[4][5] Preclinical studies have demonstrated that by inhibiting FASN, this compound can target the three main hallmarks of NASH: steatosis, inflammation, and fibrosis.[1][6] This document provides a summary of its application in preclinical NASH models, including quantitative data and detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting FASN, which sets off a cascade of beneficial downstream effects. The inhibition of FASN reduces the production of palmitate, a key fatty acid that contributes to the accumulation of triglycerides (steatosis) in hepatocytes.[1][7] This reduction in lipid species also alleviates lipotoxicity, a major cause of hepatocellular stress, inflammation, and the activation of hepatic stellate cells (HSCs), which are the primary drivers of fibrosis.[1][4][6] Furthermore, FASN inhibition has been shown to have direct anti-inflammatory and anti-fibrotic effects on immune cells and HSCs, respectively.[1][6]
Data Presentation
Quantitative data from preclinical studies are summarized below to highlight the efficacy of this compound in various NASH models.
Table 1: Summary of In Vivo Efficacy of this compound in Murine NASH Models
| Model Type & Duration | Treatment Dose & Duration | Key Outcomes | Reference |
| High-Fat/Fructose/Cholesterol Diet (HFFCD) + CCl4; 24 weeks | 3, 5, 10 mg/kg/day (oral); Weeks 13-24 | Dose-dependent reduction in NASH activity, fibrosis stage, and collagen deposition. Significant reduction in profibrotic gene expression (Collagen1α1, αSMA). At 10 mg/kg, reduced HCC tumor development by 85%. | [1][8] |
| Gubra Amylin NASH (GAN) Diet-Induced Obese, Biopsy-Confirmed MASH; 12 weeks | 10 mg/kg/day (oral); 12 weeks | Significant reduction in body weight, fat mass, liver weight, ALT, AST, total cholesterol, and triglycerides. Improved NAFLD Activity Score (NAS) primarily due to reduced steatosis. Decreased markers of inflammation (galectin-3) and stellate cell activation (α-SMA). | [9][10] |
| Diet-Induced Established NASH (Biopsy-Confirmed) | 10 mg/kg/day (oral) | Reduced mean NAS from 6.0 to 3.8. Reduced fibrosis score, ALT, and triglyceride levels. | [1][11] |
| Aged Wild-Type Mice (~40 weeks) | 10 mg/kg/day (oral); 3 weeks | Ameliorated fatty liver phenotype, decreased hepatic and serum triglycerides, and reduced lipid accumulation (Oil-Red-O staining). | [5] |
Table 2: Summary of In Vitro Effects of this compound and Related FASN Inhibitors
| Cell/Tissue Model | Compound | Key Outcomes | Reference |
| Human Primary Liver Microtissues | TVB-2640 (Denifanstat) | Decreased triglyceride content. | [1][6] |
| Human Hepatic Stellate Cells (LX-2 and primary hHSCs) | This compound (50-150 nM) | Reduced expression of fibrosis markers including Collagen1α1 and α-smooth muscle actin (αSMA). | [1][6][7] |
| Human CD4+ T cells | FASN Inhibitor | Decreased production of pro-inflammatory Th17 cells. | [1][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TVB-3166 | Reduced IL-1β release following LPS stimulation. | [1][6] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating this compound in common preclinical NASH models.
Protocol 1: In Vivo Efficacy in a Diet and CCl4-Induced Murine NASH Model
This protocol describes a therapeutic study to assess the efficacy of this compound in mice with established NASH and fibrosis.
1. Materials and Reagents:
-
Animals: Male C57BL/6J mice, 6 weeks old.
-
Chemicals: Carbon tetrachloride (CCl4), corn oil (or other suitable vehicle for CCl4).
-
Test Article: this compound.
2. Disease Induction (12 weeks):
-
Acclimatize mice for one week on a normal diet.
-
Switch mice to the WD and sugar water ad libitum.
-
At week 12, perform liver biopsies on a subset of animals to confirm the establishment of NASH and fibrosis (target NAS ≥ 5).
3. Treatment Protocol (12 weeks):
-
Randomize mice with confirmed NASH into treatment groups (n=10-12 per group):
-
Group 1: Vehicle (30% PEG400 in water), oral gavage, once daily.
-
Group 2: this compound (e.g., 3 mg/kg), oral gavage, once daily.
-
Group 3: this compound (e.g., 10 mg/kg), oral gavage, once daily.
-
-
Continue WD, sugar water, and weekly CCl4 injections throughout the treatment period.
-
Monitor body weight and general health status weekly.
4. Endpoint Analysis (at Week 24):
-
Collect terminal blood samples via cardiac puncture for biochemical analysis (serum ALT, AST, triglycerides, cholesterol).
-
Perfuse and harvest the liver. Weigh the entire liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E for NAFLD Activity Score; Picrosirius Red/Sirius Red for collagen/fibrosis quantification).
-
Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for molecular analysis.
-
Molecular Analysis:
Protocol 2: In Vitro Anti-Fibrotic Activity on Human Hepatic Stellate Cells (LX-2)
This protocol assesses the direct anti-fibrotic effect of this compound on an activated human hepatic stellate cell line.
1. Materials and Reagents:
-
Cells: LX-2 human hepatic stellate cell line.
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Article: this compound dissolved in DMSO to create a stock solution.
-
Reagents: RNA extraction kits, cDNA synthesis kits, qPCR reagents (e.g., SYBR Green), primary antibodies for αSMA and Collagen1α1, appropriate secondary antibodies, DAPI stain.
2. Cell Culture and Treatment:
-
Culture LX-2 cells in standard media until they reach ~70-80% confluency.
-
Seed cells in appropriate plates (e.g., 6-well plates for RNA/protein, 96-well plates for imaging).
-
Allow cells to adhere overnight.
-
Starve cells in low-serum media (e.g., 0.5% FBS) for 24 hours to synchronize them.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50 nM, 150 nM) in low-serum media.[7] The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
3. Analysis of Fibrotic Markers (48-hour endpoint):
-
Gene Expression (RT-qPCR):
-
After 48 hours of treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for human COL1A1, ACTA2, and a suitable housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the 2-ΔΔCt method.[7]
-
-
Protein Expression (Immunocytochemistry):
-
Culture and treat cells on glass coverslips or in imaging-compatible plates.
-
After 48 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against Collagen1α1 and αSMA overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies. Counterstain nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify fluorescence intensity or the number of positive cells.[7]
-
Conclusion
This compound is a valuable research tool for studying the role of de novo lipogenesis and FASN in the pathogenesis of NASH. Preclinical data strongly support its ability to ameliorate all three key features of the disease: steatosis, inflammation, and fibrosis.[1] The protocols outlined here provide a framework for researchers to further investigate the therapeutic potential of FASN inhibition in relevant in vitro and in vivo models of NASH. These studies demonstrate that targeting FASN addresses not only the accumulation of fat but also the downstream inflammatory and fibrogenic signaling that drives disease progression.[1][6]
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Current and Future Treatments in the Fight against Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sagimet.com [sagimet.com]
- 4. Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sagimet.com [sagimet.com]
- 9. gubra.dk [gubra.dk]
- 10. This compound reduces steatosis and inflammation in a MASH model | BioWorld [bioworld.com]
- 11. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3664 in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TVB-3664, a potent and selective Fatty Acid Synthase (FASN) inhibitor, in long-term animal studies. The information compiled is based on preclinical evaluations in various cancer and metabolic disease models.
Introduction to this compound
This compound is an orally bioavailable, reversible, and selective inhibitor of FASN.[1][2] FASN is a key enzyme in de novo lipogenesis, a process often upregulated in various cancer types and metabolic diseases. By inhibiting FASN, this compound disrupts cellular lipid metabolism, which can lead to anti-tumor effects and improvement in metabolic profiles.[3][4] Preclinical studies have demonstrated its efficacy in reducing tumor growth in patient-derived xenograft (PDX) models of colorectal cancer and in ameliorating non-alcoholic steatohepatitis (NASH).[3][5][6]
Data Presentation: this compound Treatment Schedules and Efficacy
The following tables summarize quantitative data from various long-term animal studies involving this compound administration.
Table 1: this compound Dosing and Efficacy in Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Models
| Animal Model | This compound Dose | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Colorectal Cancer PDX (Pt 2614) in NSG mice | 3 mg/kg | Daily Oral Gavage | 4 weeks | 30% reduction in tumor weight | [1][2][3] |
| Colorectal Cancer PDX (Pt 2449PT) in NSG mice | 3 mg/kg | Daily Oral Gavage | 4 weeks | 37.5% reduction in tumor weight | [1][2][3] |
| Colorectal Cancer PDX (Pt 2402) in NSG mice | 6 mg/kg | Daily Oral Gavage | 5 weeks | 51.5% reduction in tumor weight | [1][2][3] |
| Colorectal Cancer PDX (Pt 2387) in NSG mice | 3 mg/kg | Daily Oral Gavage | 5 weeks | Initial 35% decrease in tumor volume followed by resistance | [3] |
Table 2: this compound Dosing and Efficacy in Non-Alcoholic Steatohepatitis (NASH) Models
| Animal Model | This compound Dose | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Diet and CCl4-induced NASH mice (C57BL/6J) | 3, 5, or 10 mg/kg | Daily Oral Gavage | 12 weeks | Dose-dependent reduction in NASH activity and fibrosis | [6] |
| Gubra Amylin NASH (GAN) diet-induced obese mice | Not Specified | Oral | Not Specified | Hepatoprotective effects | [5] |
| Western Diet-induced NASH mice (C57BL/6J) | 5 mg/kg | Daily Oral Gavage | 12 weeks | Reduced liver fibrosis, ballooning, and inflammation | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound formulation for oral administration to mice.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A common vehicle is 30% PEG400 in sterile water.[3][7]
-
In a sterile conical tube, add the calculated volume of PEG400.
-
Add the calculated weight of this compound powder to the PEG400.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
Slowly add the sterile water to the desired final volume while continuing to vortex.
-
For complete dissolution, the mixture can be sonicated in a water bath sonicator for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or sonicating.
-
Prepare the formulation fresh daily. Store at room temperature and protected from light until use.
Protocol 2: In Vivo Dosing and Monitoring in PDX Mouse Models
This protocol outlines the procedure for long-term administration of this compound and tumor growth monitoring in a patient-derived xenograft (PDX) model.
Materials:
-
Tumor-bearing mice (e.g., NOD-SCID-IL2rg-/- (NSG) mice)
-
Prepared this compound formulation
-
Vehicle control (e.g., 30% PEG400 in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups based on tumor volume and body weight.[3]
-
Administer this compound or vehicle control daily via oral gavage. The volume administered is typically 100-200 µL per mouse, depending on the mouse's weight.
-
Monitor the body weight of the mice 2-3 times per week to assess for any treatment-related toxicity.
-
Measure the tumor dimensions (length and width) using digital calipers 1-3 times per week.[3]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (width² x length) / 2.[2][5]
-
Continue the treatment for the planned duration of the study (e.g., 4-6 weeks).[3]
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., weight measurement, western blotting).
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol describes the analysis of key signaling proteins (pAkt, pErk, pAMPK) in tumor tissue lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pErk1/2, anti-Erk1/2, anti-pAMPK, anti-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting TVB-3664 Pathway Effects via Western Blot
Introduction
TVB-3664 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Synthase (FASN)[1][2]. FASN is the key enzyme responsible for the de novo synthesis of palmitate, a critical process for membrane biogenesis, protein modification, and energy storage in rapidly proliferating cancer cells[2]. By inhibiting the β-ketoacyl synthase (KS) domain of FASN, this compound disrupts lipid biosynthesis, leading to metabolic stress and the induction of apoptosis in tumor cells that are dependent on elevated lipogenesis[2]. Furthermore, inhibition of FASN by this compound has been shown to modulate critical oncogenic signaling pathways, including the PI3K/Akt and ERK pathways, making it a promising therapeutic agent in various cancers[3][4].
These application notes provide a detailed protocol for utilizing Western blot analysis to detect and quantify the downstream molecular effects of this compound treatment in cancer cells. The protocol outlines methods for assessing the modulation of key proteins in the fatty acid synthesis and associated oncogenic signaling pathways.
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound, it is crucial to visualize its target and the subsequent downstream effects. The inhibitor directly targets FASN, which in turn affects lipid metabolism and influences key cancer signaling cascades.
Caption: this compound inhibits FASN, blocking palmitate synthesis and affecting AKT/ERK pathways.
Detailed Protocol: Western Blot for this compound Pathway Analysis
This protocol provides a step-by-step guide for sample preparation, immunoblotting, and detection of key protein markers modulated by this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., Calu-6, A549, HT29) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in fresh DMSO (e.g., 10-20 mM)[5]. Store aliquots at -80°C to avoid repeated freeze-thaw cycles[5].
-
Treatment: The following day, treat the cells with the desired concentration of this compound. A common starting concentration is 50 nM[5][6]. Always include a vehicle-treated control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified duration, typically between 48 to 72 hours, to observe significant pathway modulation[5][6].
II. Protein Extraction (Lysate Preparation)
-
Wash Cells: Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well or dish (e.g., 100-150 µL for a 6-well plate)[7].
-
Scrape and Collect: Immediately scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube[7].
-
Incubate and Sonicate: Incubate the lysate on ice for 30 minutes with periodic vortexing. To ensure complete lysis and shear DNA, sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off)[7][8].
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C[8].
-
Collect Supernatant: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein for all samples (typically 20-30 µg per lane)[8][9].
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer (e.g., 4X or 6X) and heat at 95-100°C for 5 minutes[7].
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the target protein size)[8]. Run the gel until adequate separation is achieved[8].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system[8][10].
-
Transfer Verification (Optional): After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer[8]. Destain with TBST before proceeding.
V. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation[7][9]. Note: BSA is often preferred for phospho-antibody incubations.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation[7].
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody[7].
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature[9][11].
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol[9].
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Reprobing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the antibody-ECL complexes and re-probed with another primary antibody (e.g., for a loading control or total protein counterpart).
Caption: A standard workflow for Western blot analysis of this compound effects.
Data Presentation and Expected Outcomes
The primary goal of the Western blot is to quantify changes in the expression and phosphorylation status of key proteins. Densitometry analysis of the resulting bands should be performed, and the intensity of target proteins should be normalized to a loading control (e.g., GAPDH or β-Actin). For phosphoproteins, normalization should be done against the total protein levels.
Table 1: Key Protein Targets and Expected Changes Following this compound Treatment
| Target Protein | Function / Pathway | Expected Outcome with this compound | Rationale |
| FASN | Fatty Acid Synthesis | No significant change in total protein level | This compound is an inhibitor of FASN activity, not its expression[12]. |
| p-ACC (Ser79) | Fatty Acid Synthesis (Inactive form) | Increase or No Change | Inhibition of FASN can lead to feedback mechanisms. AMPK activation, a resistance mechanism, would increase p-ACC[3][13]. |
| p-Akt (Ser473/Thr308) | PI3K/Akt Signaling | Decrease in sensitive cells | FASN inhibition is associated with decreased activation of the pro-survival Akt pathway in responsive tumors[2][3]. |
| Total Akt | PI3K/Akt Signaling | No significant change | Serves as a loading control for p-Akt analysis[14]. |
| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK Signaling | Decrease in sensitive cells | Similar to Akt, FASN inhibition can reduce the activation of the ERK pathway in sensitive contexts[3][4]. |
| Total ERK1/2 | MAPK/ERK Signaling | No significant change | Serves as a loading control for p-ERK1/2 analysis. |
| β-Actin / GAPDH | Loading Control | No change | Ensures equal protein loading across all lanes for accurate quantification. |
Note: In some cancer models, particularly those with K-Ras mutations, FASN inhibition can paradoxically induce pro-survival Akt and ERK signaling, which is associated with treatment resistance[3][15]. Therefore, results may vary depending on the genetic background of the cell line used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. static.abclonal.com [static.abclonal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 12. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolomics Analysis of Cells Treated with TVB-3664
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, responsible for synthesizing palmitic acid from acetyl-CoA and malonyl-CoA.[1] In many cancer types, FASN is significantly overexpressed, providing rapidly proliferating cells with the necessary lipids for membrane biosynthesis, energy storage, and the generation of signaling molecules.[2][3][4] This dependency makes FASN an attractive therapeutic target in oncology.[5][6]
TVB-3664 is a potent, selective, and orally bioavailable inhibitor of FASN, with IC50 values in the low nanomolar range for human and mouse cell palmitate synthesis.[7][8][9] By blocking FASN, this compound disrupts crucial metabolic and signaling pathways in cancer cells, leading to anti-tumor effects.[4][10][11] Metabolomics, the comprehensive study of small molecule metabolites, is an invaluable tool for elucidating the precise mechanism of action of drugs like this compound.[12][13] It provides a detailed snapshot of the biochemical consequences of FASN inhibition, helping to identify biomarkers of response and potential resistance mechanisms.[1][14]
This document provides detailed protocols for the metabolomic analysis of cancer cells treated with this compound, summarizes the expected quantitative changes in key metabolites, and illustrates the affected cellular pathways.
Mechanism of Action and Signaling Pathways
This compound reversibly inhibits the enzymatic activity of FASN, blocking the synthesis of palmitate.[3][7] This primary action has several downstream consequences. The reduction in palmitate and subsequent long-chain fatty acids disrupts the synthesis of complex lipids, such as phospholipids, which are essential for cell membrane integrity.[10] This can alter the structure of lipid rafts, affecting the localization and function of membrane-associated signaling proteins.[4] FASN inhibition by this compound has been shown to modulate major oncogenic signaling pathways, including Akt, Erk1/2, and AMPK, and can induce apoptosis.[4][10]
References
- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Fatty Acid Synthase Modulates Metabolic Pathways and Inhibits Cholangiocarcinoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 10. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 12. Cell culture metabolomics – The shortcut to drug development - biocrates life sciences gmbh [biocrates.com]
- 13. Metabolomics Analysis Reveals Altered Metabolic Pathways and Response to Doxorubicin in Drug-Resistant Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for FASN in TVB-3664 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its expression is often upregulated in various cancers, correlating with tumor progression and poor prognosis, making it an attractive therapeutic target.[1][2] TVB-3664 is a potent and selective oral inhibitor of FASN that has demonstrated anti-tumor activity in preclinical models.[3][4][5] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of FASN in tissues treated with this compound, enabling researchers to assess the pharmacodynamic effects of the inhibitor and to correlate FASN expression with treatment response.
Mechanism of Action of this compound
This compound is a reversible inhibitor of FASN, targeting the β-ketoacyl synthase (KS) domain. By blocking FASN, this compound disrupts de novo lipogenesis, leading to a reduction in the synthesis of fatty acids necessary for membrane formation and signaling in rapidly proliferating cancer cells.[3] Inhibition of FASN by this compound has been shown to affect major oncogenic signaling pathways, including the Akt, Erk1/2, and AMPK pathways.[3][5][6]
Preclinical Data Summary: this compound in Colorectal Cancer Patient-Derived Xenograft (PDX) Models
In a study evaluating the efficacy of this compound in colorectal cancer PDX models, daily oral administration of the inhibitor led to a significant reduction in tumor volume and weight in responsive models. The table below summarizes the treatment regimens and outcomes for the sensitive PDX models.
| PDX Model | This compound Dose (mg/kg, daily oral gavage) | Treatment Duration | Average Reduction in Tumor Weight |
| Pt 2614 | 3 | 4 weeks | 30% |
| Pt 2449PT | 3 | 4 weeks | 37.5% |
| Pt 2402 | 6 | 4 weeks | 51.5% |
Data sourced from a preclinical study on colorectal cancer PDX models.[4][5]
Signaling Pathway Affected by FASN Inhibition
The inhibition of FASN by this compound impacts key cellular signaling pathways involved in cancer cell growth, proliferation, and survival. The diagram below illustrates the interplay between FASN and the Akt, Erk, and AMPK signaling cascades.
Experimental Workflow for FASN Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemistry for FASN on paraffin-embedded tissues.
Detailed Protocol: FASN Immunohistochemistry for Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of FASN in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissue types and antibodies.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Anti-FASN antibody (e.g., Rabbit Monoclonal, clone EPR7466, Abcam ab128870, diluted 1:100-1:250; or Rabbit Polyclonal, Proteintech 10624-2-AP, diluted 1:1000).[2] The optimal dilution should be determined by the end-user.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 1 x 2 minutes.
-
Immerse slides in 70% ethanol for 1 x 2 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with deionized water.
-
-
Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS or TBS wash buffer for 2 x 5 minutes.
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary anti-FASN antibody to the tissue sections.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
Rinse slides with tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) and xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
Quantification of FASN Staining
The evaluation of FASN expression can be performed semi-quantitatively by assessing both the intensity and the percentage of positively stained tumor cells.
Scoring System:
-
Intensity Score:
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
-
-
Percentage of Positive Cells Score:
-
0: <10%
-
1: 10-50%
-
2: >50%
-
An overall score can be generated by multiplying the intensity and percentage scores.[1]
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or too high a concentration of primary or secondary antibody.
-
Weak or No Staining: Inactive primary antibody, insufficient antigen retrieval, or incorrect antibody dilution.
-
Non-specific Staining: Cross-reactivity of the antibody or endogenous biotin (if using a biotin-based detection system).
These application notes and protocols provide a comprehensive guide for the immunohistochemical analysis of FASN in tissues treated with the FASN inhibitor this compound. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for research and drug development purposes.
References
- 1. Immunohistochemical Expression of Fatty Acid Synthase (FASN) is Correlated to Tumor Aggressiveness and Cellular Differentiation in Salivary Gland Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FASN antibody (10624-2-AP) | Proteintech [ptglab.com]
- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to TVB-3664 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the FASN inhibitor TVB-3664 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of fatty acids.[5][6] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis, thus supporting rapid proliferation and survival.[7][8] this compound inhibits FASN activity, leading to a depletion of essential fatty acids, which in turn can induce apoptosis and inhibit tumor growth.[8]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the known mechanisms of resistance?
A2: Resistance to this compound can arise from several mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for FASN inhibition by activating pro-survival signaling pathways. Studies have shown that resistance to this compound is associated with the activation of Akt, AMPK, and Erk1/2 pathways.[7]
-
Upregulation of Fatty Acid Uptake: To counteract the inhibition of endogenous fatty acid synthesis, cancer cells can increase their uptake of exogenous fatty acids from the microenvironment. This is often mediated by the upregulation of fatty acid transporters, most notably CD36 (Fatty Acid Translocase).[4][5]
-
Low FASN Expression: Cell lines with inherently low expression of FASN may be less dependent on de novo lipogenesis and therefore show intrinsic resistance to FASN inhibitors like this compound.[7]
Q3: How can I determine if my resistant cells have activated compensatory signaling pathways?
A3: The most common method to assess the activation of signaling pathways is through Western blotting . You can probe cell lysates for the phosphorylated (active) forms of key proteins in the Akt, AMPK, and Erk1/2 pathways (e.g., p-Akt, p-AMPK, p-Erk1/2) and compare their levels between sensitive and resistant cells, both with and without this compound treatment. An increase in the phosphorylated form of these proteins in resistant cells would suggest the activation of these compensatory pathways.
Q4: How can I investigate if increased fatty acid uptake is the cause of resistance in my cell line?
A4: You can investigate this through a combination of approaches:
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to check for the upregulation of fatty acid transporters like CD36 in your resistant cells compared to sensitive parental cells.[5]
-
Fatty Acid Uptake Assays: Directly measure the uptake of fluorescently labeled fatty acid analogs (e.g., BODIPY-FL-C16) using techniques like flow cytometry or fluorescence microscopy.[8] An increased uptake in resistant cells would be indicative of this resistance mechanism.
Q5: What are some potential strategies to overcome resistance to this compound?
A5: Based on the known resistance mechanisms, several combination therapies have shown promise:
-
Inhibition of Fatty Acid Uptake: Combining this compound with an inhibitor of the fatty acid transporter CD36, such as sulfosuccinimidyl oleate (SSO), can synergistically inhibit the proliferation of resistant cells.[5]
-
Targeting Compensatory Signaling Pathways: Co-treatment with inhibitors of the Akt, AMPK, or MEK/Erk pathways may re-sensitize resistant cells to this compound.
-
Combination with Tyrosine Kinase Inhibitors (TKIs): In hepatocellular carcinoma models, combining this compound with TKIs like cabozantinib or sorafenib has demonstrated synergistic anti-tumor effects by inhibiting pathways such as PI3K/AKT/mTOR.[6]
-
Combination with BH3 Mimetics: In pancreatic cancer models, this compound has been shown to sensitize cells to apoptosis induced by BH3 mimetics like navitoclax and venetoclax.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability with this compound treatment. | 1. Intrinsic or acquired resistance. 2. Suboptimal drug concentration or treatment duration. 3. High levels of exogenous fatty acids in the culture medium. | 1. Investigate resistance mechanisms (see FAQs Q3 & Q4). Consider combination therapies. 2. Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line.[1][7] 3. Culture cells in serum-free or lipid-depleted medium to enhance sensitivity to FASN inhibition.[8] |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Drug instability or improper storage. 3. Variation in treatment conditions. | 1. Ensure accurate and consistent cell counting and seeding. 2. Store this compound stock solutions at -80°C and aliquot to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[6] 3. Maintain consistent incubation times, CO2 levels, and humidity. |
| Unexpected cell morphology changes or toxicity. | 1. Solvent (e.g., DMSO) toxicity at high concentrations. 2. Off-target effects of the drug. | 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle-only control in your experiments.[6] 2. Review literature for known off-target effects of this compound. Consider using a secondary FASN inhibitor to confirm on-target effects. |
| Difficulty detecting changes in phosphorylated proteins by Western blot. | 1. Suboptimal antibody concentration or quality. 2. Inefficient protein extraction or sample degradation. 3. Timing of sample collection is not optimal for detecting signaling changes. | 1. Titrate primary and secondary antibodies to determine the optimal concentration. Use positive and negative controls to validate antibody specificity. 2. Use appropriate lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice during processing. 3. Perform a time-course experiment to identify the peak of phosphorylation for the specific pathway of interest after this compound treatment. |
Quantitative Data Summary
Table 1: In Vitro Anti-Tumor Activity of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration | Proliferation Inhibition (%) | Reference |
| CaCo2 | 0.2 | 7 days | ~80% | [7] |
| HT29 | 0.2 | 7 days | ~75% | [7] |
| LIM2405 | 0.2 | 7 days | ~20% | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | This compound Dose (mg/kg/day) | Treatment Duration | Tumor Weight Reduction (%) | Reference |
| Pt 2614 | Colorectal Cancer | 3 | 4 weeks | 30% | [2] |
| Pt 2449PT | Colorectal Cancer | 3 | 4 weeks | 37.5% | [2] |
| Pt 2402 | Colorectal Cancer | 6 | 5 weeks | 51.5% | [7] |
| c-MYC-driven | Hepatocellular Carcinoma | Not Specified | Not Specified | Moderate efficacy as monotherapy | [6] |
Table 3: Synergistic Effects of this compound in Combination Therapies
| Combination | Cancer Model | Effect | Reference |
| This compound + Sulfosuccinimidyl oleate (SSO) | Colorectal Cancer Cells | Synergistic inhibition of cell proliferation | [5] |
| This compound + Cabozantinib/Sorafenib | Hepatocellular Carcinoma (in vivo) | Significant tumor growth inhibition | [6] |
| This compound + Navitoclax/Venetoclax | Pancreatic Cancer (in vivo) | Significant tumor growth inhibition | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle-only control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-AMPK, AMPK, p-Erk1/2, Erk1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Fatty Acid Uptake Assay
-
Cell Culture: Plate cells on glass coverslips or in a multi-well imaging plate and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound or vehicle for the desired duration.
-
Fatty Acid Labeling: Wash the cells with serum-free medium and then incubate with a fluorescently labeled fatty acid analog (e.g., 1-5 µM BODIPY-FL-C16) in serum-free medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess fluorescent probe.
-
Imaging/Flow Cytometry:
-
Microscopy: Fix the cells with 4% paraformaldehyde, mount the coverslips on slides with a mounting medium containing DAPI (for nuclear staining), and visualize using a fluorescence microscope.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative fatty acid uptake.
Signaling Pathways and Workflows
Diagram 1: this compound Mechanism of Action and Resistance
Caption: this compound inhibits FASN, leading to apoptosis. Resistance can arise via activation of survival pathways or CD36 upregulation.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and overcoming this compound resistance in cancer cells.
Diagram 3: Logical Relationship for Combination Therapy Selection
Caption: Selecting a combination therapy based on the identified resistance mechanism.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 6. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 7. Fatty acid synthase (FASN) inhibition cooperates with BH3 mimetic drugs to overcome resistance to mitochondrial apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: TVB-3664 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of in vitro effect with TVB-3664, a potent and selective Fatty Acid Synthase (FASN) inhibitor.
Troubleshooting Guide: this compound Not Showing In Vitro Effect
This guide addresses common issues that may lead to a lack of observable effect of this compound in your in vitro experiments.
Question: I am not observing the expected cytotoxic or anti-proliferative effects of this compound in my cancer cell line. What should I do?
Answer:
A lack of response to this compound in vitro can stem from several factors, ranging from experimental setup to inherent cellular resistance. Follow this troubleshooting workflow to identify the potential cause:
1. Verify Experimental Parameters & Compound Integrity:
-
Concentration Range: Ensure you are using a relevant concentration range. While this compound inhibits palmitate synthesis with IC50 values in the low nanomolar range (12-18 nM), cellular effects such as decreased viability are often observed at higher concentrations, typically from 50 nM up to 1 µM.[1][2]
-
Incubation Time: The effects of FASN inhibition on cell viability may not be immediate. Treatment durations of 48 hours to 7 days are commonly reported.[1][2][3] Consider extending your incubation time.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO to create a stock solution.[3] Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to compound degradation.
-
Cell Seeding Density: Optimal cell seeding density is crucial for reliable assay results. High cell density can mask the anti-proliferative effects of the compound. Conversely, very low density may lead to poor cell health and inconsistent results.
2. Assess Cell Line Characteristics:
-
FASN Expression Levels: The primary target of this compound is FASN. Verify the expression level of FASN in your cell line. Cells with low or absent FASN expression are unlikely to respond to FASN inhibitors.
-
Metabolic Phenotype: Cancer cells exhibit metabolic plasticity. Some cell lines may rely more on exogenous lipid uptake rather than de novo fatty acid synthesis, making them less sensitive to FASN inhibition.[4]
3. Investigate Potential Resistance Mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Inhibition of FASN can sometimes trigger pro-survival signaling pathways as a compensatory mechanism. Increased phosphorylation of Akt, ERK, and AMPK has been associated with resistance to this compound.[5][6] Consider performing western blot analysis to assess the activation state of these pathways in your treated cells.
-
Upregulation of Fatty Acid Uptake: As a resistance mechanism, cancer cells can upregulate the expression of fatty acid transporters like CD36 to increase the uptake of exogenous fatty acids, thereby bypassing the block on de novo synthesis.[5]
Below is a logical workflow to troubleshoot the lack of this compound effect:
Caption: Troubleshooting workflow for lack of this compound in vitro effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][3] FASN is a key enzyme in the de novo synthesis of fatty acids, particularly palmitate. By inhibiting FASN, this compound disrupts the production of fatty acids required for membrane synthesis, energy storage, and signaling molecule production in cancer cells. This can lead to reduced cell proliferation and induction of apoptosis.[7][8]
Q2: What are the typical IC50 values for this compound?
A2: The IC50 values for this compound are in the low nanomolar range for the inhibition of palmitate synthesis. For human and mouse FASN, the IC50 values are approximately 18 nM and 12 nM, respectively.[1][2][3] However, the effective concentration for anti-proliferative or cytotoxic effects in cell-based assays can be higher and is cell-line dependent.
Q3: How does FASN inhibition by this compound affect cellular signaling pathways?
A3: Inhibition of FASN by this compound can impact several key oncogenic signaling pathways. It has been shown to be associated with a decrease in the activation of the Akt and Erk1/2 pathways in sensitive models.[5][6] However, in some contexts, FASN inhibition can paradoxically lead to the activation of pro-survival pathways like Akt and AMPK, which can contribute to resistance.[6]
Caption: Signaling pathways affected by this compound and potential resistance mechanisms.
Q4: Can the composition of the cell culture medium affect the efficacy of this compound?
A4: Yes, the presence of lipids in the cell culture medium, particularly in the fetal bovine serum (FBS), can influence the sensitivity of cells to FASN inhibitors. Cells may be able to take up exogenous fatty acids from the medium, thereby circumventing the effects of FASN inhibition. For certain experiments, using lipid-depleted serum may enhance the observed effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: IC50 Values for this compound
| Target | Species | IC50 (nM) | Reference |
| Palmitate Synthesis | Human | 18 | [1][2][3] |
| Palmitate Synthesis | Mouse | 12 | [1][2][3] |
Table 2: Effective In Vitro Concentrations and Durations of this compound
| Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Reference |
| Calu-6, A549 | 50 nM | 48 - 72 hours | Inhibition of tumor cell growth | [3] |
| CaCo2, HT29, LIM2405 | 0 - 1 µM | 7 days | Anti-tumor activity | [1][2] |
| Primary Colorectal Cancer Cells | 0.2 µM | 6 days | Increased CD36 expression | [5] |
Experimental Protocols
Detailed Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the viability of adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A common concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for your desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Step-by-step workflow for the MTT cell viability assay.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 5. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TVB-3664 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TVB-3664, a potent and selective Fatty Acid Synthace (FASN) inhibitor. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations in various cell lines to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of fatty acids.[3] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules. By inhibiting FASN, this compound disrupts these processes, leading to anti-tumor effects.[3]
Q2: How do I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is a good starting concentration range for my cell line?
A3: The optimal concentration of this compound is highly dependent on the specific cell line. Based on published data, a broad starting range to consider is 10 nM to 10 µM. For initial screening, a logarithmic dilution series across this range is recommended. Refer to the data table below for effective concentrations reported for specific cell lines.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration can vary significantly, from 24 hours to 7 days, depending on the cell line and the experimental endpoint. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.
Q5: What are the downstream signaling pathways affected by this compound?
A5: Inhibition of FASN by this compound has been shown to impact several key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] The activation of Akt and AMPK pathways has been associated with resistance to this compound.[5]
Data Presentation: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effect |
| CaCo2 | Colorectal Cancer | 0 - 1 µM | 7 days | Anti-tumor activity[1][2] |
| HT29 | Colorectal Cancer | 0 - 1 µM | 7 days | Anti-tumor activity[1][2] |
| LIM2405 | Colorectal Cancer | 0 - 1 µM | 7 days | Anti-tumor activity[1][2] |
| Primary CRC Cells (Pt 93, Pt 130) | Colorectal Cancer | 0.2 µM | 6 days | Increased CD36 expression[6] |
| Calu-6 | Lung Cancer | 50 nM | 48 - 72 hours | FASN inhibition |
| A549 | Lung Cancer | 50 nM | 48 - 72 hours | FASN inhibition |
Experimental Protocols
Determining Optimal Concentration using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cell lines.
Materials:
-
This compound
-
Target adherent cell line
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete growth medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the Akt and ERK signaling pathways.
Materials:
-
This compound treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-FASN, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Troubleshooting Guide
Issue 1: Low potency or no effect of this compound on cell viability.
-
Possible Cause 1: Suboptimal concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to FASN inhibitors. This can be due to the activation of compensatory signaling pathways like Akt and AMPK.[5] Consider performing a western blot to assess the activation status of these pathways. Combination therapies targeting these resistance mechanisms may be necessary.
-
-
Possible Cause 3: Drug instability.
-
Solution: Ensure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
Issue 2: Drug precipitation in the culture medium.
-
Possible Cause 1: Poor solubility at high concentrations.
-
Solution: this compound is dissolved in DMSO. When diluting into aqueous culture medium, high concentrations can sometimes lead to precipitation. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. If precipitation is observed, try preparing intermediate dilutions in a serum-free medium before adding to the final culture medium.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Certain components in the culture medium could potentially interact with the drug. If you suspect this, you can try a different basal medium formulation.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure consistent cell numbers are seeded for each experiment, as cell density can influence the response to treatment.
-
-
Possible Cause 2: Variability in drug preparation.
-
Solution: Prepare a large batch of the highest concentration of this compound needed for an experiment and then perform serial dilutions to minimize pipetting errors.
-
-
Possible Cause 3: Passage number of cells.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.
-
Visualizations
Caption: FASN signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
Technical Support Center: Understanding Variability in Cancer Cell Line Sensitivity to TVB-3664
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays to help navigate the complexities of cellular responses to FASN inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN), the key enzyme in de novo lipogenesis.[1][2] It competitively inhibits the thioesterase domain of FASN, leading to a buildup of malonyl-CoA and subsequent inhibition of fatty acid synthesis.[3] This disruption of lipid metabolism affects membrane composition, signaling pathways, and ultimately induces apoptosis in cancer cells.[4][5]
Q2: Why is there significant variability in how different cancer cell lines respond to this compound?
The sensitivity of cancer cell lines to this compound is highly variable due to several factors:
-
Activation of Pro-Survival Signaling Pathways: Some cancer cells can counteract the effects of FASN inhibition by activating pro-survival pathways such as the PI3K/Akt and AMPK signaling cascades.[6]
-
Upregulation of Exogenous Fatty Acid Uptake: A key resistance mechanism is the upregulation of the fatty acid translocase CD36.[7][8] Increased CD36 expression allows cancer cells to bypass the block in de novo synthesis by importing fatty acids from the extracellular environment.[7]
-
Metabolic Plasticity: Cancer cells exhibit significant metabolic flexibility. Some cells may be able to adapt to FASN inhibition by altering other metabolic pathways to sustain growth and survival.
-
Genetic Background: The specific mutational landscape of a cancer cell line can influence its dependence on de novo lipogenesis and its susceptibility to FASN inhibitors.
Q3: What are the key signaling pathways affected by this compound?
This compound has been shown to modulate several critical oncogenic signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: FASN inhibition can lead to the downregulation of this crucial survival pathway in sensitive cell lines.[4]
-
β-Catenin Signaling: this compound can inhibit the β-catenin signaling pathway, which is involved in cell proliferation and stemness.[4]
-
Erk1/2 Signaling: The MAPK/Erk pathway, which is involved in cell growth and differentiation, can also be affected by FASN inhibition.
-
AMPK Signaling: Activation of AMPK, a sensor of cellular energy status, has been observed in some contexts as a response to FASN inhibition and may contribute to resistance.[6]
Q4: How does FASN expression level correlate with sensitivity to this compound?
While FASN is often overexpressed in cancer cells, its expression level alone is not a reliable predictor of sensitivity to this compound.[6] Some cell lines with high FASN expression may exhibit resistance due to the compensatory mechanisms described above. Therefore, a more comprehensive understanding of the cellular metabolic and signaling landscape is necessary to predict response.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low signal or no dose-response | Cell density is too low or too high. | Optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay. |
| Insufficient incubation time with this compound. | The effects of this compound on cell viability may take several days to manifest. Consider extending the incubation period (e.g., 72-96 hours or longer).[2] | |
| This compound concentration range is not appropriate. | Test a wider range of concentrations, typically from nanomolar to micromolar, to determine the optimal range for your cell line. | |
| High background signal | Contamination of cell culture with bacteria or yeast. | Regularly check cultures for contamination. Use sterile techniques.[5] |
| Media components interfering with the assay reagent. | Use a media-only control to determine the background absorbance/luminescence and subtract it from the experimental values. Phenol red in media can interfere with colorimetric assays.[9] |
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or no signal for target protein (e.g., pAkt, pErk, FASN, CD36) | Low protein expression in the cell line. | Confirm protein expression levels in your cell line from literature or by using a positive control cell lysate.[10] |
| Inefficient protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other methods.[11] | |
| Poor antibody performance. | Use an antibody validated for Western Blotting. Optimize antibody dilution. Include a positive control.[10] | |
| Non-specific bands | Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration that gives a clean signal. |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[12] | |
| Washing steps are inadequate. | Increase the number and duration of washes with TBST to remove non-specifically bound antibodies. | |
| Inconsistent loading | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay). |
| Pipetting errors. | Be precise when loading samples onto the gel. | |
| Solution: | Always probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading. |
Quantitative Data
Table 1: In Vitro Sensitivity of Cancer Cell Lines to FASN Inhibitors
| Cell Line | Cancer Type | FASN Inhibitor | IC50 | Reference |
| Human Palmitate Synthesis | - | This compound | 18 nM | [2][13][14][15] |
| Mouse Palmitate Synthesis | - | This compound | 12 nM | [2][13][14][15] |
| CALU-6 | Non-small-cell lung | TVB-3166 | 0.10 µM | [4] |
| CaCo2 | Colorectal | This compound | Effective at 0-1 µM | [2] |
| HT29 | Colorectal | This compound | Effective at 0-1 µM | [2] |
| LIM2405 | Colorectal | This compound | More resistant | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Key Signaling Proteins
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt (Ser473), pErk1/2 (Thr202/Tyr204), FASN, CD36, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Key resistance mechanisms to this compound.
Caption: General experimental workflow for assessing this compound sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD36-Mediated Metabolic Rewiring of Breast Cancer Cells Promotes Resistance to HER2-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 15. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Why does FASN expression not always predict TVB-3664 response?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FASN inhibitor, TVB-3664.
Frequently Asked Questions (FAQs)
Q1: We observe high FASN expression in our cancer model, but see a minimal response to this compound. Why might this be the case?
A1: While Fatty Acid Synthase (FASN) is the direct target of this compound, its expression level alone is not a reliable predictor of therapeutic response.[1] Studies in colorectal cancer (CRC) patient-derived xenografts (PDXs) have shown that despite all tested models expressing FASN, only about 30% exhibited a significant reduction in tumor volume upon treatment.[1][2][3] This discrepancy can be attributed to several resistance mechanisms.
Q2: What are the known mechanisms of resistance to this compound?
A2: Two primary categories of resistance mechanisms have been identified:
-
Activation of Compensatory Signaling Pathways: In some cancer models, inhibition of FASN by this compound can lead to the feedback activation of pro-survival signaling pathways. Notably, the activation (phosphorylation) of Akt, Erk1/2, and AMPK has been observed in resistant tumors, which can override the anti-proliferative effects of FASN inhibition.[1]
-
Upregulation of Exogenous Fatty Acid Uptake: Cancer cells can compensate for the blockade of de novo fatty acid synthesis by increasing their uptake of fatty acids from the microenvironment. A key mechanism is the upregulation of the fatty acid transporter CD36, which facilitates the import of external fatty acids, thereby circumventing the effects of this compound.[4][5]
Q3: How can I determine if my experimental model is utilizing bypass signaling pathways?
A3: To investigate the activation of bypass signaling, we recommend performing Western blot analysis on key signaling proteins. Compare protein extracts from untreated control samples with those treated with this compound at various time points. Probing for the phosphorylated forms of Akt (pAkt), Erk1/2 (pErk1/2), and AMPK (pAMPK) alongside their total protein levels can reveal if these pathways are activated in response to treatment.[1]
Q4: What experimental approaches can be used to investigate the role of fatty acid uptake in this compound resistance?
A4: To assess the involvement of fatty acid uptake, you can:
-
Measure CD36 Expression: Analyze the mRNA and protein levels of CD36 via qPCR and Western blotting, respectively, in response to this compound treatment.[4] An increase in CD36 expression may indicate a compensatory mechanism.
-
Fatty Acid Uptake Assays: Utilize fluorescently labeled fatty acid analogs to quantify fatty acid uptake in treated versus untreated cells.
-
Combination Therapy: Consider co-treating your model with this compound and an inhibitor of fatty acid transport, such as sulfosuccinimidyl oleate (SSO), which targets CD36.[4] A synergistic anti-proliferative effect would suggest a dependency on exogenous fatty acid uptake.
Troubleshooting Guides
Issue: Inconsistent or weaker than expected anti-tumor activity of this compound in vivo.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Activation of Resistance Pathways | Western Blot Analysis | Profile tumors for pAkt, pErk1/2, and pAMPK levels pre- and post-treatment. Elevated levels post-treatment suggest pathway activation.[1] |
| Compensatory Fatty Acid Uptake | Gene/Protein Expression Analysis | Measure CD36 mRNA and protein levels. Upregulation post-treatment indicates a potential resistance mechanism.[4] |
| Suboptimal Dosing or Schedule | Dose-Response Study | Titrate this compound concentrations to determine the optimal dose for your specific model. Published studies have used doses ranging from 3 mg/kg to 10 mg/kg daily via oral gavage.[2][6][7] |
| Tumor Microenvironment Factors | In Vivo vs. In Vitro Comparison | Compare the in vitro sensitivity of your cell lines to the in vivo response. Discrepancies may point to factors in the tumor microenvironment, such as lipid availability, that influence drug efficacy.[4] |
Quantitative Data Summary
Table 1: In Vivo Response of Colorectal Cancer (CRC) Patient-Derived Xenografts (PDXs) to this compound
| PDX Model | This compound Dose | Treatment Duration | Average Reduction in Tumor Weight | Reference |
| Pt 2614 | 3 mg/kg daily | 4 weeks | 30% | [2][7] |
| Pt 2449PT | 3 mg/kg daily | 4 weeks | 37.5% | [2][7] |
| Pt 2402 | 6 mg/kg daily | 5 weeks | 51.5% | [2][7] |
Table 2: In Vitro Potency of this compound
| Target | Assay | IC50 | Reference |
| Human FASN | Palmitate Synthesis | 18 nM | [2][7] |
| Mouse FASN | Palmitate Synthesis | 12 nM | [2][7] |
Experimental Protocols
Western Blot Analysis for Bypass Signaling Pathway Activation
-
Sample Preparation: Lyse cells or homogenize tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pAkt, Akt, pErk1/2, Erk1/2, pAMPK, and AMPK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: FASN Inhibition and Resistance Pathways.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating CD36 Upregulation as a Resistance Mechanism to TVB-3664
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of CD36 upregulation in conferring resistance to the Fatty Acid Synthase (FASN) inhibitor, TVB-3664.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our cancer cell line over time. Could CD36 upregulation be a potential reason?
A1: Yes, acquired resistance to this compound, a potent FASN inhibitor, can be mediated by a compensatory upregulation of the fatty acid translocase CD36.[1][2][3] By inhibiting de novo fatty acid synthesis via FASN, cancer cells can switch their metabolic wiring to scavenge exogenous fatty acids from the microenvironment. Upregulation of CD36 facilitates this increased uptake of fatty acids, thereby sustaining cancer cell proliferation and survival despite FASN inhibition.[1][3][4]
Q2: What is the proposed signaling pathway leading to CD36 upregulation upon this compound treatment?
A2: The upregulation of CD36 following FASN inhibition is often associated with the activation of survival signaling pathways, notably the PI3K/Akt pathway. Inhibition of FASN can lead to the activation of Akt, which in turn can promote the expression of genes involved in cell survival and metabolic adaptation, including CD36. The tumor-promoting effect of CD36 has been associated with an increase in the levels of phosphorylated Akt (pAkt) and the anti-apoptotic protein survivin.[1][2][5]
Q3: Is there a way to overcome this compound resistance mediated by CD36?
A3: Yes, combinatorial treatment strategies targeting both FASN and CD36 have shown synergistic effects in preclinical models.[1][2][3] Co-administration of this compound with a CD36 inhibitor, such as sulfosuccinimidyl oleate (SSO), has been demonstrated to be more effective in reducing cancer cell proliferation and tumor growth compared to either agent alone.[1][6]
Q4: What are the initial experiments we should perform to test for CD36-mediated resistance to this compound in our model system?
A4: To investigate CD36-mediated resistance, we recommend the following initial experiments:
-
Assess CD36 Expression: Compare CD36 mRNA and protein levels in your parental (sensitive) versus this compound-resistant cancer cells using qRT-PCR and Western Blotting, respectively.
-
Cell Viability Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to compare the sensitivity of parental and resistant cells to this compound.
-
Combinatorial Treatment: Evaluate the synergistic effect of combining this compound with a CD36 inhibitor on the viability of resistant cells.
Troubleshooting Guides
Western Blotting for CD36 Detection
Issue: Weak or no CD36 signal in resistant cells.
| Possible Cause | Troubleshooting Step |
| Low protein abundance | Increase the amount of protein loaded per well (up to 50 µg). Enrich for membrane proteins using a fractionation kit. |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer conditions (time and voltage) for a protein of ~88 kDa (the approximate size of glycosylated CD36). |
| Suboptimal antibody concentration | Titrate the primary anti-CD36 antibody to determine the optimal concentration. Incubate the primary antibody overnight at 4°C to increase signal. |
| Antibody incompatibility | Ensure the secondary antibody is compatible with the primary antibody's host species and is not expired. |
Issue: High background on the Western blot membrane.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST as the blocking agent. |
| High antibody concentration | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. |
qRT-PCR for CD36 mRNA Quantification
Issue: No or low amplification of CD36 mRNA.
| Possible Cause | Troubleshooting Step |
| Poor RNA quality | Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure A260/280 and A260/230 ratios are within the optimal range. |
| Inefficient cDNA synthesis | Use a high-quality reverse transcriptase and ensure optimal reaction conditions. |
| Suboptimal primer design | Verify primer specificity using BLAST and check for secondary structures. Run a melt curve analysis to check for a single peak. |
Issue: High variability between technical replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions to minimize variability. |
| Template contamination | Ensure the work area is clean and use aerosol-resistant pipette tips to prevent cross-contamination. |
Cell Viability Assays (MTT/XTT)
Issue: Inconsistent or unreliable results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. Avoid using the outer wells of the plate, which are prone to evaporation. |
| Drug precipitation | Check the solubility of this compound and the CD36 inhibitor in your cell culture medium. Prepare fresh drug dilutions for each experiment. |
| Interference with assay reagents | Some compounds can interfere with the chemistry of viability assays. Run appropriate controls, including media-only and vehicle-treated wells. |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CD36-mediated resistance to this compound.
Table 1: Upregulation of CD36 Expression upon FASN Inhibition
| Cell Line/Model | Treatment | Fold Change in CD36 mRNA | Fold Change in CD36 Protein | Reference |
| HCT116 (Colorectal Cancer) | FASN shRNA | ~2.5 | Increased | [1] |
| Human Colorectal Cancer Tissues | This compound | Significant Upregulation | Not Reported | [1] |
| Primary Colorectal Cancer Cells (Pt 93) | 0.2 µM this compound (6 days) | ~2.0 | Increased | [3] |
| Primary Colorectal Cancer Cells (Pt 130) | 0.2 µM this compound (6 days) | ~3.0 | Increased | [3] |
Table 2: Synergistic Effect of Combined FASN and CD36 Inhibition on Cell Proliferation
| Cell Line | Treatment | % Reduction in Cell Number (vs. Control) | Reference |
| HCT116 | This compound + SSO | ~75% | [1] |
| Primary Colorectal Cancer Cells (Pt 93) | This compound + SSO | ~80% | [1] |
| Primary Colorectal Cancer Cells (Pt 130) | This compound + SSO | ~60% | [1] |
Experimental Protocols
Western Blotting for CD36
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per well onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer proteins to a nitrocellulose membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-CD36 primary antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qRT-PCR) for CD36
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and CD36-specific primers.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, a CD36 inhibitor, or a combination of both for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Compensatory upregulation of CD36 bypasses FASN inhibition.
Caption: Workflow for investigating CD36-mediated resistance.
Caption: Proposed signaling pathway for CD36 upregulation.
References
- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
- 2. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 3. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in TVB-3664 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with the fatty acid synthase (FASN) inhibitor, TVB-3664. By offering detailed methodologies and clear data presentation, this guide aims to help researchers achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
In Vitro Experiments
Question 1: We are observing significant variability in the IC50 values of this compound across different cancer cell lines. What could be the cause?
Answer: It is expected to observe a wide range of sensitivity to FASN inhibitors like this compound across different cancer cell lines.[1][2] This variability can be attributed to several factors:
-
Metabolic Plasticity: Cancer cells can adapt their metabolic pathways to survive FASN inhibition. Some cell lines may upregulate alternative pathways to compensate for the lack of de novo fatty acid synthesis.
-
Genetic Background: The mutational status of key oncogenes and tumor suppressor genes, such as KRAS and TP53, can influence the sensitivity to FASN inhibitors.
-
FASN Expression Levels: While a direct correlation is not always observed, the baseline expression level of FASN in a given cell line can contribute to its dependency on de novo lipogenesis and thus its sensitivity to this compound.[1]
-
Cell Culture Conditions: Factors such as media composition, serum concentration, and cell density can impact the metabolic state of the cells and their response to treatment.
Question 2: Our cell viability assay results with this compound are not reproducible. What are the common pitfalls?
Answer: Lack of reproducibility in cell viability assays can stem from several sources. Here are some key areas to troubleshoot:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[3][4] Ensure that the stock solution is properly prepared and stored to avoid precipitation. When diluting into aqueous culture media, ensure thorough mixing to prevent the formation of precipitates. It is recommended to use fresh DMSO for preparing stock solutions as moisture-absorbing DMSO can reduce solubility.[3]
-
Assay Type: The choice of viability assay can influence the results. Metabolic assays like MTT or CellTiter-Glo measure cellular metabolic activity, which can be directly affected by a metabolic inhibitor like this compound, independent of cell death. Consider using a method that directly measures cell number or apoptosis, such as trypan blue exclusion or Annexin V staining, to confirm the results.
-
Incubation Time: The effects of FASN inhibition on cell viability may not be immediate. An incubation period of 72 hours or longer may be necessary to observe significant effects.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture media is consistent across all wells and does not exceed 0.1%, as higher concentrations can be toxic to cells.
Question 3: We are not seeing the expected downstream signaling changes (e.g., decreased pAkt) after this compound treatment in our Western blots. What could be wrong?
Answer: Inconsistent Western blot results can be frustrating. Here are some troubleshooting tips:
-
Antibody Quality: Ensure that the primary antibodies used for detecting phosphorylated proteins are specific and have been validated for Western blotting.
-
Sample Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Positive and Negative Controls: Include appropriate positive and negative controls to validate the experimental setup. For example, use a cell line known to respond to this compound as a positive control.
-
Activation of Alternative Pathways: In some cases, cancer cells can activate compensatory signaling pathways, such as the AMPK pathway, in response to FASN inhibition, which might mask the expected decrease in pAkt levels.[1]
In Vivo Experiments
Question 4: We are observing high variability in tumor growth inhibition in our this compound patient-derived xenograft (PDX) models. Why is this happening?
Answer: High variability is a known challenge in PDX models due to their inherent heterogeneity, which reflects the diversity of patient tumors.[1][5] Several factors can contribute to this variability in response to this compound:
-
Inter-tumoral Heterogeneity: Different PDX models, derived from different patients, will have unique genetic and metabolic profiles, leading to varied responses to FASN inhibition.[1]
-
Intra-tumoral Heterogeneity: Even within a single PDX model, there can be clonal diversity, with some clones being more resistant to treatment than others.
-
Tumor Microenvironment: The interaction between the human tumor cells and the mouse stroma can influence drug response.
-
Drug Formulation and Administration: Inconsistent formulation or administration of this compound can lead to variable drug exposure and efficacy. Ensure the compound is properly solubilized and administered consistently.
-
Development of Resistance: Tumors may initially respond to this compound but then develop resistance over time through the activation of alternative survival pathways.[1]
Question 5: In some of our PDX models, this compound treatment seems to accelerate tumor growth. Is this a known phenomenon?
Answer: While counterintuitive, accelerated tumor growth in response to a targeted therapy has been observed in some preclinical models. In the context of this compound, this paradoxical effect has been reported in certain colorectal cancer PDX models.[1] The exact mechanisms are still under investigation but may involve the complex interplay of metabolic reprogramming and signaling pathway adaptations within the tumor.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human | Palmitate Synthesis | 18 | [3] |
| Mouse | Palmitate Synthesis | 12 | [3] |
| Calu-6 | Lung Cancer | 50 (Effective Concentration) | [3] |
| A549 | Lung Cancer | Not Specified | [3] |
| CaCo2 | Colorectal Cancer | Effective at 0-1 µM | [6] |
| HT29 | Colorectal Cancer | Effective at 0-1 µM | [6] |
| LIM2405 | Colorectal Cancer | Effective at 0-1 µM | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cancer Type | Dosage | Administration | Tumor Growth Inhibition | Reference |
| Xenografts | Lung, Ovarian, Prostate, Pancreatic | 2.5 - 10 mg/kg | PO, IV | Significant | [3] |
| Colorectal PDX (Pt 2614) | Colorectal Cancer | 3 mg/kg | Oral Gavage | 30% reduction in tumor weight | [7] |
| Colorectal PDX (Pt 2449PT) | Colorectal Cancer | 3 mg/kg | Oral Gavage | 37.5% reduction in tumor weight | [7] |
| Colorectal PDX (Pt 2402) | Colorectal Cancer | 6 mg/kg | Oral Gavage | 51.5% reduction in tumor weight | [7] |
Experimental Protocols
In Vitro Cell Viability Assay
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] Store at -80°C for long-term storage.[6]
-
On the day of the experiment, serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
3. Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours).[3]
4. Viability Assessment:
-
Use a suitable cell viability assay (e.g., CellTiter-Glo®, MTT, or trypan blue exclusion).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the results using a plate reader or microscope.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vivo Patient-Derived Xenograft (PDX) Study
1. Animal Models:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice) for tumor implantation.[8]
2. Tumor Implantation:
-
Subcutaneously implant small fragments of patient tumor tissue into the flank of the mice.[8]
-
Monitor the mice for tumor growth.
3. Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage. A common vehicle is 30% PEG400 in water.[7]
-
Administer this compound or the vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily).
4. Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice.
5. Endpoint and Analysis:
-
At the end of the study (e.g., when control tumors reach a certain size or after a predetermined treatment duration), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Analyze the tumor growth inhibition and perform statistical analysis.
-
Tissues can be collected for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: Simplified FASN signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical in vitro this compound cell viability experiment.
Caption: A logical approach to troubleshooting inconsistent in vitro results.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 5. Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 8. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Managing TVB-3664 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability and activity of TVB-3664 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. By inhibiting FASN, this compound disrupts lipid biosynthesis, which is crucial for membrane formation, energy storage, and protein modification in rapidly proliferating cells, particularly cancer cells.[2] This disruption leads to apoptosis and inhibition of tumor cell growth.[5] this compound's inhibition of FASN is reversible.[1][3][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for stock solutions and solid compounds are summarized below.
| Format | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data compiled from multiple sources.[1][6]
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For short-term use (within a week), aliquots can be stored at 4°C.[3]
Q3: How should I prepare this compound working solutions for my experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3][4] For in vitro experiments, this stock solution is then further diluted in cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the cell culture medium does not exceed 0.1%, as higher concentrations can have cytotoxic effects.[3] For in vivo studies, various formulations are available depending on the route of administration.
| Application | Recommended Solvent |
| In Vitro | DMSO |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | |
| 10% DMSO + 90% Corn Oil |
Data compiled from multiple sources.[7]
If precipitation occurs during the preparation of working solutions, gentle warming and/or sonication can be used to aid dissolution.[6] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]
Troubleshooting Guide
Issue 1: Inconsistent or diminishing effects of this compound in long-term cell culture experiments.
-
Potential Cause: Degradation of this compound in the cell culture medium at 37°C. While stock solutions are stable when stored correctly, the stability of the compound in aqueous media at physiological temperatures over extended periods can be a concern.
-
Troubleshooting Steps:
-
Frequent Media Changes: For multi-day experiments, it is best practice to replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours.[8]
-
Monitor Compound Activity: If you suspect degradation, you can assess the activity of your working solution. This can be done by treating a sensitive cell line with your aged working solution and a freshly prepared one in a short-term viability assay (e.g., 24-72 hours) and comparing the dose-response curves.
-
Control Experiments: Include a positive control (a known stable inhibitor) and a negative control (vehicle only) in your long-term experiments to differentiate between compound instability and other experimental variables.
-
Issue 2: High variability between replicate wells or experiments.
-
Potential Cause 1: Uneven distribution of the compound in the culture medium, especially if precipitation occurs.
-
Solution: Ensure complete dissolution of this compound in the medium before adding it to the cells. Visually inspect the medium for any precipitates. If necessary, prepare the working solution at a slightly lower concentration.
-
-
Potential Cause 2: Cell-based factors, such as differences in cell density at the time of treatment or passage number.
-
Solution: Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[9]
-
Issue 3: Unexpected off-target effects or cytotoxicity at low concentrations.
-
Potential Cause: The final DMSO concentration in the culture medium may be too high.
-
Solution: Calculate the final DMSO concentration carefully and ensure it remains at or below 0.1%.[3] If high concentrations of this compound are required, consider preparing a more concentrated stock solution in DMSO to minimize the volume added to the culture medium. Include a vehicle control with the same final DMSO concentration as your treated samples to assess the solvent's effect on the cells.
-
Signaling Pathways and Experimental Workflows
FASN Signaling Pathway
The inhibition of FASN by this compound has downstream effects on several key signaling pathways that are often dysregulated in cancer. The diagram below illustrates the central role of FASN and the impact of its inhibition.
Troubleshooting Workflow for Long-Term Experiments
This workflow provides a logical sequence of steps to diagnose and resolve issues encountered during long-term experiments with this compound.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., 7-day treatment)
This protocol is designed to assess the long-term effect of this compound on the proliferation and viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (sterile, cell culture grade)
-
Multi-well plates (e.g., 96-well or 24-well)
-
Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and seed the cells into multi-well plates at a low density that allows for logarithmic growth over the 7-day period. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all conditions and does not exceed 0.1%.
-
-
Treatment:
-
After overnight adherence, carefully remove the medium from the wells.
-
Add the medium containing the appropriate concentrations of this compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the plates at 37°C and 5% CO₂.
-
Every 48 hours, carefully aspirate the medium and replace it with freshly prepared medium containing the respective concentrations of this compound or vehicle control. This step is crucial to maintain the effective concentration of the compound.[8]
-
-
Assessment of Cell Viability (Day 7):
-
For cell counting:
-
Wash the cells with PBS.
-
Trypsinize the cells and resuspend them in a known volume of complete medium.
-
Perform a cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
-
For plate-based assays (e.g., CellTiter-Glo®):
-
Follow the manufacturer's instructions to measure cell viability. This typically involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis of FASN-Related Signaling Pathways
This protocol allows for the investigation of how this compound treatment affects the phosphorylation status and expression levels of key proteins in signaling pathways downstream of FASN, such as the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates or 10 cm dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, anti-FASN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. General Tips for Successful Cell Culture [fdcell.com]
Potential off-target effects of TVB-3664 to consider
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential off-target effects of TVB-3664, a potent and selective Fatty Acid Synthase (FASN) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] It specifically targets the β-ketoacyl reductase (KR) domain of FASN, acting as an uncompetitive inhibitor towards NADPH.[4] By inhibiting FASN, this compound blocks the de novo synthesis of palmitate, a fundamental building block for more complex lipids. This disruption of lipogenesis is the intended on-target effect, which has shown anti-tumor activity in various preclinical models.[1][5]
Q2: Is this compound a "selective" inhibitor? What does this mean for my experiments?
A2: this compound is described as a potent and selective FASN inhibitor.[2][3] This selectivity implies that it has a significantly higher potency for FASN compared to other enzymes. While comprehensive public data from broad kinase or enzyme panels is not available, the preclinical and clinical data for this compound and its close analog, denifanstat (TVB-2640), suggest a favorable selectivity profile.[6] For researchers, this means that at typical working concentrations for FASN inhibition, the observed biological effects are most likely due to the inhibition of FASN and its downstream consequences, rather than direct binding to unrelated proteins.
Q3: What are the known downstream signaling effects of FASN inhibition by this compound that I should be aware of?
A3: Inhibition of FASN by this compound is not limited to lipid depletion. It also modulates several key signaling pathways. Researchers should consider these downstream effects when interpreting their results, as they are a consequence of the on-target action of the drug. Known affected pathways include:
-
Akt/mTOR Pathway: FASN inhibition has been shown to suppress the PI3K/AKT/mTOR signaling cascade in certain cancer models.[7][8]
-
Erk1/2 (MAPK) Pathway: Alterations in the activity of the Erk1/2 pathway have been observed following treatment with TVB inhibitors.[5]
-
AMPK Pathway: FASN inhibition can lead to the activation of AMPK, a key sensor of cellular energy status.[5]
-
Tubulin Palmitoylation: this compound significantly reduces the palmitoylation of tubulin, which can disrupt microtubule organization.[1][2]
It is crucial to distinguish these on-target downstream effects from direct off-target binding events.
Q4: My in vivo model shows accelerated tumor growth with this compound treatment. Is this an off-target effect?
A4: While unexpected, this is not necessarily a direct off-target effect. In a preclinical study using patient-derived xenograft (PDX) models of colorectal cancer, some models with co-existing KRAS and PI3KCA mutations and low FASN expression exhibited accelerated tumor growth when treated with this compound.[5][9] This suggests that the genetic context of the model system can significantly influence the response to FASN inhibition, potentially leading to paradoxical effects. Researchers encountering this phenomenon should consider sequencing their models for relevant mutations and assessing FASN expression levels.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected changes in Akt, Erk, or AMPK phosphorylation | These are known downstream consequences of on-target FASN inhibition.[5] | Perform a time-course and dose-response experiment to characterize the signaling changes. Correlate these changes with markers of FASN inhibition (e.g., reduced palmitate levels). |
| Alterations in microtubule-dependent processes (e.g., cell division, migration) | FASN inhibition by this compound reduces tubulin palmitoylation, which is critical for microtubule organization.[2] | Assess tubulin palmitoylation status directly using an acyl-biotin exchange assay. Use microscopy to visualize microtubule structure in treated vs. control cells. |
| Resistance to this compound in cell culture | A potential compensatory mechanism is the upregulation of the fatty acid transporter CD36, allowing cells to uptake exogenous fatty acids from the media. | Analyze CD36 expression (mRNA and protein levels) in your cell lines upon this compound treatment. Consider combining this compound with a CD36 inhibitor to test for synergistic effects. |
| Inconsistent anti-tumor efficacy in in vivo models | The response to this compound can be heterogeneous. Some tumor models, particularly those with low FASN expression and specific mutations (e.g., KRAS/PI3KCA), may be resistant or show an adverse response.[5] | Characterize the FASN expression level and mutational status of your xenograft or PDX model. Stratify efficacy studies based on these molecular features. |
| Observing skin or eye abnormalities in animal models | The most common adverse events reported in the clinical trial of the closely related compound TVB-2640 were dermatological (e.g., palmar-plantar erythrodysesthesia, dry skin, alopecia) and ocular (e.g., dry eye).[10][11][12] These are likely on-target effects in non-tumor tissues. | Monitor animals for signs of skin irritation, hair loss, or eye dryness. Consult with veterinary staff for appropriate supportive care. These observations may reflect the clinical safety profile. |
Quantitative Data Summary
The following tables summarize the potency of this compound and the clinical adverse events associated with its close analog, TVB-2640.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC₅₀ (nM) |
| FASN | Human | Cell Palmitate Synthesis | 18[1][2][13] |
| FASN | Mouse | Cell Palmitate Synthesis | 12[1][2][13] |
Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) for TVB-2640 Monotherapy in a First-in-Human Clinical Trial
| Adverse Event | Frequency (%) |
| Alopecia | 61%[10][11][12] |
| Palmar-Plantar Erythrodysesthesia (PPE) Syndrome | 46%[10][11][12] |
| Fatigue | 37%[10][11][12] |
| Decreased Appetite | 26%[10][11][12] |
| Dry Skin | 22%[10][11][12] |
Note: Data is for the closely related compound TVB-2640 (denifanstat) and is provided as the best available indicator of the potential clinical safety profile for this class of FASN inhibitors.[10][11][12]
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt, total Akt, p-Erk1/2, total Erk1/2, p-AMPK, total AMPK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. sagimet.com [sagimet.com]
- 8. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound | FASN Inhibitor | TargetMol [targetmol.com]
The effect of serum concentration on TVB-3664 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme in de novo fatty acid synthesis, catalyzing the production of palmitate from acetyl-CoA and malonyl-CoA. By inhibiting FASN, this compound blocks the synthesis of fatty acids, which are essential for various cellular processes in cancer cells, including membrane formation, energy storage, and protein modification.[3] This inhibition leads to a reduction in tubulin palmitoylation, disruption of microtubule organization, and suppression of oncogenic signaling pathways such as PI3K/Akt/mTOR, ultimately inducing apoptosis in tumor cells.[3][4][5]
Q2: What is the recommended starting concentration for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point for most cancer cell lines is in the range of 10 nM to 1 µM.[2][6] For example, studies have shown anti-tumor activity in colorectal cancer cell lines (CaCo2, HT29) with concentrations around 0.2 µM to 1 µM when treated for 7 days.[4][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How does serum concentration in the cell culture medium affect this compound activity?
While direct comparative studies are limited, the concentration of serum, such as Fetal Bovine Serum (FBS), in the culture medium can potentially influence the apparent activity of this compound. Serum is a source of exogenous fatty acids. Cancer cells can take up these fatty acids from the medium, which may partially compensate for the blockade of de novo fatty acid synthesis by this compound.[4] Therefore, higher serum concentrations might lead to a reduced cytotoxic effect of the inhibitor. One study noted that the efficacy of FASN inhibitors increased when cells were cultured without a medium change, suggesting that the depletion of exogenous fatty acids enhances the inhibitor's effect.[4] When designing your experiments, consider the serum concentration as a variable that might need optimization. For instance, in some experiments with primary colorectal cancer cells, both normal and serum-starved conditions were tested.[8]
Q4: What are the downstream effects of FASN inhibition by this compound that can be monitored?
Inhibition of FASN by this compound triggers several downstream effects that can be used as biomarkers of its activity. These include:
-
Reduced Lipid Accumulation: A direct consequence of FASN inhibition is a decrease in intracellular lipid droplets.[5]
-
Modulation of Signaling Pathways: this compound treatment has been shown to decrease the phosphorylation of key proteins in the PI3K/Akt/mTOR and Erk1/2 signaling pathways.[4][5]
-
Induction of Apoptosis: Inhibition of FASN can lead to programmed cell death, which can be monitored by markers like cleaved PARP and cleaved caspase-3.[9]
-
Changes in Gene and Protein Expression: Inhibition of FASN can lead to the upregulation of fatty acid translocase (CD36) as a compensatory mechanism.[8]
Troubleshooting Guides
Problem 1: Low or no observed activity of this compound in a cell viability assay (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. |
| High Serum Concentration | Reduce the serum (FBS) concentration in your culture medium (e.g., from 10% to 5% or 1%). Be aware that lower serum may affect cell health and proliferation, so include appropriate controls. One study noted increased efficacy of FASN inhibitors when cells were cultured without a medium change, suggesting depletion of exogenous fatty acids enhances the effect.[4] |
| Short Incubation Time | The effects of FASN inhibition on cell viability may take time to manifest. Extend the incubation period with this compound (e.g., 48, 72, or even up to 7 days, with appropriate media changes).[4][7] |
| Cell Line Resistance | Some cell lines may be inherently resistant to FASN inhibition due to compensatory mechanisms or lower reliance on de novo lipogenesis. Consider testing other cell lines or investigating potential resistance mechanisms. |
| Assay Interference | Serum and phenol red in the culture medium can contribute to background absorbance in MTT assays. It is recommended to use serum-free medium during the MTT incubation step if possible, or include a "medium only" background control. |
| Incorrect Drug Handling/Storage | Ensure that the this compound stock solution is prepared and stored correctly to maintain its potency. |
Problem 2: Inconsistent results in Western blot analysis of downstream signaling pathways.
| Possible Cause | Troubleshooting Step |
| Timing of Lysate Collection | The modulation of signaling pathways can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the optimal time point for observing changes in protein phosphorylation or expression. |
| Low Basal Pathway Activity | If the basal level of phosphorylation of proteins like Akt or Erk is low in your cell line, it may be difficult to detect a decrease after inhibitor treatment. You may need to stimulate the pathway (e.g., with growth factors) to observe the inhibitory effect of this compound. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Run appropriate controls, such as positive and negative cell lysates, to ensure antibody specificity. |
| Loading Inconsistencies | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and by probing for a housekeeping protein (e.g., GAPDH, β-actin). |
Problem 3: Difficulty in detecting changes in lipid accumulation.
| Possible Cause | Troubleshooting Step |
| Low Basal Lipid Content | Some cell lines may have very low levels of basal lipid accumulation, making it difficult to detect a decrease. You can try to induce lipogenesis by culturing the cells in a high-glucose medium or by adding fatty acid precursors prior to this compound treatment. |
| Insensitive Staining Method | Ensure that your lipid staining protocol (e.g., Oil Red O or BODIPY) is optimized. The choice of dye and the staining procedure can significantly impact the results. BODIPY 493/503 is a highly sensitive fluorescent dye for neutral lipids.[10][11] |
| Incorrect Quantification Method | Visual assessment of stained cells can be subjective. Use a quantitative method, such as extracting the dye and measuring its absorbance or using flow cytometry or high-content imaging for fluorescent dyes.[8][11] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-Erk, Erk, FASN, cleaved PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lipid Accumulation Assay (BODIPY Staining)
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as required.
-
Staining: Wash the cells with PBS and then incubate with a working solution of BODIPY 493/503 (typically 1-2 µg/mL in PBS) for 15-30 minutes at 37°C, protected from light.[11][]
-
Washing: Wash the cells gently with PBS to remove excess dye.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Nuclear Staining (Optional): A nuclear counterstain like DAPI can be used.
-
Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~493/503 nm for BODIPY 493/503).
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 / Effective Concentration | Reference |
| CaCo2 | Colorectal Cancer | 7 days | ~0.1 - 1 µM | [4][7] |
| HT29 | Colorectal Cancer | 7 days | ~0.1 - 1 µM | [4][7] |
| LIM2405 | Colorectal Cancer | 7 days | > 1 µM (Resistant) | [4][7] |
| Primary CRC Cells (Pt 93, Pt 130) | Colorectal Cancer | 6 days | 0.2 µM | [8] |
Visualizations
Caption: Simplified signaling pathway of FASN and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity in cell culture.
Caption: Troubleshooting logic for low this compound activity in cell viability assays.
References
- 1. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 8. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing incubation time for TVB-3664 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time during experiments with TVB-3664, a potent and selective Fatty Acid Synthase (FASN) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the cell line and the experimental endpoint. Based on published studies, a starting point for incubation time can range from 48 hours to 7 days.[1][2][3][4][5][6][7] For initial experiments, we recommend performing a time-course experiment to determine the optimal incubation period for your specific model system.
Q2: I am not observing a significant effect of this compound at my chosen incubation time. What are the possible reasons?
A2: Several factors could contribute to a lack of a significant effect. Consider the following:
-
Suboptimal Incubation Time: The chosen incubation time may be too short for the effects of FASN inhibition to manifest in your specific cell line. We recommend performing a time-course experiment (e.g., 24, 48, 72, 96 hours, and longer if necessary) to identify the optimal treatment duration.
-
Incorrect Concentration: The concentration of this compound may be too low. The IC50 for this compound can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cells.
-
Cell Seeding Density: The initial cell seeding density can influence the outcome of the experiment. Ensure that the cells are in the logarithmic growth phase at the time of treatment and that the vehicle-treated control cells do not become over-confluent during the incubation period.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and that the working solution is freshly prepared for each experiment.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to FASN inhibition. Consider testing a positive control cell line known to be sensitive to this compound.
Q3: How do I design an experiment to optimize the incubation time for this compound?
A3: To optimize the incubation time, we recommend a time-course experiment using a fixed, effective concentration of this compound (determined from a preliminary dose-response experiment). A detailed protocol for a cell viability-based time-course experiment is provided in the "Experimental Protocols" section below.
Q4: Should I change the media with fresh this compound during a long incubation period (e.g., 7 days)?
A4: For longer incubation periods, it is good practice to change the media to replenish nutrients and remove waste products. If the experiment requires continuous exposure to the inhibitor, the fresh media should also contain the appropriate concentration of this compound. Some studies have performed media changes during long-term incubations.[6]
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 / Effect |
| Human Cells | - | - | 18 nM (Palmitate Synthesis)[1][2][4][5] |
| Mouse Cells | - | - | 12 nM (Palmitate Synthesis)[1][2][4][5] |
| CaCo2 | Colorectal | 7 days | Anti-tumor activity observed (0-1 µM)[1][4] |
| HT29 | Colorectal | 7 days | Anti-tumor activity observed (0-1 µM)[1][4] |
| LIM2405 | Colorectal | 7 days | Anti-tumor activity observed (0-1 µM)[1][4] |
| Calu-6 | Lung | 48 hours | 50 nM showed significant effects[2] |
| A549 | Lung | 72 hours | 50 nM resulted in 67% and 92% loss of palmitoyl-α- and β-tubulin, respectively[3] |
| Primary CRC cells | Colorectal | 6 days | 0.2 µM treatment increased CD36 expression[7] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time using a Cell Viability Assay (Resazurin-Based)
This protocol outlines a time-course experiment to determine the optimal incubation time of this compound for inhibiting cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete cell culture medium at the desired concentration (e.g., 2X the final concentration). A concentration previously determined to be effective or a concentration from the literature can be used as a starting point.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the this compound treated wells.
-
Remove the old media from the wells and add 100 µL of the this compound working solution or the vehicle control solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for various time points (e.g., 24, 48, 72, 96 hours).
-
-
Cell Viability Assessment (Resazurin Assay):
-
At each time point, add 10 µL of resazurin solution to each well (for a final concentration of ~0.015 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time with resazurin may need to be optimized for your cell line.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each time point relative to the vehicle-treated control.
-
Plot cell viability as a function of incubation time to determine the optimal duration of this compound treatment for your desired effect.
-
Protocol 2: Western Blot Analysis of FASN Inhibition
This protocol can be used to assess the downstream effects of this compound on protein expression over time.
Materials:
-
This compound treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-p-Erk, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound for the desired incubation times, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
-
Compare the protein expression levels between different incubation times to assess the temporal effects of this compound.
-
Visualizations
Signaling Pathways Affected by this compound
Caption: FASN signaling and inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic for Suboptimal this compound Efficacy
Caption: Troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 5. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FASN Inhibition by TVB-3664 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the inhibition of Fatty Acid Synthase (FASN) by TVB-3664 in a cellular context. We compare methodologies, present supporting data from preclinical studies, and offer detailed protocols for key experiments.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of FASN.[1][2] FASN is a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of fatty acids.[3] In many cancer types, FASN is overexpressed and has been linked to poor prognosis, making it an attractive therapeutic target.[3][4] this compound acts as a reversible inhibitor of FASN, leading to decreased synthesis of palmitate and other fatty acids.[1][2] This inhibition has been shown to reduce tumor cell viability and growth in various cancer models.[1][4]
Comparative Efficacy of FASN Inhibitors
Validating the on-target effect of this compound involves comparing its potency and cellular effects with other known FASN inhibitors.
| Inhibitor | Type | Target | IC50 (Palmitate Synthesis) | Key Cellular Effects |
| This compound | Reversible, small molecule | FASN | Human: 18 nM, Mouse: 12 nM[1][2] | Reduces tubulin palmitoylation, decreases cell viability, alters lipid composition.[1][4] |
| TVB-3166 | Reversible, small molecule | FASN | Not specified in the provided results, but is an analog of this compound.[4] | Decreases viability in multiple tumor cell lines.[4] |
| Cerulenin | Irreversible, natural product | FASN | Not specified in the provided results. | Causes drastic changes to spheroid morphology and alters lipid droplets.[3] |
| Orlistat | Irreversible, lipase inhibitor | FASN (and other lipases) | Not specified in the provided results. | Induces changes in glycerolipids and sphingolipids.[5] |
Experimental Validation of FASN Inhibition by this compound
A multi-pronged approach is essential to robustly validate FASN inhibition in cells. This involves assessing the direct impact on FASN activity and downstream cellular processes.
Biochemical Validation: FASN Activity Assays
Direct measurement of FASN enzymatic activity is a primary method to confirm inhibition.
-
NADPH Consumption Assay : This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the fatty acid synthesis process.[6][7][8] It is a widely used and accessible method.
-
Mass Spectrometry-Based Assays : These assays directly measure the incorporation of stable isotope-labeled precursors (e.g., ¹³C-labeled malonyl-CoA) into fatty acid products.[6][7][9] This method is highly specific and can identify the types of fatty acids produced.
-
Radioactive Assays : These methods track the incorporation of radiolabeled substrates like [³H]acetyl-CoA into palmitic acid.[10]
Cellular Target Engagement: Western Blotting
Western blotting is crucial for assessing the levels of FASN and related signaling proteins. While this compound inhibits FASN activity, some studies have shown an increase in FASN protein expression upon treatment, potentially as a feedback mechanism.[11]
Key proteins to probe:
-
FASN : To assess changes in total protein expression.
-
Phospho-Akt (pAkt), Phospho-Erk1/2 (pErk1/2), Phospho-AMPK (pAMPK) : To evaluate the impact on key oncogenic and metabolic signaling pathways that are often altered by FASN inhibition.[4]
-
Cleaved PARP, Cyclin D1 : To assess apoptosis and cell cycle arrest, respectively.[12]
-
CD36 : To investigate potential compensatory mechanisms involving fatty acid uptake.[13][14]
Phenotypic Validation: Cell Viability and Proliferation Assays
Assessing the impact of this compound on cell survival and growth is a critical endpoint.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo) : These assays measure metabolic activity as an indicator of cell viability.
-
Proliferation Assays (e.g., Crystal Violet, SRB, cell counting) : These methods directly quantify cell number over time.[12][13]
-
Clonogenic Assays : This assay assesses the ability of single cells to form colonies, indicating long-term survival and proliferative capacity.[12]
Metabolic Validation: Lipidomics and Metabolomics
Analyzing the cellular lipid and metabolite profiles provides a direct readout of the functional consequences of FASN inhibition.
-
Lipidomics : Mass spectrometry-based lipidomics can quantify changes in various lipid species, including a reduction in fatty acids, phospholipids, and triacylglycerols, and an increase in ceramides.[3][4][15]
-
Metabolomics : Untargeted metabolomics can reveal broader metabolic reprogramming, such as alterations in adenine nucleotides and amino acids.[4][16]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by FASN inhibition and a typical experimental workflow for validating the effects of this compound.
Caption: FASN Inhibition Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FASN Inhibitors: TVB-3664 vs. TVB-3166
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent Fatty Acid Synthase (FASN) inhibitors, TVB-3664 and TVB-3166. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to equip researchers with the necessary information to evaluate these compounds for their specific research and development needs.
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of palmitate, a saturated fatty acid. In many cancer types, FASN is overexpressed and has been linked to tumor progression, metastasis, and chemoresistance. This has made FASN an attractive target for anticancer therapy. TVB-3166 and its newer analog, this compound, are both potent, selective, and orally bioavailable inhibitors of FASN that have demonstrated significant anti-tumor activity in a variety of preclinical models.[1][2] This guide will delve into a direct comparison of their efficacy.
Mechanism of Action
Both this compound and TVB-3166 are reversible inhibitors of FASN.[1] By blocking the enzymatic activity of FASN, these compounds prevent the synthesis of palmitate. This depletion of endogenous fatty acids disrupts multiple cellular processes that are crucial for cancer cell proliferation and survival. These include the disruption of cell membrane integrity, alteration of signaling pathways, and induction of apoptosis.[1][3]
Comparative Efficacy
The following sections provide a quantitative comparison of the in vitro and in vivo efficacy of this compound and TVB-3166 based on available preclinical data.
In Vitro Efficacy
The potency of this compound and TVB-3166 has been evaluated in various cancer cell lines by measuring their half-maximal inhibitory concentration (IC50) for palmitate synthesis and cell viability.
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | Human Cell Palmitate Synthesis | - | 18 nM | [4][5][6] |
| Mouse Cell Palmitate Synthesis | - | 12 nM | [4][5][6] | |
| Cellular Palmitate Synthesis | - | 9 nM | [7] | |
| TVB-3166 | FASN Biochemical Assay | - | 42 nM | N/A |
| Cellular Palmitate Synthesis | - | 81 nM | N/A |
Note: Direct side-by-side IC50 comparisons in the same study are limited. The presented values are from various sources and may have different experimental conditions.
In Vivo Efficacy
The anti-tumor activity of this compound and TVB-3166 has been assessed in patient-derived xenograft (PDX) models across different cancer types.
| Compound | Cancer Type | Model | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Colorectal Cancer | PDX | 3 or 6 mg/kg, oral, daily | 30% - 51.5% reduction in tumor weight.[5][6] | [5][6] |
| TVB-3166 | Non-Small-Cell Lung Cancer | PDX | Not Specified | >80% reduction in tumor growth.[2] | [2] |
Note: The in vivo data presented is from separate studies and in different cancer models, which makes a direct comparison challenging. The observed differences in efficacy could be attributed to the different tumor types and their respective sensitivities to FASN inhibition.
Signaling Pathways
Inhibition of FASN by this compound and TVB-3166 has been shown to impact several key oncogenic signaling pathways. The depletion of palmitate and subsequent disruption of lipid metabolism affect the localization and function of membrane-associated proteins, leading to the downregulation of pro-survival signals.
Caption: FASN Signaling and Inhibition by this compound and TVB-3166.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and TVB-3166 are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8]
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or TVB-3166. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[9]
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Western Blotting for FASN Signaling Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the effects of the inhibitors on signaling pathways.
-
Cell Lysis: After treatment with this compound or TVB-3166, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FASN, p-Akt, Akt, β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for evaluating anti-cancer agents.[11]
-
Animal Model: Use immunodeficient mice, such as NOD-SCID or NSG mice, to prevent graft rejection.[12]
-
Tumor Implantation: Surgically implant fresh patient tumor fragments subcutaneously into the flank of the mice.[11]
-
Tumor Growth and Passaging: Monitor tumor growth using calipers. Once tumors reach a certain size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[2]
-
Drug Administration: Administer this compound or TVB-3166 orally via gavage at the specified doses and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume regularly throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: General Experimental Workflow for Efficacy Comparison.
Conclusion
Both this compound and TVB-3166 are potent FASN inhibitors with demonstrated anti-tumor efficacy in preclinical models. This compound, as a newer analog, shows high potency in inhibiting palmitate synthesis. While direct comparative studies are limited, the available data suggests that both compounds are effective, with their efficacy potentially varying depending on the cancer type. The choice between these two inhibitors for research and development may depend on the specific cancer model being investigated and other pharmacological properties. Further head-to-head studies across a broader range of cancer types would be beneficial for a more definitive comparison of their therapeutic potential.
References
- 1. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 6. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FASN Inhibitors: TVB-3664 vs. TVB-2640 (Denifanstat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, TVB-3664 and TVB-2640 (denifanstat). Both compounds, developed by Sagimet Biosciences (formerly 3-V Biosciences), are potent and selective inhibitors of FASN, a key enzyme in de novo lipogenesis that is upregulated in various diseases, including cancer and non-alcoholic steatohepatitis (NASH). This document summarizes their biochemical potency, preclinical and clinical development status, and delineates their distinct applications based on available experimental data.
Mechanism of Action
Both this compound and denifanstat are reversible inhibitors that target the β-ketoreductase (KR) domain of the FASN enzyme.[1][2] By inhibiting FASN, these compounds block the synthesis of palmitate, a saturated fatty acid. This disruption of de novo lipogenesis has several downstream effects, including the inhibition of tumor cell growth, induction of apoptosis, and reduction of inflammation and fibrosis.[3][4]
Biochemical and Cellular Potency
Quantitative data from various in vitro assays demonstrate the high potency of both inhibitors. While direct head-to-head comparisons in the same study are limited in the public domain, the available data indicate that both are nanomolar inhibitors of FASN.
| Compound | Target | Assay Type | IC50/EC50 | Source |
| This compound | Human FASN | Cell Palmitate Synthesis | 18 nM | [5][6] |
| Mouse FASN | Cell Palmitate Synthesis | 12 nM | [5][6] | |
| TVB-2640 (Denifanstat) | Human FASN | Enzyme Activity | 2.3 nM | [4] |
| SARS-CoV-2 | Antiviral Activity | EC50 of 4 nM | [7] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions and cell types used. The data presented here are compiled from different sources and should be interpreted with this in mind.
Key Differences and Applications
The primary distinctions between this compound and denifanstat lie in their pharmacokinetic properties and their subsequent stages of development.
This compound has been optimized for mouse pharmacokinetics, making it a valuable tool for in vivo preclinical research in mouse models of cancer and NASH.[8][9] Its use in these models has been instrumental in elucidating the in vivo effects of FASN inhibition, including tumor growth inhibition and reduction of liver steatosis, inflammation, and fibrosis.[8][10]
TVB-2640 (Denifanstat) , on the other hand, is the clinical-stage compound.[8] It is orally bioavailable and has demonstrated a favorable safety profile in human studies.[1] Denifanstat is currently being evaluated in multiple clinical trials for the treatment of NASH and various solid tumors, including non-small cell lung cancer, breast cancer, and glioblastoma.[1][11]
Signaling Pathways Affected by FASN Inhibition
Inhibition of FASN by compounds like this compound and denifanstat has been shown to impact several critical cellular signaling pathways that are often dysregulated in cancer.
Caption: FASN signaling pathway and points of intervention by this compound and TVB-2640.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of FASN inhibitors. Below are generalized methodologies for key experiments cited in the literature.
In Vitro FASN Inhibition Assay (Enzyme Activity)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FASN.
-
Enzyme Source: Purified human FASN enzyme.
-
Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.
-
Reaction Buffer: Typically a potassium phosphate buffer (pH 6.5-7.5) containing EDTA and a reducing agent like DTT or cysteine.[12]
-
Procedure: a. The FASN enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or denifanstat) in the reaction buffer. b. The reaction is initiated by the addition of the substrates. c. The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.[13][14]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration.
Cellular De Novo Lipogenesis Assay (Palmitate Synthesis)
This assay measures the synthesis of new fatty acids in cultured cells.
-
Cell Lines: Various cancer cell lines (e.g., LNCaP, A549) or primary cells.
-
Tracer: ¹⁴C-labeled acetate or ³H-labeled water is added to the cell culture medium.
-
Procedure: a. Cells are treated with different concentrations of the FASN inhibitor. b. The radiolabeled tracer is added to the medium, and cells are incubated to allow for the synthesis of new lipids. c. Total lipids are extracted from the cells using a solvent mixture (e.g., chloroform:methanol). d. The amount of radiolabel incorporated into the lipid fraction is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by the concentration of the inhibitor that reduces the incorporation of the radiolabel by 50%.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of FASN inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cells: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, mice are treated with the FASN inhibitor (e.g., this compound administered by oral gavage) or a vehicle control.[8]
-
Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Caption: General experimental workflow for the development of FASN inhibitors.
Conclusion
This compound and TVB-2640 (denifanstat) are both highly potent and selective inhibitors of FASN with a shared mechanism of action. The key differentiator is their intended application, which is dictated by their pharmacokinetic profiles and developmental stage. This compound serves as a crucial tool for preclinical in vivo studies in mice, while denifanstat is the clinical-stage candidate being investigated for the treatment of NASH and various cancers in humans. The ongoing clinical trials with denifanstat will be critical in determining the therapeutic potential of FASN inhibition in these diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Denifanstat | TVB-2640 | fatty acid synthase (FASN) inhibitor | CAS 1399177-37-7 | Nonalcoholic Steatohepatitis | Buy TVB2640 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sagimet.com [sagimet.com]
- 10. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 14. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of TVB-3664 on the Akt Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TVB-3664, a novel Fatty Acid Synthase (FASN) inhibitor, with alternative therapeutic agents that modulate the Akt signaling pathway. The objective is to present experimental data validating the downstream effects of these compounds, offering a valuable resource for researchers in oncology and metabolic diseases.
Introduction to this compound and the Akt Pathway
This compound is an orally bioavailable, potent, and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. Upregulation of FASN is a hallmark of many cancers, providing rapidly proliferating cells with the necessary lipids for membrane synthesis and signaling. The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, survival, and metabolism. Its aberrant activation is a frequent event in various cancers. FASN has been identified as a downstream target of the Akt pathway, and emerging evidence indicates a complex interplay between FASN activity and Akt signaling. Inhibition of FASN by compounds like this compound has been shown to impact the phosphorylation state of Akt, a key indicator of its activity, thereby affecting downstream cellular processes.
Comparison of this compound with Alternative Akt Pathway Inhibitors
This section compares the effects of this compound with other inhibitors targeting the Akt pathway at different nodes. The alternatives include other FASN inhibitors, as well as direct inhibitors of PI3K, Akt, and mTOR.
Quantitative Analysis of Downstream Akt Pathway Modulation
The following table summarizes the quantitative effects of various inhibitors on the Akt pathway, as determined by Western blot analysis of phosphorylated Akt (p-Akt) and its downstream targets. It is important to note that direct head-to-head quantitative comparisons in the same experimental systems are limited in the publicly available literature. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Inhibitor Class | Compound | Mechanism of Action | Target Protein(s) | Cell Line/Model | Quantitative Effect on Akt Pathway | Citation(s) |
| FASN Inhibitor | This compound | Inhibits the β-ketoreductase domain of FASN | FASN | Colorectal Cancer (CRC) Patient-Derived Xenografts (PDXs) | In some sensitive models, a decrease in p-Akt was observed. However, in resistant models, an increase in p-Akt was noted, suggesting a feedback activation loop. Specific quantitative fold changes are not consistently reported. | [1] |
| Orlistat | Inhibits the thioesterase domain of FASN | FASN | Ovarian Cancer Cells | Dose-dependent decrease in phosphorylated Akt expression. | [2] | |
| Fasnall | Selectively targets FASN through its co-factor binding sites | FASN | Breast Cancer Cells | Induces apoptosis, a process often regulated by the Akt pathway. Direct quantification of p-Akt reduction is not specified in the provided results. | [3] | |
| PI3K Inhibitor | Alpelisib | α-specific PI3K inhibitor | PI3Kα | PIK3CA-mutant breast cancer cells | Suppression of Akt phosphorylation. | [4] |
| Akt Inhibitor | Capivasertib (AZD5363) | ATP-competitive pan-Akt inhibitor | AKT1/2/3 | ER+ Invasive Breast Cancer (STAKT trial) | Significant decrease from baseline in H-score for pPRAS40 (-83.8, P < 0.0001) and pGSK3β (-55.3, P = 0.006). An increase in p-Akt was observed (H-score change: 81.3, P=0.005), consistent with the mechanism of some ATP-competitive inhibitors which can lead to a compensatory hyperphosphorylation of the inactive kinase. In MCF-7 cells, a 2-fold increase in the pAkt/Akt ratio was detected. | [5][6] |
| Ipatasertib (GDC-0068) | ATP-competitive inhibitor of all three Akt isoforms | AKT1/2/3 | Serous Endometrial Cancer Cells | Dose-dependent increase in p-Akt expression, while downregulating the downstream target p-S6. This paradoxical increase in p-Akt is a known feature of some ATP-competitive Akt inhibitors. | [7] | |
| mTOR Inhibitor | Everolimus | Allosteric inhibitor of mTORC1 | mTORC1 | Breast Cancer Cells (MCF-7 and BT474) | Inhibits downstream p70S6K and 4EBP1 phosphorylation, but can lead to a compensatory activation of p-Akt (Ser473) through a feedback loop. | [8] |
Note: The observed increase in p-Akt with some ATP-competitive Akt inhibitors like Capivasertib and Ipatasertib is a known phenomenon. These inhibitors bind to the active, phosphorylated form of Akt, preventing it from phosphorylating its substrates. This can lead to an accumulation of the inactive, hyperphosphorylated form of Akt, which is detected by phospho-specific antibodies in Western blots. The key indicator of efficacy for these drugs is the reduction in the phosphorylation of downstream targets like PRAS40, GSK3β, and S6.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of this compound on the Akt signaling pathway.
Caption: Experimental workflow for validating inhibitor effects on Akt pathway.
Detailed Experimental Protocols
Western Blotting for Phosphorylated Akt (Ser473) and Total Akt
This protocol is a standard method for assessing the phosphorylation status of Akt in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., cancer cell lines known to have an active Akt pathway) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce baseline Akt phosphorylation.
-
Treat cells with the desired concentrations of this compound or alternative inhibitors for the specified duration (e.g., 2, 6, 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To probe for total Akt, the membrane can be stripped using a stripping buffer and then re-probed with a primary antibody against total Akt (e.g., Cell Signaling Technology #4691), following the same immunoblotting steps. Alternatively, a parallel gel can be run and blotted for total Akt.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-Akt signal to the total Akt signal for each sample to determine the relative phosphorylation level.
Conclusion
This compound, as a FASN inhibitor, presents a distinct mechanism for modulating the Akt pathway compared to direct PI3K, Akt, or mTOR inhibitors. While it has been shown to decrease Akt phosphorylation in sensitive cancer models, the potential for feedback activation of the Akt pathway in resistant settings highlights the complexity of the cellular response to metabolic inhibition. The quantitative data available for direct Akt inhibitors like Capivasertib provides a benchmark for assessing the downstream effects on the pathway. Further head-to-head studies with standardized quantitative methodologies are necessary to fully elucidate the comparative efficacy of these different therapeutic strategies in modulating the Akt signaling cascade. This guide provides a framework for researchers to design and interpret experiments aimed at validating the downstream effects of this compound and its alternatives.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
TVB-3664 Demonstrates Superior Potency Over First-Generation FASN Inhibitors in Cancer Cell Studies
A new generation of Fatty Acid Synthase (FASN) inhibitors, exemplified by TVB-3664, shows significantly greater potency in preclinical studies compared to first-generation compounds such as C75 and Orlistat. This enhanced potency, with inhibitory concentrations in the nanomolar range, suggests a promising advancement in the development of targeted therapies for cancers dependent on de novo lipogenesis.
Fatty Acid Synthase (FASN) is a critical enzyme in the synthesis of fatty acids, a process that is upregulated in many cancers to support rapid cell growth and proliferation. Consequently, FASN has emerged as a key target for anticancer drug development. While first-generation inhibitors like C75 and Orlistat demonstrated the potential of this approach, their clinical utility has been limited by modest potency and off-target effects. This compound, a next-generation, orally bioavailable FASN inhibitor, has shown markedly improved preclinical activity.
Comparative Potency of FASN Inhibitors
Experimental data from various studies indicate that this compound is substantially more potent than its predecessors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.
| Inhibitor | Target/Assay | Cell Line(s) | IC50 |
| This compound | Human cell palmitate synthesis | Not specified | 18 nM[1][2][3] |
| Mouse cell palmitate synthesis | Not specified | 12 nM[1][2][3] | |
| Cellular palmitate synthesis | A549 (NSCLC) | 9 nM | |
| (-)-C75 | Cell Viability | MDA-MB-231 (Breast Cancer) | ~10 µM[4] |
| Cell Viability | BT-474 (Breast Cancer) | ~20 µM[4] | |
| Orlistat | FASN Activity | H441, H1975 (NSCLC) | ~30 µM (concentration for significant inhibition)[5] |
| Cell Proliferation | HUVEC | ~1-3 µM[6] |
Note: The IC50 values are derived from different studies and experimental conditions and may not be directly comparable. However, the data consistently demonstrates the nanomolar potency of this compound versus the micromolar potency of first-generation inhibitors.
Studies have shown that this compound inhibits human and mouse cell palmitate synthesis with IC50 values of 18 nM and 12 nM, respectively[1][2][3]. In the A549 non-small cell lung cancer (NSCLC) cell line, this compound inhibited cellular palmitate synthesis with an IC50 value of 9 nM. In contrast, the first-generation inhibitor (-)-C75 showed IC50 values for reducing cell viability in the micromolar range, at approximately 10 µM in MDA-MB-231 and 20 µM in BT-474 breast cancer cells[4]. Similarly, Orlistat demonstrated significant inhibition of FASN activity in NSCLC cell lines at a concentration of 30 µM and inhibited endothelial cell proliferation with an IC50 of approximately 1-3 µM[5][6]. This significant difference in potency highlights the therapeutic potential of this compound.
The Role of FASN in Cancer Signaling
FASN plays a central role in the metabolic reprogramming of cancer cells. Its activity is downstream of several key oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer. By catalyzing the synthesis of palmitate, FASN provides the building blocks for the formation of new cell membranes required for rapidly dividing cells and for the synthesis of signaling molecules.
Caption: FASN signaling pathway in cancer.
Experimental Protocols
The determination of FASN inhibitor potency is typically conducted through in vitro assays that measure either the direct inhibition of the FASN enzyme or the downstream effects on cancer cell viability and proliferation.
FASN Activity Assay (General Protocol):
A common method to assess FASN activity involves monitoring the consumption of the cofactor NADPH, which is oxidized to NADP+ during fatty acid synthesis. This can be measured spectrophotometrically by the decrease in absorbance at 340 nm.
-
Preparation of Cell Lysates: Cancer cells are cultured and harvested. The cells are then lysed to release their protein content, including FASN.
-
Reaction Mixture: A reaction buffer is prepared containing acetyl-CoA, malonyl-CoA (the substrates for FASN), and NADPH.
-
Inhibitor Treatment: The cell lysate is incubated with varying concentrations of the FASN inhibitor (e.g., this compound, C75, or Orlistat).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrates.
-
Measurement: The rate of NADPH consumption is measured over time using a spectrophotometer.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (General Protocol):
This type of assay measures the effect of the inhibitor on the overall health and growth of cancer cells.
-
Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the FASN inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
Comparative Analysis of TVB-3664's Effect on Different Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of TVB-3664, a potent and selective fatty acid synthase (FASN) inhibitor, across various cancer types. This document synthesizes preclinical data, details experimental methodologies, and visualizes key signaling pathways to support further investigation and drug development efforts.
Abstract
This compound is an orally bioavailable small molecule inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in many human cancers. By blocking FASN, this compound disrupts the production of palmitate, a saturated fatty acid crucial for membrane synthesis, energy storage, and protein modification. This inhibition has been shown to induce anti-tumor effects in a range of preclinical cancer models. This guide presents a comparative analysis of this compound's efficacy in different cancer types, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms. While preclinical data is promising, it is important to note that clinical trial data for this compound is not publicly available at this time. However, clinical trial results for a similar FASN inhibitor, TVB-2640 (Denifanstat), offer insights into the potential clinical utility of this class of drugs.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of FASN. This leads to a depletion of cellular palmitate, which in turn triggers a cascade of events detrimental to cancer cell survival and proliferation. Key downstream effects of FASN inhibition by this compound include:
-
Disruption of Membrane Integrity: Reduced palmitate levels alter the composition of cell membranes, affecting their fluidity and the function of membrane-associated proteins.
-
Inhibition of Protein Palmitoylation: The attachment of palmitate to proteins is a critical post-translational modification that regulates their localization and function. This compound has been shown to significantly reduce the palmitoylation of key proteins involved in cell signaling and structure, such as tubulin.
-
Modulation of Oncogenic Signaling Pathways: FASN inhibition has been demonstrated to impact several critical signaling pathways that drive cancer progression, including the PI3K/Akt, MAPK/ERK, and AMPK pathways.[1] The specific effects on these pathways can vary depending on the cancer type and its genetic background.
Below is a diagram illustrating the central role of FASN in cancer cell metabolism and the primary mechanism of action of this compound.
Comparative Efficacy of this compound in Preclinical Cancer Models
The sensitivity of cancer cells to this compound varies across different tumor types. This section summarizes the available preclinical data, providing a comparative overview of its in vitro and in vivo efficacy.
In Vitro Efficacy
While a comprehensive, publicly available table of IC50 values for this compound across a wide range of cancer cell lines is limited, the IC50 for the inhibition of palmitate synthesis has been determined to be 18 nM in human cells and 12 nM in mouse cells.[2] Studies have shown that this compound demonstrates anti-proliferative activity against various cancer cell lines.
Table 1: Summary of In Vitro Effects of this compound
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
| Colorectal Cancer | HCT116, HT29 | Inhibition of cell proliferation, induction of apoptosis. | [3] |
| Hepatocellular Carcinoma | Not specified | Synergistic growth inhibition with cabozantinib. | [4] |
| Non-Small Cell Lung Cancer | A549, Calu-6 | Reduced tubulin palmitoylation. | [2] |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of this compound as a monotherapy and in combination with other agents.
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Treatment | Key Findings | Reference(s) |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | This compound monotherapy | Significant tumor volume reduction in 30% of cases. Maximum tumor weight reduction of 50%. | [3][5] |
| Hepatocellular Carcinoma | Murine HCC model (sgPTEN/c-MET) | This compound + Cabozantinib | Triggered tumor regression. | [4] |
| Lung, Ovarian, Prostate, Pancreatic Cancer | Xenograft models | This compound monotherapy | Inhibition of tumor growth. | [2] |
It is noteworthy that a study on colorectal cancer patient-derived xenografts (PDXs) indicated that non-small-cell lung cancer may be more susceptible to FASN inhibition than colorectal cancer.[3]
Impact on Oncogenic Signaling Pathways
The anti-tumor effects of this compound are, in part, mediated by its modulation of key oncogenic signaling pathways. The inhibition of FASN can lead to either the suppression or, in some contexts, the feedback activation of these pathways.
Akt, ERK, and AMPK Signaling
Studies have shown that FASN inhibition can downregulate the activity of the pro-survival Akt and ERK pathways in some cancer cells.[1] Conversely, in certain K-Ras driven cancers, FASN inhibition has been reported to induce a feedback activation of Akt and ERK signaling, which may represent a resistance mechanism.[6] The effect on the AMPK pathway, a critical energy sensor, can also vary depending on the cellular context.
The following diagram illustrates the general interplay between FASN and these key signaling pathways.
Comparison with Other FASN Inhibitors in Clinical Development
While clinical trial data for this compound is not currently available, the clinical development of TVB-2640 (Denifanstat), another FASN inhibitor from the same class, provides valuable insights into the potential of targeting this pathway in cancer therapy.
Table 3: Comparison with TVB-2640 Clinical Trial Data
| Feature | This compound | TVB-2640 (Denifanstat) |
| Development Stage | Preclinical | Phase II Clinical Trials |
| Indications Studied | Lung, Ovarian, Prostate, Pancreatic, Colorectal, Hepatocellular (Preclinical) | Non-Small Cell Lung Cancer (NSCLC) with KRAS mutation, Ovarian Cancer, Breast Cancer, High-Grade Astrocytoma (Clinical) |
| Reported Efficacy | Varies by preclinical model (see Table 2) | Monotherapy: Prolonged stable disease in some patients. Combination with Paclitaxel: Confirmed partial responses in NSCLC, breast cancer, and peritoneal carcinoma. Combination with Bevacizumab (in High-Grade Astrocytoma): Overall response rate of 56%.[7][8][9][10][11] |
| Safety Profile | Well-tolerated in preclinical models. | Manageable and reversible toxicities, primarily skin and ocular effects.[8] |
The clinical activity of TVB-2640, particularly in combination with standard-of-care chemotherapies, suggests that FASN inhibition is a promising therapeutic strategy and provides a strong rationale for the continued investigation of compounds like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of FASN inhibitors like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, FASN, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via oral gavage at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
The following diagram provides a generalized workflow for preclinical evaluation of this compound.
Conclusion
This compound, a potent FASN inhibitor, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, centered on the disruption of lipid metabolism and the modulation of key oncogenic signaling pathways, provides a strong rationale for its development as a cancer therapeutic. The comparative analysis presented in this guide highlights the differential sensitivity of various cancer types to FASN inhibition, underscoring the importance of patient selection and biomarker development for this class of drugs. While clinical data for this compound is not yet available, the promising results from clinical trials of the related compound TVB-2640 suggest that FASN inhibition is a viable and promising strategy in oncology. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other FASN inhibitors. Continued research is warranted to identify predictive biomarkers of response and to explore rational combination therapies that can maximize the clinical benefit of targeting FASN in cancer.
References
- 1. Inhibition of FASN suppresses the malignant biological behavior of non-small cell lung cancer cells via deregulating glucose metabolism and AKT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary activity in the first in human study of the first-in-class fatty acid synthase (FASN) inhibitor, TVB-2640. - ASCO [asco.org]
- 8. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Safety Analysis of TVB-3664 and Other Fatty Acid Synthase (FASN) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) has emerged as a compelling therapeutic target in oncology and metabolic diseases due to its pivotal role in de novo lipogenesis, a process significantly upregulated in many cancer cells and implicated in metabolic disorders. TVB-3664 is a potent and selective FASN inhibitor that has demonstrated anti-tumor activity in preclinical models.[1][2] As with any emerging therapeutic, a thorough understanding of its safety profile is paramount. This guide provides a comparative analysis of the safety profile of this compound and its closely related analogue, TVB-2640 (denifanstat), with other FASN inhibitors that have undergone clinical investigation, supported by experimental data from preclinical and clinical studies.
FASN Signaling Pathway
The inhibition of FASN disrupts multiple downstream signaling pathways crucial for cancer cell proliferation and survival. The following diagram illustrates the central role of FASN and the impact of its inhibition.
References
Navigating Resistance: A Comparative Guide to TVB-3664 and Chemotherapy Interactions
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the FASN inhibitor TVB-3664's performance, potential for combination therapies, and emerging resistance mechanisms, supported by preclinical data.
This guide provides a comprehensive overview of the preclinical data surrounding this compound, a potent and selective oral inhibitor of Fatty Acid Synthase (FASN). By summarizing key findings from in vivo and in vitro studies, this document aims to illuminate the therapeutic potential of this compound, both as a monotherapy and in combination with other agents, while also exploring the molecular underpinnings of resistance.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies, offering a comparative look at its performance as a single agent and in combination with other cancer therapies.
Table 1: In Vivo Efficacy of this compound Monotherapy in Patient-Derived Xenograft (PDX) Models of Colorectal Cancer (CRC)
| PDX Model | This compound Dosage | Treatment Duration | Average Reduction in Tumor Weight | Citation |
| Pt 2614 | 3 mg/kg, daily p.o. | 4 weeks | 30% | [1][2] |
| Pt 2449PT | 3 mg/kg, daily p.o. | 4 weeks | 37.5% | [1][2] |
| Pt 2402 | 6 mg/kg, daily p.o. | 4 weeks | 51.5% | [1][2] |
| Pt 2387 | 3 mg/kg, daily p.o. | 5 weeks | 35% decrease in tumor volume at week 4, followed by resistance | [3] |
Table 2: Efficacy of this compound in Combination Therapy in a Hepatocellular Carcinoma (HCC) Mouse Model
| Treatment Group | Primary Outcome | Result | Citation |
| Vehicle | Liver Weight | - | [4] |
| This compound Monotherapy | Liver Weight | Moderate efficacy | [4][5] |
| Cabozantinib Monotherapy | Liver Weight | Limited efficacy | [4] |
| This compound + Cabozantinib | Liver Weight / Tumor Regression | Triggered tumor regression | [4][5] |
| Sorafenib Monotherapy | Tumor Growth | Ineffective | [4] |
| This compound + Sorafenib | Tumor Growth | Improved therapeutic efficacy | [4][5] |
Table 3: In Vitro Efficacy of this compound
| Cell Lines | Concentration Range | Treatment Duration | Effect | Citation |
| CaCo2, HT29, LIM2405 (CRC) | 0-1 µM | 7 days | Anti-tumor activity | [1][2] |
| Calu-6, A549 (NSCLC) | 50 nM | 48-72 hours | Reduced tubulin palmitoylation | [6] |
Signaling Pathways and Resistance Mechanisms
Understanding the molecular pathways affected by this compound is crucial for predicting its efficacy and devising strategies to overcome resistance. This compound inhibits FASN, a key enzyme in de novo lipogenesis, which is often upregulated in cancer cells to support rapid proliferation.
Caption: Inhibition of FASN by this compound.
However, cancer cells can develop resistance to FASN inhibition through various mechanisms. Preclinical studies suggest that activation of pro-survival signaling pathways, such as Akt, ERK1/2, and AMPK, is associated with resistance to this compound.[3] In some K-Ras-driven cancer cells, FASN inhibition can paradoxically lead to increased phosphorylation of Akt and ERK.[7][8]
Another identified mechanism of resistance is the upregulation of the fatty acid transporter CD36.[9][10] By increasing the uptake of exogenous fatty acids, cancer cells can compensate for the blockade of de novo lipogenesis by this compound.[11] This suggests that a combination therapy targeting both FASN and CD36 could be a promising strategy to overcome resistance.[9]
Caption: Resistance pathways to this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited studies, detailed methodologies are essential. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
In Vivo Patient-Derived Xenograft (PDX) Model Studies
-
Animal Model: 6-8-week-old NOD.Cg-Prkdcscid Il2rg-/- (NSG) mice were used for the establishment of CRC PDX models.[3]
-
Tumor Implantation: Freshly resected human CRC tissues (2-5 mm) were implanted subcutaneously into the flanks of the mice.[3]
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into control and treatment groups (n=5 per group). This compound was administered daily by oral gavage at doses of 3-6 mg/kg in a vehicle of 30% PEG400.[3]
-
Tumor Measurement: Tumor volume was measured weekly using digital calipers and calculated with the formula: (width² × length) / 2.[3] Tumor weight was measured at the end of the experiment.[3]
-
Duration: Treatment was carried out for 4-6 weeks.[3]
Caption: Workflow for in vivo PDX studies.
Western Blot Analysis for Signaling Pathways
-
Sample Preparation: Tumor tissues from control and this compound treated PDX models were collected and lysed.[3]
-
Protein Quantification: Protein concentration in the lysates was determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key signaling proteins (e.g., pAkt, pAMPK, pErk1/2, TIP47, and LC3) followed by incubation with HRP-conjugated secondary antibodies.[3]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
This guide consolidates preclinical evidence on this compound, highlighting its potential in oncology, particularly in combination therapies. The data underscores the importance of understanding resistance mechanisms, such as the activation of bypass signaling pathways and metabolic compensation, to optimize its clinical application. Further research into biomarker-driven patient selection and rational combination strategies will be crucial for realizing the full therapeutic potential of FASN inhibition.
References
- 1. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC [escholarship.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating TVB-3664 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TVB-3664, a potent and selective fatty acid synthase (FASN) inhibitor, with alternative FASN inhibitors for validating target engagement in vivo. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Introduction to FASN Inhibition and this compound
Fatty acid synthase is a critical enzyme in de novo lipogenesis, the process of synthesizing fatty acids. In many cancer types, FASN is overexpressed and contributes to tumor cell proliferation, survival, and resistance to therapy. This compound is a potent, selective, and orally bioavailable small molecule inhibitor of FASN.[1][2][3] It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for lung, ovarian, prostate, pancreatic, and colorectal cancer.[1][2][4] The mechanism of action of this compound involves the inhibition of palmitate synthesis, leading to the disruption of tubulin palmitoylation, disorganized microtubule structure, and modulation of oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.[1][4]
Comparison of FASN Inhibitors
For a comprehensive evaluation of this compound's performance, it is essential to compare it with other FASN inhibitors that have been investigated preclinically and clinically. The following table summarizes the key characteristics and reported in vivo efficacy of this compound and its alternatives.
| Inhibitor | Target | Type | IC50 (FASN) | In Vivo Model | Dosage | Key In Vivo Findings | Citation |
| This compound | FASN | Reversible, Selective | Human: 18 nM, Mouse: 12 nM | Colorectal Cancer PDX | 3-6 mg/kg, oral, daily | 30-51.5% reduction in tumor weight. | [2][3] |
| TVB-2640 (Denifanstat) | FASN | Reversible, Selective | ~50 nM (EC50) | Advanced Solid Tumors (Human) | 100 mg/m², oral, daily | Disease control rate of 42% (monotherapy). | [5][6][7] |
| Cerulenin | FASN | Irreversible, Non-selective | - | Colon Cancer Liver Metastasis | 30 mg/kg, i.p., every 3 days | Significant decrease in serum triglycerides. | [4][8] |
| C75 | FASN | Irreversible, Synthetic | 35 µM (clonogenic) | DSS-induced Colitis | 5 mg/kg, i.p., daily | Reduced body weight loss and colon damage. | [3][9] |
| Orlistat | FASN (Thioesterase domain) | Irreversible, Repurposed | - | PC-3 Prostate Tumor Xenograft | 240 mg/kg/day | Inhibition of tumor growth. | [10][11] |
| Platensimycin (PTM) | FASN | Selective | 0.1 µM (EC50) | Diet-induced NAFLD | 10-50 mg/kg | Reduced lipid accumulation in the liver. | [12] |
| GSK2194069 | FASN (β-ketoacyl reductase) | Potent, Selective | 7.7 nM | - | - | Inhibits de novo palmitate synthesis in cells. | [13][14] |
Experimental Protocols for In Vivo Target Engagement
Validating that a FASN inhibitor is engaging its target in a living organism is crucial for interpreting efficacy studies. Below are detailed protocols for key experimental methods to assess the in vivo target engagement of this compound and other FASN inhibitors.
Pharmacodynamic (PD) Biomarker Analysis: Lipidomics of Plasma and Tumor Tissue
This method directly measures the biochemical consequence of FASN inhibition – a reduction in the product of the enzymatic reaction, palmitate, and other downstream lipids.
Objective: To quantify changes in the lipid profile, particularly fatty acids, in plasma and tumor tissue following treatment with a FASN inhibitor.
Methodology:
-
Sample Collection:
-
Collect blood from animals at specified time points post-treatment into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Excise tumor tissue, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
-
-
Lipid Extraction (Folch Method):
-
Homogenize ~50 mg of frozen tumor tissue or use 50 µL of plasma.
-
Add 2:1 (v/v) chloroform:methanol to the sample.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for GC-MS:
-
Resuspend the dried lipid extract in a known volume of methanol/toluene.
-
Add an internal standard (e.g., C17:0 fatty acid) for quantification.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding acetyl chloride in methanol and incubating at 100°C for 1 hour.
-
Extract the FAMEs with hexane.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the hexane extract containing FAMEs into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-225) to separate the FAMEs based on their chain length and saturation.
-
The mass spectrometer will detect and quantify the individual FAMEs.
-
Normalize the abundance of each fatty acid to the internal standard.
-
Data Analysis: Compare the levels of palmitate (C16:0) and other fatty acids in the treated group to the vehicle control group. A significant decrease in palmitate levels indicates target engagement.
Western Blot Analysis of Downstream Signaling Pathways
FASN inhibition is known to impact key oncogenic signaling pathways. This method assesses the phosphorylation status of key proteins in these pathways.
Objective: To determine the effect of FASN inhibition on the activation of Akt, ERK, and AMPK signaling pathways in tumor tissue.
Methodology:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Data Analysis: Compare the ratios of phosphorylated to total proteins in the treated versus vehicle control groups. A decrease in pAkt and pERK levels and an increase in pAMPK levels can indicate FASN target engagement.[4]
Visualizing the Mechanism and Experimental Design
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: FASN signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for in vivo target engagement validation.
Caption: Logical relationship of this compound to alternative FASN inhibitors.
Conclusion
Validating the in vivo target engagement of FASN inhibitors is a critical step in their preclinical development. This compound stands out as a potent and selective FASN inhibitor with promising anti-tumor activity. This guide provides a framework for comparing this compound to other FASN inhibitors and offers detailed protocols for robustly assessing its target engagement in vivo. By employing a multi-faceted approach that includes pharmacodynamic biomarker analysis of lipids and signaling proteins, researchers can confidently establish a link between FASN inhibition and therapeutic efficacy, thereby accelerating the translation of this promising therapeutic strategy to the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antidiabetic and antisteatotic effects of the selective fatty acid synthase (FAS) inhibitor platensimycin in mouse models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase inhibitor cerulenin suppresses liver metastasis of colon cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sagimet.com [sagimet.com]
- 8. Synergistic targeting of FASN and HMGCS1 by cerulenin enhances tumor cell ferroptosis sensitivity through rewiring lipid metabolism and blocking GPX4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid Synthase Inhibitor Platensimycin Intervenes the Development of Nonalcoholic Fatty Liver Disease in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the metabolic signatures of cells treated with different FASN inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic impact of different Fatty Acid Synthase (FASN) inhibitors is critical for advancing cancer therapeutics. This guide provides a comprehensive comparison of the metabolic signatures induced by various FASN inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Fatty Acid Synthase (FASN) is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids. In many cancer cells, FASN is overexpressed and plays a crucial role in providing the building blocks for membranes, signaling molecules, and energy storage, thus supporting rapid proliferation and survival. Consequently, FASN has emerged as a promising target for anticancer drug development. A variety of FASN inhibitors have been developed, each with distinct mechanisms of action and resulting in unique metabolic reprogramming within cancer cells. This guide delves into the comparative metabolic signatures of cells treated with different classes of FASN inhibitors, providing a framework for selecting the most appropriate tool compounds for research and evaluating the therapeutic potential of novel agents.
Comparative Efficacy of FASN Inhibitors
The potency of FASN inhibitors is a key determinant of their biological effects. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy. Below is a compilation of reported IC50 values for several common FASN inhibitors across different cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and assay conditions.
| Inhibitor | Target Domain(s) | Cancer Cell Line | IC50 (µM) |
| Cerulenin | Ketoacyl Synthase (KS) | Various | Variable (often in the µM range) |
| C75 | KS, Acyl Carrier Protein (ACP), Thioesterase (TE) | PC3 (Prostate) | 35[1] |
| Orlistat | Thioesterase (TE) | Various | ~0.9[2] |
| GSK2194069 | β-ketoacyl Reductase (KR) | Purified Human FASN | 0.0077 |
| TVB-3166 | Imidazopyridine-based | Purified Human FASN | 0.0736[3] |
| Fasnall | Multiple Domains (KR, ER, MAT) | Purified Human FASN | 3.71[3] |
Distinct Metabolic Signatures of FASN Inhibition
The inhibition of FASN leads to significant alterations in the cellular metabolome. A comparative analysis of different inhibitors reveals both common and unique metabolic signatures, providing insights into their on-target and potential off-target effects. A study comparing the metabolic profiles of BT-474 breast cancer cells treated with six different FASN inhibitors (GSK2194069, TVB-2640, TVB-3166, C75, cerulenin, and Fasnall) identified a consensus signature for potent and selective FASN inhibition.[4]
Key Metabolic Alterations Upon FASN Inhibition:
| Metabolite | GSK2194069, TVB-2640, TVB-3166 | C75, Cerulenin | Fasnall |
| Malonyl-CoA | ↑↑↑ (Substrate Accumulation) | Variable | ↓ |
| Malonate | ↑↑↑ (750-1500 fold)[4] | No significant change | No significant change |
| Succinate | ↑ (7-15 fold)[4] | No significant change | ↓ |
| Fatty Acids | ↓ | ↓ | ↓ |
| Glycerophospholipids | ↑ (Endogenous increase)[3][5] | ↑ (Endogenous increase)[3][5] | ↑ (Endogenous increase)[3][5] |
| Polyamine Metabolism | Altered (e.g., ↑ N1-acetyl spermidine, ↓ spermidine, spermine)[3] | Altered | Altered |
Note: ↑ indicates an increase, ↓ indicates a decrease. The number of arrows indicates the relative magnitude of the change. Data is primarily based on studies in prostate and breast cancer cell lines.[3][4][5]
The significant accumulation of malonate and succinate is a hallmark of potent FASN inhibition by compounds like GSK2194069 and TVB-3166.[4] In contrast, older inhibitors like C75 and cerulenin, and the compound Fasnall, do not produce this signature, suggesting off-target effects.[4] Notably, Fasnall has been identified as a respiratory Complex I inhibitor, which explains its distinct metabolic profile characterized by the depletion of TCA cycle intermediates.[4][6]
Signaling Pathways Modulated by FASN Inhibition
FASN activity is intricately linked to major signaling pathways that control cell growth, proliferation, and survival. Inhibition of FASN can, therefore, have profound effects on these networks. The PI3K/AKT/mTOR pathway is a central hub that is significantly impacted by FASN inhibitors.
FASN inhibition has been shown to suppress the PI3K/AKT/mTOR signaling cascade at multiple levels.[7][8][9] This includes the downregulation of upstream receptors like EGFR, leading to reduced PI3K activation.[7] Furthermore, FASN inhibitors can decrease the levels of key signaling lipids such as diacylglycerol (DAG) and phosphatidylinositol-3,4,5-trisphosphate (PIP3), which are critical for the activation of downstream effectors like AKT and mTORC1.[7] Interestingly, in some contexts, particularly in K-Ras driven cancers, FASN inhibition can lead to a feedback activation of AKT and ERK signaling, suggesting potential resistance mechanisms.[10]
Figure 1: FASN Inhibition and the PI3K/AKT/mTOR Pathway
Experimental Protocols
To facilitate reproducible research, a detailed protocol for untargeted metabolomic analysis of adherent cells treated with FASN inhibitors is provided below. This protocol is a composite of best practices from several sources.[11][12][13][14][15]
Protocol: Untargeted Metabolomics of FASN Inhibitor-Treated Adherent Cells using LC-MS
1. Cell Culture and Treatment:
-
Plate adherent cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of extraction. Use a minimum of 3-5 biological replicates per condition.
-
Treat cells with the desired FASN inhibitor or vehicle control for the specified duration.
2. Metabolite Extraction:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or 150 mM ammonium acetate (NH4AcO), pH 7.3.
-
Immediately quench metabolism by adding liquid nitrogen directly to the plate or by placing the plate on dry ice.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol/20% water to each well/dish.
-
Incubate the plates at -80°C for 20 minutes.
-
Scrape the cells from the plate on dry ice and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex each sample for 10-30 seconds.
-
Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis. Store at -80°C until analysis.
3. LC-MS Analysis:
-
Chromatography: Perform hydrophilic interaction liquid chromatography (HILIC) for the separation of polar metabolites.
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM ammonium carbonate or 0.1% formic acid in water).
-
Mobile Phase B: Organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: A typical gradient would start with a high percentage of organic phase, gradually increasing the aqueous phase to elute polar compounds.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Perform full-scan (MS1) acquisition for quantitative profiling and data-dependent acquisition (DDA) on pooled quality control (QC) samples for metabolite identification via fragmentation (MS/MS).
-
4. Data Analysis:
-
Process the raw LC-MS data using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and integration.
-
Normalize the data to an internal standard or total ion current.
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify significantly altered metabolites between treatment groups.
-
Identify metabolites by comparing accurate mass and retention time to a standard library and by matching fragmentation patterns from MS/MS data to spectral databases (e.g., METLIN, HMDB).
Below is a visual representation of the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mTOR Inhibitor Rapamycin Synergizes with a Fatty Acid Synthase Inhibitor to Induce Cytotoxicity in ER/HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untargeted Metabolomic... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. An Optimised MS-Based Versatile Untargeted Metabolomics Protocol [mdpi.com]
- 14. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of TVB-3664
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of TVB-3664, a potent and selective fatty acid synthase (FASN) inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
I. Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance. The primary risks associated with this compound are its oral toxicity and its significant threat to aquatic ecosystems.
| Hazard Classification | Description | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
Source: this compound Safety Data Sheet[1]
II. Step-by-Step Disposal Procedures for this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste. Segregation of waste streams is crucial for proper disposal.
A. Solid Waste Disposal (Unused compound, contaminated labware)
-
Waste Collection:
-
Place all solid waste, including unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and disposable labware (e.g., pipette tips, tubes, flasks) into a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemicals being discarded and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal service.
-
Under no circumstances should solid this compound waste be disposed of in the regular trash.
-
B. Liquid Waste Disposal (Solutions containing this compound, rinsates)
-
Waste Collection:
-
Collect all liquid waste containing this compound, including experimental solutions and the first rinse of any contaminated glassware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for liquid chemical waste and have a secure screw cap.
-
Label the container with "Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.
-
-
Storage:
-
Store the sealed liquid hazardous waste container in secondary containment (e.g., a chemical-resistant tray) in a designated and secure area.
-
-
Final Disposal:
-
Dispose of the liquid hazardous waste through your institution's approved hazardous waste management program.
-
Do not pour any liquid waste containing this compound down the drain. This is critical to prevent the release of this environmentally toxic substance into the aquatic environment.[1]
-
C. Decontamination of Reusable Glassware and Equipment
-
Initial Rinse:
-
Perform an initial rinse of contaminated glassware and equipment with a small amount of a suitable solvent (e.g., the solvent used to dissolve the this compound).
-
Collect this first rinsate as hazardous liquid waste.
-
-
Secondary Cleaning:
-
After the initial hazardous rinse, wash the glassware and equipment thoroughly with an appropriate laboratory detergent and water.
-
Subsequent rinses after the initial hazardous collection can typically be disposed of down the drain, but consult your local institutional and municipal guidelines to ensure compliance.
-
III. Experimental Workflow and Disposal Decision Points
The following diagram illustrates the key decision points for waste segregation and disposal during a typical experimental workflow involving this compound.
Caption: Workflow for handling and disposal of this compound and associated waste.
IV. Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Collection:
-
For solid spills, carefully collect the powder without creating dust.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.[1]
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
By adhering to these procedures, researchers can handle and dispose of this compound in a manner that prioritizes personal safety and environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling TVB-3664
Essential Safety and Handling Guide for TVB-3664
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational use and disposal, ensuring user safety and regulatory compliance.
Hazard Identification and Classification
This compound is a potent and selective inhibitor of fatty acid synthase (FASN).[1][2][3][4][5][6][7] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[8]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required PPE is determined by a risk assessment of the specific procedures being performed.[9]
| Protection Type | Required PPE | Specifications |
| Hand Protection | Nitrile gloves | Ensure gloves are compatible with the chemicals being used and change them frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must provide protection from splashes of chemicals or liquids.[9] |
| Skin and Body Protection | Laboratory coat | Should be worn at all times in the laboratory to protect from spills. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Use only in areas with appropriate exhaust ventilation.[8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash skin thoroughly after handling.[8]
Storage:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.[1]
-
Long-term (months to years): Store at -20°C as a powder.[1][2]
-
Keep the container tightly sealed in a cool, well-ventilated area.[8]
-
Keep away from direct sunlight and sources of ignition.[8]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and immediately seek medical attention.
| Exposure Route | First-Aid Measures |
| Eye Contact | Remove contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician promptly.[8] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[8] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[8] |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the spillage and place it in a sealed container for disposal.[8]
-
Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material is very toxic to aquatic life with long-lasting effects, so avoid release to the environment.[8]
-
Unused Product: Dispose of contents/container to an approved waste disposal plant.[8]
-
Contaminated Materials: Any materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C25H23F3N4O2[1][8] |
| Molecular Weight | 468.48 g/mol [1] |
| Appearance | Solid[5] |
| Purity | ≥98%[2] |
| Solubility | DMSO: 94 mg/mL (200.65 mM)[4] |
Visual Guides
Operational Workflow for Handling this compound
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TVB3664 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound|2097262-58-1|MSDS [dcchemicals.com]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
